molecular formula C13H11NO3 B095078 4-Methoxy-2-nitro-biphenyl CAS No. 16098-16-1

4-Methoxy-2-nitro-biphenyl

Cat. No.: B095078
CAS No.: 16098-16-1
M. Wt: 229.23 g/mol
InChI Key: NJWRQRNSXPDHMJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitro-biphenyl, also known as 4-Methoxy-2-nitro-biphenyl, is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-2-nitro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWRQRNSXPDHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464762
Record name 4-METHOXY-2-NITRO-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16098-16-1
Record name 4-METHOXY-2-NITRO-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Methoxy-2-nitro-biphenyl from p-Anisidine: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis of 4-Methoxy-2-nitro-biphenyl from p-anisidine for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of synthetic pathways for producing 4-Methoxy-2-nitro-biphenyl, a substituted biaryl compound of interest as a chemical intermediate, starting from the readily available precursor, p-anisidine. Biaryl scaffolds are of immense importance in medicinal chemistry and materials science, making robust synthetic routes to functionalized derivatives highly valuable.[1] This document details two distinct and viable strategies: a classical approach centered on a modified Gomberg-Bachmann reaction and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each pathway is dissected to provide researchers with detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations. The guide is structured to empower scientists and drug development professionals to make informed decisions when selecting a synthetic route based on factors such as yield, scalability, cost, and available resources.

Introduction

The biphenyl moiety is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its rigid, well-defined geometry allows it to serve as a versatile scaffold for positioning functional groups in precise three-dimensional orientations, facilitating interactions with biological targets or tuning material properties. The target molecule of this guide, 4-Methoxy-2-nitro-biphenyl, incorporates key functional groups—a methoxy and a nitro group—that offer handles for further chemical modification, making it a valuable intermediate in multi-step synthetic campaigns.

The synthesis of unsymmetrical biaryls like 4-Methoxy-2-nitro-biphenyl presents a classic challenge in organic chemistry: the selective formation of a carbon-carbon bond between two distinct aromatic rings. This guide addresses this challenge by providing an in-depth analysis of two powerful synthetic methodologies, both originating from the common starting material, p-anisidine. By comparing a traditional radical-based pathway with a modern metal-catalyzed approach, we aim to provide a holistic understanding of the strategic decisions underpinning synthetic route design in contemporary organic chemistry.

Foundational Chemistry: Key Transformations

A mastery of the following core reactions is essential to understanding the synthetic strategies detailed in this guide.

Diazotization of Aryl Amines

Diazotization is the process of converting a primary aromatic amine, such as p-anisidine, into a diazonium salt.[3] This transformation proceeds by treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).[4] The resulting aryldiazonium salt is a highly versatile intermediate, acting as an excellent leaving group (N₂) in substitution reactions (e.g., Sandmeyer reaction) or as an electrophile in coupling reactions.[5]

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a method for forming a C-C bond between two aryl groups via a diazonium salt.[6] The mechanism involves the generation of an aryl radical from the diazonium salt, typically promoted by a base.[7][8] This aryl radical then attacks another aromatic ring in an intermolecular fashion to form the biaryl product.[9] While historically significant, the reaction often suffers from low yields (<40%) due to the many potential side reactions of the highly reactive diazonium salt and aryl radical intermediates.[10]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing biaryl compounds.[11][12] This palladium-catalyzed cross-coupling joins an organoboron species (typically a boronic acid or ester) with an aryl halide or triflate.[13] The reaction is prized for its high yields, mild conditions, and remarkable tolerance of a wide variety of functional groups.[14] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.[15]

Synthetic Strategy I: The Modified Gomberg-Bachmann Pathway

Rationale and Strategy

A direct Gomberg-Bachmann reaction between diazotized p-anisidine and nitrobenzene is synthetically unviable for producing the target 2-nitro isomer. The aryl radical generated from p-anisidine would attack nitrobenzene with poor regioselectivity, leading to a mixture of ortho, meta, and para isomers, with the 4'-nitro product likely predominating.

Therefore, a more logical approach involves installing the nitro group onto the p-anisidine framework before the biaryl coupling. This is achieved by synthesizing the key intermediate, 4-methoxy-2-nitroaniline, which is then diazotized and coupled with benzene to furnish the desired product. This strategy ensures the correct substitution pattern is locked in from the start.

Overall Workflow

Gomberg-Bachmann Pathway p_anisidine p-Anisidine acetylation Step 1: Acetylation p_anisidine->acetylation acetanilide 4-Methoxyacetanilide acetylation->acetanilide nitration Step 2: Nitration acetanilide->nitration nitro_acetanilide 2-Nitro-4-methoxyacetanilide nitration->nitro_acetanilide hydrolysis Step 3: Hydrolysis nitro_acetanilide->hydrolysis nitroaniline 4-Methoxy-2-nitroaniline hydrolysis->nitroaniline diazotization Step 4: Diazotization nitroaniline->diazotization diazonium 4-Methoxy-2-nitro- benzenediazonium Salt diazotization->diazonium coupling Step 5: Gomberg-Bachmann Coupling (with Benzene) diazonium->coupling final_product 4-Methoxy-2-nitro-biphenyl coupling->final_product

Caption: Workflow for the modified Gomberg-Bachmann synthesis of 4-Methoxy-2-nitro-biphenyl.

Stage 1: Synthesis of 4-Methoxy-2-nitroaniline

This intermediate is prepared via a robust three-step sequence.[16][17]

Causality: The strongly activating amino group of p-anisidine must first be protected as an acetamide. This attenuates its reactivity and prevents side reactions like oxidation and dinitration during the subsequent nitration step. The acetamido group acts as an ortho-, para-director, and since the para position is blocked, it directs the incoming nitro group primarily to the ortho position.[16] The final step is the deprotection (hydrolysis) of the acetamide to reveal the desired amino group.

Parameter Step 1: Acetylation Step 2: Nitration Step 3: Hydrolysis
Starting Material p-Anisidine4-Methoxyacetanilide2-Nitro-4-methoxyacetanilide
Key Reagents Acetic Anhydride, Acetic AcidConcentrated Nitric AcidSulfuric Acid (e.g., 70%) or Claisen's Alkali
Solvent Water / Acetic AcidAcetic Acid / Acetic AnhydrideWater
Temperature 0-5°C initially, then heat0-25°C (Critical)Reflux
Key Operation Dropwise addition of anhydrideSlow, controlled addition of acidHeating until reaction completion
Workup Cooling and filtrationPouring onto ice, filtrationCooling, filtration, washing
Expected Product 4-Methoxyacetanilide2-Nitro-4-methoxyacetanilide4-Methoxy-2-nitroaniline

Experimental Protocol: Synthesis of 4-Methoxy-2-nitroaniline [17]

  • Step 1: Acetylation of p-Anisidine.

    • In a suitable flask, dissolve p-anisidine (1.0 equiv) in a mixture of glacial acetic acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Add acetic anhydride (1.05 equiv) dropwise with vigorous stirring. The product, 4-methoxyacetanilide, will precipitate.

    • Gently heat the mixture until the solid redissolves, then allow it to cool slowly to recrystallize.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry thoroughly.

  • Step 2: Nitration of 4-Methoxyacetanilide.

    • Suspend the dried 4-methoxyacetanilide (1.0 equiv) in glacial acetic acid.

    • Cool the suspension to below 10°C in an ice bath.

    • Slowly add concentrated nitric acid (1.1 equiv) dropwise, ensuring the temperature does not exceed 25°C. The nitration is highly exothermic and strict temperature control is crucial to prevent byproduct formation.[16]

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture slowly into a large volume of ice-water to precipitate the yellow product.

    • Collect the 2-nitro-4-methoxyacetanilide by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.

  • Step 3: Hydrolysis of 2-Nitro-4-methoxyacetanilide.

    • Place the dried nitrated intermediate (1.0 equiv) in a round-bottom flask.

    • Add 70% sulfuric acid and heat the mixture to reflux for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

    • Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.

    • Collect the red-orange crystals of 4-methoxy-2-nitroaniline by vacuum filtration, wash with cold water, and dry.

Stage 2: Diazotization and Coupling
  • Diazotization: Dissolve 4-methoxy-2-nitroaniline (1.0 equiv) in a mixture of hydrochloric acid and water and cool to 0-5°C. Slowly add a solution of sodium nitrite (1.0 equiv) in water, keeping the temperature below 5°C.

  • Gomberg-Bachmann Coupling: Add the cold diazonium salt solution to a vigorously stirred, chilled two-phase system of benzene (large excess) and an aqueous solution of a base like sodium hydroxide or sodium acetate. Allow the reaction to warm to room temperature and stir for several hours. The aryl radical is generated and couples with the benzene.

  • Workup: Separate the organic layer, wash with dilute acid and then water, dry over anhydrous sodium sulfate, and remove the excess benzene under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to isolate the 4-Methoxy-2-nitro-biphenyl.[18]

Synthetic Strategy II: The Suzuki-Miyaura Cross-Coupling Pathway

Rationale and Strategy

The Suzuki-Miyaura reaction offers a more modern, efficient, and often higher-yielding alternative to the Gomberg-Bachmann pathway.[1] The strategy involves preparing two coupling partners—an aryl halide and an arylboronic acid—and joining them using a palladium catalyst. Starting from p-anisidine, the most direct approach is to convert it into an aryl halide (e.g., 4-iodoanisole) and couple it with a commercially available or readily synthesized boronic acid (2-nitrophenylboronic acid).

Overall Workflow

Suzuki Pathway cluster_0 Partner A Synthesis cluster_1 Partner B (Commercial) p_anisidine p-Anisidine diazotization Step 1: Diazotization p_anisidine->diazotization diazonium 4-Methoxybenzene- diazonium Salt diazotization->diazonium sandmeyer Step 2: Sandmeyer Reaction (with KI) diazonium->sandmeyer iodoanisole 4-Iodoanisole sandmeyer->iodoanisole coupling Step 3: Suzuki-Miyaura Coupling iodoanisole->coupling boronic_acid 2-Nitrophenylboronic Acid boronic_acid->coupling final_product 4-Methoxy-2-nitro-biphenyl coupling->final_product

Caption: Workflow for the Suzuki-Miyaura synthesis of 4-Methoxy-2-nitro-biphenyl.

Stage 1: Preparation of Coupling Partners
  • Partner A: 4-Iodoanisole from p-Anisidine (Sandmeyer Reaction)

    • Prepare the 4-methoxybenzenediazonium salt from p-anisidine as described in section 3.4 (Step 1).

    • In a separate flask, dissolve potassium iodide (KI, ~1.2 equiv) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (N₂ gas) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with sodium thiosulfate solution (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify if necessary (distillation or chromatography).

  • Partner B: 2-Nitrophenylboronic Acid This reagent is commercially available from numerous suppliers. For completeness, it can be synthesized by the controlled nitration of phenylboronic acid.[19][20]

Stage 2: The Suzuki-Miyaura Coupling Reaction

This protocol is based on general procedures for Suzuki-Miyaura couplings.[11][15]

Causality: The reaction requires a palladium(0) source, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. A phosphine ligand (e.g., PPh₃) is typically used to stabilize the palladium complex and facilitate the catalytic cycle. A base is essential for the transmetalation step, activating the boronic acid. The solvent system (often a mixture of an organic solvent and water) is chosen to dissolve all components. The entire reaction must be performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

Parameter Value Notes
Reactant A 4-Iodoanisole1.0 equiv
Reactant B 2-Nitrophenylboronic Acid1.1 - 1.2 equiv
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃1-5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equiv
Solvent Dioxane/Water or Toluene/Ethanol/WaterDegassed
Temperature 80 - 100 °C
Atmosphere Nitrogen or ArgonCritical for catalyst activity

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-iodoanisole (1.0 equiv), 2-nitrophenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Ethanol) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Methoxy-2-nitro-biphenyl.

Comparative Analysis and Recommendations

FeatureModified Gomberg-Bachmann Pathway Suzuki-Miyaura Pathway
Overall Yield Generally LowerGenerally Higher
Number of Steps 5 (from p-anisidine)3 (from p-anisidine, assuming commercial boronic acid)
Reagent Cost Lower (uses bulk reagents)Higher (requires Palladium catalyst and boronic acid)
Scalability More challenging due to diazonium salt instability and radical natureMore straightforward and predictable
Safety Involves potentially unstable diazonium intermediatesRequires careful handling of pyrophoric/air-sensitive reagents if preparing catalyst in situ
Robustness Yields can be variable; sensitive to conditionsHighly robust and reproducible with a broad substrate scope

Recommendations:

  • For academic and discovery chemistry labs: The Suzuki-Miyaura pathway is highly recommended due to its superior reliability, higher yields, and cleaner reaction profiles, which simplifies purification. The higher cost of the catalyst is often justified by the time saved and the increased quantity of the desired product.

  • For process development or cost-sensitive applications: The Gomberg-Bachmann pathway might be considered if the cost of palladium is prohibitive and if the lower yield is acceptable. However, significant optimization and safety assessments would be required for large-scale synthesis due to the handling of energetic diazonium intermediates.

Conclusion

The synthesis of 4-Methoxy-2-nitro-biphenyl from p-anisidine can be successfully accomplished through multiple strategic avenues. This guide has detailed two powerful, albeit philosophically different, approaches. The modified Gomberg-Bachmann route relies on classical transformations that, while effective, can be limited by yield and safety considerations. In contrast, the Suzuki-Miyaura cross-coupling represents the modern standard for biaryl synthesis, offering unparalleled efficiency, functional group tolerance, and reproducibility. The choice between these pathways will ultimately be dictated by the specific constraints and goals of the research program, including budget, scale, timeline, and the synthetic chemist's expertise.

References

  • Maxbrain Chemistry. (n.d.). Gomberg–Bachmann Reaction and Mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]

  • ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]

  • Course Hero. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • PubMed. (1982). Purification of polybrominated biphenyl congeners. Retrieved from [Link]

  • National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Supporting Information. (n.d.). 12 - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
  • SpectraBase. (n.d.). 4-METHOXY-2'-NITROBIPHENYL - Optional[13C NMR]. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization and coupling reactions. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Methoxy-2-nitro-biphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-Methoxy-2-nitro-biphenyl (CAS No: 16098-16-1), a key chemical intermediate in the synthesis of pharmaceuticals and dyes. The document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and discusses its broader applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

4-Methoxy-2-nitro-biphenyl is an organic compound characterized by a biphenyl scaffold substituted with a methoxy group and a nitro group. These functional groups significantly influence the molecule's reactivity, making it a versatile precursor for more complex molecular architectures.

Table 1: Chemical Identifiers for 4-Methoxy-2-nitro-biphenyl

IdentifierValueSource
CAS Number 16098-16-1[1][2][3]
IUPAC Name 4-methoxy-2-nitro-1-phenylbenzene[1]
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1]
Canonical SMILES COC1=CC(=C(C=C1)C2=CC=CC=C2)[O-][1]
InChIKey NJWRQRNSXPDHMJ-UHFFFAOYSA-N[1]

The physical properties of a compound are critical for designing experimental setups, including reaction conditions and purification strategies. The constants for 4-Methoxy-2-nitro-biphenyl are summarized below. It is important to note that literature values for melting and boiling points show some variance, which may be attributable to differences in purity or measurement conditions.

Table 2: Physical Constants of 4-Methoxy-2-nitro-biphenyl

Physical ConstantValue(s)Notes
Appearance Colorless crystal or light yellow solid[2]
Melting Point 75-77 °C or 105-106 °C[2]
Boiling Point 326 °C (at 760 Torr) 120-135 °C (at 0.05 Torr)[2]
Solubility Insoluble in water; soluble in organic solvents like alcohol and ether.[2]

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the biaryl bond in 4-Methoxy-2-nitro-biphenyl is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of its key reagents. The reaction couples an aryl halide with an arylboronic acid.

For the synthesis of 4-Methoxy-2-nitro-biphenyl, a logical and well-precedented approach involves the coupling of 1-bromo-4-methoxy-2-nitrobenzene with phenylboronic acid .

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that underpins its reliability.

  • Oxidative Addition: A palladium(0) catalyst, typically generated in situ, inserts into the carbon-bromine bond of 1-bromo-4-methoxy-2-nitrobenzene. This forms a Pd(II) intermediate. The presence of the electron-withdrawing nitro group can facilitate this step.

  • Transmetalation: The aryl group from the phenylboronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Na₂CO₃), which forms a more nucleophilic boronate species.

  • Reductive Elimination: The two organic ligands on the palladium center (the nitromethoxyphenyl group and the phenyl group) couple to form the C-C bond of the final biphenyl product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Catalytic System cluster_process Reaction Process R1 1-Bromo-4-methoxy-2-nitrobenzene Setup Combine Reactants, Catalyst, Base, Solvent R1->Setup R2 Phenylboronic Acid R2->Setup Cat Pd(PPh₃)₄ (Catalyst) Cat->Setup Base K₂CO₃ (Base) Base->Setup Solvent Dioxane/Water (Solvent) Solvent->Setup Heat Heat under N₂ (e.g., 90-100 °C) Setup->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 4-Methoxy-2-nitro-biphenyl Purify->Product Applications cluster_transformations Key Chemical Transformations cluster_products Resulting Scaffolds & Products Start 4-Methoxy-2-nitro-biphenyl Reduction Nitro Group Reduction (e.g., with H₂, Pd/C) Start->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Amine 2-Amino-4-methoxy-biphenyl Reduction->Amine Carbazole Substituted Carbazoles Cyclization->Carbazole Pharma Pharmaceutical Intermediates Amine->Pharma Dyes Azo Dyes Amine->Dyes via Diazotization Carbazole->Pharma

Sources

A Comprehensive Spectroscopic Guide to 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methoxy-2-nitro-biphenyl (CAS No: 16098-16-1, Molecular Formula: C₁₃H₁₁NO₃).[1][2] Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data and established principles of spectroscopic interpretation to serve as a definitive reference. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The causality behind spectral features, rooted in the molecule's unique electronic and steric properties, is explained in detail. Protocols are presented as self-validating systems, ensuring reproducibility and accuracy in experimental settings.

Molecular Structure and Spectroscopic Implications

4-Methoxy-2-nitro-biphenyl is a dissymmetric molecule featuring two phenyl rings linked by a single bond. One ring is substituted with an electron-donating methoxy (-OCH₃) group at the 4-position and a strongly electron-withdrawing nitro (-NO₂) group at the 2-position. The second ring is unsubstituted.

A critical structural feature is the steric hindrance induced by the ortho-nitro group. This forces a significant dihedral angle (twist) between the two aromatic rings, disrupting π-conjugation.[3][4] This torsional strain is a dominant factor influencing the molecule's electronic environment and, consequently, its spectroscopic signature, particularly in NMR.

structure cluster_ring1 cluster_ring2 C1 C1 C2 C2 C1p C1' C1->C1p C3 C3 N N C4 C4 H3 H3 C5 C5 O_Me O C6 C6 H5 H5 H6 H6 O1_N O N->O1_N O2_N O N->O2_N C_Me CH₃ C2p C2' C3p C3' H2p H2' C4p C4' H3p H3' C5p C5' H4p H4' C6p C6' H5p H5' H6p H6'

Caption: Structure of 4-Methoxy-2-nitro-biphenyl with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Methoxy-2-nitro-biphenyl, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Analysis and Prediction

The ¹H NMR spectrum is predicted to show signals for eight distinct aromatic protons and three protons from the methoxy group. The electron-withdrawing nitro group will cause a significant downfield shift (deshielding) for adjacent protons, while the electron-donating methoxy and amino groups will cause an upfield shift (shielding).[5]

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm , typical for an aryl methoxy group.[6]

  • Aromatic Protons (Substituted Ring):

    • H3: This proton is ortho to both the nitro group and the methoxy group. The strong deshielding effect of the nitro group will dominate, placing this signal far downfield. It is expected to appear as a doublet around δ 7.8-8.0 ppm .

    • H5: This proton is meta to the nitro group and ortho to the methoxy group. It will be shielded by the methoxy group and will likely appear as a doublet of doublets around δ 7.0-7.2 ppm .

    • H6: This proton is ortho to the biphenyl linkage and meta to the methoxy group. Its chemical shift will be influenced by the neighboring ring's magnetic anisotropy. A doublet is expected around δ 7.3-7.5 ppm .

  • Aromatic Protons (Unsubstituted Ring): Due to the twisted conformation, these protons will experience a different magnetic environment compared to unsubstituted benzene. They are expected to appear as a complex multiplet between δ 7.4-7.6 ppm .[7]

  • Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2-nitro-biphenyl in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)
-OCH₃3.85s (singlet)-
H57.10ddJ = 8.8, 2.5
H37.90d (doublet)J = 2.5
H67.40d (doublet)J = 8.8
H2'/H6'7.55m (multiplet)-
H3'/H4'/H5'7.45m (multiplet)-
¹³C NMR Spectroscopy: Analysis and Prediction

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals corresponding to the 12 aromatic carbons and one methoxy carbon.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm .[8]

  • Substituted Ring Carbons:

    • C4 (bearing -OCH₃): Shielded, expected around δ 159-161 ppm .

    • C2 (bearing -NO₂): Deshielded, expected around δ 148-150 ppm .

    • C1 (ipso-carbon): Influenced by the nitro group and the adjacent ring, predicted around δ 135-137 ppm .

  • Unsubstituted Ring Carbons: These carbons will appear in the typical aromatic region of δ 127-130 ppm , with the ipso-carbon (C1') appearing further downfield around δ 138-140 ppm .[7][9]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate using the solvent peak (CDCl₃: δ 77.16 ppm).

Carbon AssignmentPredicted δ (ppm)
-OCH₃55.8
C3, C5, C6114 - 125
C2'/C6', C3'/C5', C4'127 - 131
C1, C1'136 - 139
C2149.0
C4160.0

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. For 4-Methoxy-2-nitro-biphenyl, the spectrum will be dominated by absorptions from the nitro, ether, and aromatic moieties.

  • Aromatic C-H Stretch: A group of medium-intensity bands above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.[10]

  • Aliphatic C-H Stretch: Absorptions from the methoxy group's C-H bonds are expected in the 2980-2850 cm⁻¹ range.[11]

  • Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.

  • N-O Asymmetric Stretch: A very strong and characteristic absorption is predicted for the nitro group in the 1550-1475 cm⁻¹ range.[12][13]

  • N-O Symmetric Stretch: A second strong band for the nitro group is expected between 1360-1290 cm⁻¹ .[12][13]

  • Asymmetric Ar-O-C Stretch: A strong band corresponding to the aryl ether linkage should appear around 1270-1230 cm⁻¹ .

  • Symmetric Ar-O-C Stretch: A medium-intensity band is expected near 1050-1020 cm⁻¹ .

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Background Scan: Perform a background scan with a clean, empty ATR crystal.

    • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3030Medium
Aliphatic C-H Stretch (-OCH₃)2980 - 2850Medium-Weak
Aromatic C=C Stretch1610 - 1450Medium-Weak
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
Asymmetric Ar-O-C Stretch1270 - 1230Strong
C-H Out-of-Plane Bend900 - 675Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Analysis and Predicted Fragmentation

The molecular weight of C₁₃H₁₁NO₃ is 229.0739 g/mol .[1] In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 229 . Nitroaromatic compounds often undergo characteristic fragmentation pathways.[14][15]

  • Loss of Nitro Group: The most common fragmentation for nitroaromatics is the loss of the •NO₂ radical (46 Da), leading to a prominent ion at m/z 183 .[16]

  • Loss of Nitric Oxide: Loss of •NO (30 Da) can also occur, yielding an ion at m/z 199 .[15]

  • Fragmentation of Methoxy Group:

    • Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce an ion at m/z 214 .

    • A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) is also possible, leading to an ion at m/z 199 .

  • Further Fragmentation: The ion at m/z 183 (resulting from •NO₂ loss) can subsequently lose a methyl radical to give an ion at m/z 168 .

fragmentation M [C₁₃H₁₁NO₃]⁺˙ m/z 229 (Molecular Ion) m214 [C₁₂H₈NO₃]⁺ m/z 214 M->m214 - •CH₃ m199 [C₁₃H₁₁O]⁺˙ m/z 199 M->m199 - •NO m183 [C₁₃H₁₁O]⁺ m/z 183 M->m183 - •NO₂ m168 [C₁₂H₈O]⁺˙ m/z 168 m183->m168 - •CH₃

Sources

A Technical Guide to the Solubility of 4-Methoxy-2-nitro-biphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, from synthesis and purification to formulation. 4-Methoxy-2-nitro-biphenyl (CAS No. 16098-16-1) is a key building block in organic synthesis, particularly for novel pharmaceuticals and dyes.[1] Its solubility profile dictates the choice of reaction media, dictates the feasibility of purification by recrystallization, and influences overall process yield and purity. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxy-2-nitro-biphenyl. It synthesizes theoretical predictions based on molecular structure with available qualitative data. Recognizing the scarcity of published quantitative data, this document provides a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Physicochemical Profile and Molecular Structure Analysis

A molecule's solubility is fundamentally governed by its structure. 4-Methoxy-2-nitro-biphenyl is a substituted aromatic compound with distinct functional groups that influence its polarity and intermolecular interactions.

Table 1: Physicochemical Properties of 4-Methoxy-2-nitro-biphenyl

PropertyValueSource
CAS Number 16098-16-1[1][2]
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molar Mass 229.23 g/mol [1][2]
Melting Point 75-77 °C[1]
Appearance Colorless crystal or light yellow solid[1]

Molecular Structure Analysis and Solubility Prediction:

The structure of 4-Methoxy-2-nitro-biphenyl contains three key regions influencing its solubility:

  • Biphenyl Core: This large, aromatic hydrocarbon portion is inherently nonpolar and lipophilic. It promotes solubility in nonpolar aromatic solvents (e.g., toluene) and other nonpolar media through van der Waals forces.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. Its significant dipole moment increases the overall polarity of the molecule and allows for dipole-dipole interactions. The oxygen atoms can also act as weak hydrogen bond acceptors.

  • Methoxy Group (-OCH₃): This ether group introduces polarity and possesses oxygen atoms that can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.

Expertise-Driven Insight: The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[3] The combination of a large nonpolar core with two polar functional groups suggests that 4-Methoxy-2-nitro-biphenyl will exhibit a nuanced solubility profile. It is predicted to be most soluble in moderately polar, aprotic solvents that can engage in dipole-dipole interactions without requiring strong hydrogen bonding from the solute. Its solubility in highly polar protic solvents (like methanol) may be limited by the large nonpolar biphenyl backbone, while solubility in purely nonpolar aliphatic solvents (like hexane) will be hindered by the polar nitro and methoxy groups.

Qualitative Solubility Overview

Publicly available data provides a general, non-quantitative overview of the compound's solubility. This information is a useful starting point for solvent selection in experimental design.

Table 2: Qualitative Solubility of 4-Methoxy-2-nitro-biphenyl

Solvent ClassGeneral SolubilityRationale & CommentarySource
Water InsolubleThe large, nonpolar biphenyl structure dominates, making it incapable of overcoming the strong hydrogen bonding network of water.[1]
Alcohols (Ethanol, Methanol) Slightly SolubleThe polar -OH group of the solvent can interact with the nitro and methoxy groups, but the nonpolar biphenyl core limits extensive solvation.[1]
Ethers (e.g., Diethyl Ether) Slightly SolubleSimilar polarity to the solute's methoxy group allows for some interaction, but overall solvation is not strong.[1]
General Organic Solvents SolubleThis broad category likely includes moderately polar solvents like chlorinated hydrocarbons (DCM), ketones (acetone), and esters (ethyl acetate), where the balance of polar and nonpolar characteristics is optimal for dissolving the compound.[1]

Experimental Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

To move beyond qualitative estimates, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid in a solvent. It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that equilibrium has been reached and the solution is truly saturated.

Objective: To determine the equilibrium solubility of 4-Methoxy-2-nitro-biphenyl in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

  • 4-Methoxy-2-nitro-biphenyl (solid)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or sealed glass flasks (20 mL)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Stock Standard (for analytical quantification):

    • Accurately weigh approximately 10 mg of 4-Methoxy-2-nitro-biphenyl into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen organic solvent. This creates a known concentration stock solution (e.g., ~100 µg/mL).

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Methoxy-2-nitro-biphenyl (approx. 100-200 mg) to a glass vial. Causality Note: Using a clear excess ensures that the solvent becomes fully saturated and that some solid remains, which is the primary condition for equilibrium.

    • Pipette a precise volume (e.g., 10.0 mL) of the selected solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vial in the temperature-controlled shaker, set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the mixture for a minimum of 24 to 48 hours. Causality Note: This extended period ensures that the dissolution process reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. Trustworthiness Check: Filtration is critical to remove all undissolved micro-particulates, ensuring that the analyzed concentration reflects only the dissolved solute.

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards. A large dilution factor will likely be required.

  • Analysis and Calculation:

    • Analyze the calibration standards and the diluted sample solution by HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the diluted sample.

    • Calculate the solubility (S) using the following formula: S (g/L) = (Concentration of diluted sample from calibration curve in g/L) × (Dilution Factor)

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_solid 1. Add Excess Solid to Vial prep_solvent 2. Add Known Volume of Solvent prep_solid->prep_solvent Combine equil 3. Agitate at Constant Temp. (24-48 hrs) prep_solvent->equil settle 4. Settle Undissolved Solid (2 hrs) equil->settle sample 5. Sample Supernatant settle->sample filter 6. Filter (0.45 µm) sample->filter dilute 7. Dilute Sample filter->dilute quantify 8. Quantify via HPLC or UV-Vis dilute->quantify calc 9. Calculate Solubility (g/L or mol/L) quantify->calc

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Framework for Quantitative Data Reporting

Using the protocol described above, researchers can generate precise solubility data. The results should be compiled in a structured format for easy comparison and application.

Table 3: Quantitative Solubility Data for 4-Methoxy-2-nitro-biphenyl (Template)

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility (g/L)Solubility (mol/L)
Hexane1.925Enter experimental dataEnter experimental data
Toluene2.425Enter experimental dataEnter experimental data
Dichloromethane9.125Enter experimental dataEnter experimental data
Ethyl Acetate6.025Enter experimental dataEnter experimental data
Acetone2125Enter experimental dataEnter experimental data
Ethanol24.525Enter experimental dataEnter experimental data
Methanol3325Enter experimental dataEnter experimental data

Conclusion and Practical Application

While comprehensive solubility data for 4-Methoxy-2-nitro-biphenyl is not widely published, a thorough analysis of its molecular structure allows for reliable qualitative predictions. It is expected to be most soluble in moderately polar aprotic solvents and sparingly soluble in nonpolar aliphatic or highly polar protic solvents. For drug development and process chemistry, where precision is paramount, experimental determination is essential. The provided isothermal shake-flask protocol offers a robust and reliable method for generating high-quality, quantitative solubility data. This data is directly applicable to critical processes such as:

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5][6]

  • Reaction Condition Optimization: Ensuring all reactants remain in the solution phase.

  • Formulation Development: Establishing the concentration limits for liquid formulations.

This guide provides both the theoretical foundation and the practical tools necessary for researchers to confidently work with 4-Methoxy-2-nitro-biphenyl.

References

  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. Available at: [Link]

  • East Tennessee State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. National Center for Biotechnology Information. Available at: [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult a certified SDS from the supplier and adhere to all institutional and governmental safety regulations before handling any chemical.

Introduction: Understanding the Molecule in Context

4-Methoxy-2-nitro-biphenyl (CAS No. 16098-16-1) is an organic compound that serves as a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and dyes.[1] Its molecular structure, featuring a biphenyl backbone substituted with a methoxy and a nitro group, presents a unique combination of reactivity and potential bioactivity. While its utility in research and development is significant, the inherent chemical properties of its functional groups necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety and handling considerations for 4-Methoxy-2-nitro-biphenyl, drawing from available data and established principles of chemical hygiene.

Physicochemical Properties: A Foundation for Safe Handling

A clear understanding of the physical and chemical properties of a substance is the cornerstone of its safe manipulation in a laboratory setting. The following table summarizes the known properties of 4-Methoxy-2-nitro-biphenyl.

PropertyValueSource
Chemical Formula C₁₃H₁₁NO₃ChemBK[1]
Molar Mass 229.23 g/mol ChemBK[1]
Appearance Colorless crystal or light yellow solidChemBK[2]
Melting Point 75-77 °CChemBK[1]
Boiling Point 120-135 °C (at 0.05 Torr)ChemBK[1]
Density (Predicted) 1.202 ± 0.06 g/cm³ChemBK[1]
CAS Number 16098-16-1ChemBK[1]

Insight for the Scientist: The solid nature of this compound at room temperature suggests that the primary route of exposure during handling will be through inhalation of dust or direct skin contact. Its relatively low melting point indicates that it can be easily melted for certain reactions, which may introduce vapor inhalation as another potential exposure route.

Hazard Identification and Toxicological Profile: An Area for Caution

General Safety Information:

  • It is advised to avoid inhalation of dust and direct contact with skin and eyes.[1]

  • Ingestion should be strictly avoided.[1]

  • The compound should be handled with the assumption that it may cause irritation or allergic reactions.[1]

In the absence of specific LD50 or GHS classification data, a conservative risk assessment is paramount. The workflow for handling chemicals with unknown or limited toxicological data should always be followed.

GHS_Handling_Workflow cluster_assessment Hazard Assessment cluster_handling Safe Handling Protocol cluster_emergency Emergency Preparedness Start Receive Chemical (4-Methoxy-2-nitro-biphenyl) CheckSDS Certified SDS Available? Start->CheckSDS YesSDS Follow SDS Protocols CheckSDS->YesSDS Yes NoSDS Assume High Hazard (Data Gap) CheckSDS->NoSDS No PPE Mandatory PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves NoSDS->PPE Spill Spill Kit Ready NoSDS->Spill Ventilation Work in a Certified Fume Hood PPE->Ventilation Handling Use Smallest Quantities Avoid Dust Generation Ventilation->Handling FirstAid Know Location of Eyewash & Safety Shower Spill->FirstAid Contact Emergency Contact Info Posted FirstAid->Contact

Caption: Workflow for Handling a Chemical with Limited Safety Data.

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

Given the data gaps, a proactive and cautious approach to handling and storage is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling 4-Methoxy-2-nitro-biphenyl:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened laboratory coat.

Engineering Controls: Minimizing Exposure
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of dust inhalation.

Handling Procedures: Best Practices in Action
  • Preparation: Before starting any work, ensure that all necessary PPE is worn correctly and that the fume hood is functioning properly.

  • Weighing and Transfer: When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • In Solution: When working with the compound in solution, handle it as you would any other potentially hazardous chemical, avoiding splashes and direct contact.

  • Heating: If the procedure requires melting the compound, do so in a controlled manner within the fume hood to prevent the release of vapors into the laboratory environment.

Storage Requirements: Ensuring Stability and Safety
  • Store 4-Methoxy-2-nitro-biphenyl in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from sources of ignition and heat, as it should be kept stable at room temperature.[1]

  • Segregate from incompatible materials, such as strong oxidizing agents.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • If ingested: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and be prepared to provide the chemical's name and any available safety information.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam.

  • Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.

  • Collect: Place the spilled material into a labeled, sealed container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose: Dispose of the waste in accordance with institutional and local regulations.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size and Location) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Clean Decontaminate the Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Document the Incident Dispose->Report

Caption: Step-by-Step Spill Response Plan for 4-Methoxy-2-nitro-biphenyl.

Disposal Considerations: Responsible Stewardship

All chemical waste, including unused 4-Methoxy-2-nitro-biphenyl and any materials contaminated with it, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Commitment to Safety

References

  • ChemBK. (2024, April 9). 4-METHOXY-2-NITRO-BIPHENYL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-2-nitro-biphenyl: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitro-biphenyl is an organic compound with the chemical formula C₁₃H₁₁NO₃.[1][2][3] It presents as a colorless crystal or a light yellow solid and serves as a crucial intermediate in various organic syntheses.[1] Its molecular structure, featuring a biphenyl backbone with a methoxy and a nitro group, imparts unique reactivity, making it a valuable building block for more complex molecules, including pharmaceuticals and dyes.[1][4] This guide provides a comprehensive overview of its synthesis, properties, and significant applications, with a particular focus on its role in the development of bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-2-nitro-biphenyl is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁NO₃[1][2][3]
Molar Mass 229.23 g/mol [2][3]
CAS Number 16098-16-1[2][3][5]
Appearance Colorless crystal or light yellow solid[1]
Melting Point 75-77 °C[2]
Boiling Point 120-135 °C (at 0.05 Torr)[2]
Solubility Insoluble in water, slightly soluble in alcohol and ether, soluble in organic solvents.[1]
Density 1.202 ± 0.06 g/cm³ (Predicted)[2]

Historical Context and Discovery

While the precise historical account of the first synthesis of 4-Methoxy-2-nitro-biphenyl is not extensively documented in readily available literature, its structural class, nitrobiphenyls, has been a subject of interest since the early 20th century. The development of synthetic methodologies for creating carbon-carbon bonds between aryl groups, such as the Ullmann reaction first reported in 1901 and later the Suzuki-Miyaura coupling, paved the way for the synthesis of a vast array of substituted biphenyls.[6][7][8][9][10] The Ullmann reaction, utilizing copper-mediated coupling of aryl halides, and the more recent palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, represent the foundational chemical principles enabling the targeted synthesis of asymmetrically substituted biphenyls like 4-Methoxy-2-nitro-biphenyl.[6][7][8][9][10]

Synthesis of 4-Methoxy-2-nitro-biphenyl

The synthesis of 4-Methoxy-2-nitro-biphenyl can be strategically achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method due to its mild reaction conditions and tolerance of various functional groups.[9][10]

Suzuki-Miyaura Coupling Approach

A logical and efficient synthetic route involves the palladium-catalyzed cross-coupling of 4-methoxy-2-nitrophenylboronic acid with an aryl halide, such as bromobenzene or iodobenzene . The causality behind this choice lies in the commercial availability and reactivity of these starting materials. The boronic acid provides the methoxy and nitro-substituted phenyl ring, while the aryl halide provides the second phenyl ring. The palladium catalyst, in a low oxidation state, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that ultimately forms the desired C-C bond.

Below is a detailed, step-by-step methodology for this synthesis, adapted from established protocols for similar biphenyl syntheses.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Materials:

  • 4-methoxy-2-nitrophenylboronic acid

  • Iodobenzene (or Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxy-2-nitrophenylboronic acid (1.0 eq), iodobenzene (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The use of degassed solvents is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Loading: To the stirred mixture, add palladium(II) acetate (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%). The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove any residual oxygen.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent system) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes any remaining base and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate), to yield pure 4-Methoxy-2-nitro-biphenyl.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation & Purification Reactants 4-methoxy-2-nitrophenylboronic acid + Iodobenzene + K₂CO₃ Inert Purge with N₂/Ar Reactants->Inert Solvents Degassed Toluene/Water Solvents->Inert Catalyst Pd(OAc)₂ + PPh₃ Catalyst->Inert Heat Reflux (80-110 °C) Inert->Heat TLC Monitor by TLC Heat->TLC Workup Cool & Dilute with Water TLC->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure 4-Methoxy-2-nitro-biphenyl Purify->Final_Product Carbazole_Synthesis_Pathway Start 4-Methoxy-2-nitro-biphenyl Intermediate 2-Amino-4-methoxy-biphenyl Start->Intermediate Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) Product 2-Methoxy-9H-carbazole (Bioactive Scaffold) Intermediate->Product Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation)

Sources

An In-depth Technical Guide to the Structural Analogs and Derivatives of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, properties, and applications of 4-Methoxy-2-nitro-biphenyl and its structurally diverse analogs and derivatives. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis who are interested in the chemical space surrounding this important biphenyl scaffold.

Introduction: The 4-Methoxy-2-nitro-biphenyl Core

4-Methoxy-2-nitro-biphenyl is an organic compound with the chemical formula C₁₃H₁₁NO₃.[1][2][3] It serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1][4] The presence of the methoxy and nitro groups on the biphenyl framework imparts unique electronic properties and provides reactive handles for further chemical transformations. The inherent atropisomerism of some ortho-substituted biphenyls adds another layer of complexity and potential for stereospecific applications. This guide will delve into the rich chemistry of its analogs and derivatives, exploring how modifications to this core structure influence its chemical reactivity, biological activity, and material properties.

Synthetic Strategies for the Biphenyl Core and Its Analogs

The construction of the 4-Methoxy-2-nitro-biphenyl scaffold and its analogs primarily relies on modern cross-coupling reactions. The two most prominent methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[5][6][7][8][9] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[6][9] For the synthesis of 4-Methoxy-2-nitro-biphenyl analogs, this typically involves the reaction of a substituted phenylboronic acid with a substituted halo-nitrobenzene.

Advantages of the Suzuki-Miyaura Coupling:

  • Mild Reaction Conditions: Generally proceeds under relatively mild conditions.[9]

  • High Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.[9]

  • Commercial Availability of Reagents: A vast array of boronic acids and aryl halides are commercially available.[9]

  • High Yields: Often provides high yields of the desired biphenyl product.[7]

Experimental Protocol: Synthesis of a 4'-Substituted-4-methoxy-2-nitrobiphenyl via Suzuki-Miyaura Coupling

Materials:

  • 4-Methoxy-2-nitrobromobenzene

  • Substituted phenylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-Methoxy-2-nitrobromobenzene (1.0 eq) and the substituted phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2.0 eq).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, such as a mixture of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4'-substituted-4-methoxy-2-nitrobiphenyl.

Table 1: Representative Examples of Suzuki-Miyaura Coupling for the Synthesis of 4-Methoxy-2-nitrobiphenyl Analogs

Aryl HalideBoronic AcidCatalyst SystemSolventYield (%)Reference
2-Nitrochlorobenzene4-Chlorophenylboronic acidPd(OAc)₂ / PPh₃TetrahydrofuranHigh[10]
2-Bromo-5-nitropyridine(Bromomethyl)phenylboronic acid pinacol esterNot specifiedNot specified-[6]
4,4'-Dibromobiphenyl-Nitration with HNO₃/AcOHCH₂Cl₂ / Ac₂O-[6]
Copper-Catalyzed Ullmann Condensation

The Ullmann reaction, or Ullmann coupling, is a classic method for the synthesis of biaryls that involves the copper-mediated coupling of two aryl halides.[4][5] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern modifications have been developed that utilize catalytic amounts of copper and milder conditions.[11]

Advantages of the Ullmann Condensation:

  • Cost-Effective: Copper is a more abundant and less expensive metal than palladium.

  • Alternative for Specific Substrates: Can be effective for substrates that are not amenable to palladium-catalyzed couplings.

Disadvantages:

  • Harsh Conditions: Traditional methods often require high temperatures.[10][11]

  • Stoichiometric Copper: Older procedures may require stoichiometric amounts of copper.[11]

  • Lower Functional Group Tolerance: Can be less tolerant of certain functional groups compared to Suzuki coupling.

Conceptual Workflow: Ullmann Condensation for Biaryl Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide1 Aryl Halide 1 Product Unsymmetrical Biaryl ArylHalide1->Product ArylHalide2 Aryl Halide 2 ArylHalide2->Product Copper Copper Catalyst (e.g., CuI, Cu powder) Copper->Product Base Base (e.g., K2CO3) Base->Product Solvent High-Boiling Solvent (e.g., DMF, NMP) Solvent->Product Heat Heat Heat->Product G Start 4-Methoxy-2-nitro-biphenyl Product 4-Methoxy-biphenyl-2-amine Start->Product Reduction ReducingAgent Reducing Agent (e.g., H2, Pd/C) ReducingAgent->Product

Sources

A Theoretical & Computational Guide to the Electronic Properties of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-2-nitro-biphenyl is a structurally significant molecule, featuring a biphenyl backbone with electron-donating (methoxy) and electron-withdrawing (nitro) groups. This arrangement imparts complex electronic characteristics that are crucial for its potential applications in medicinal chemistry and materials science. Understanding the intramolecular interactions and electron density distribution is paramount for predicting its reactivity, stability, and interaction with biological targets. This guide provides a comprehensive, in-depth protocol for the theoretical investigation of 4-Methoxy-2-nitro-biphenyl's electronic properties using Density Functional Theory (DFT). We will detail the computational methodology, from structural optimization to the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Mulliken population analysis, offering a robust framework for researchers to apply to similar molecular systems.

Introduction: The Scientific Imperative

Substituted biphenyls are a class of compounds with significant torsional flexibility, allowing them to adopt various conformations that influence their physical and biological properties. The specific molecule of interest, 4-Methoxy-2-nitro-biphenyl, presents a fascinating case study. The methoxy group (-OCH₃) at the 4-position acts as an electron-donating group through resonance, while the nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group. This "push-pull" electronic arrangement, combined with the steric hindrance from the ortho-nitro group, dictates the molecule's conformational preference and fundamentally governs its electronic landscape.

In drug development, these electronic properties are not merely academic. They are critical determinants of a molecule's behavior.[1][2] For instance, the regions of negative electrostatic potential can indicate likely sites for hydrogen bonding with a protein receptor, while the energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons in a chemical reaction or metabolic process.[1][3] Therefore, a precise, atom-level understanding derived from first-principles calculations is an invaluable tool for rational drug design and lead optimization.[1]

This guide employs Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to dissect these properties.[4] DFT offers a favorable balance between computational cost and accuracy for organic molecules, making it a workhorse in modern computational chemistry.[4][5]

Computational Methodology: A Validating Workflow

The following protocol outlines a self-validating system for calculating the electronic properties of 4-Methoxy-2-nitro-biphenyl. The choice of the B3LYP functional and the 6-311G(d,p) basis set is based on their proven reliability and widespread use for organic and nitroaromatic compounds, providing a good compromise between accuracy and computational demand.[6][7][8]

Diagram: Computational Workflow

Computational_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. DFT Calculation cluster_Analysis 3. Data Analysis & Interpretation Input_Structure Draw 4-Methoxy-2-nitro-biphenyl (e.g., in GaussView, Avogadro) Geo_Opt Geometry Optimization (B3LYP/6-311G(d,p)) Input_Structure->Geo_Opt Initial Coordinates Freq_Calc Frequency Calculation (Confirm Minimum Energy State) Geo_Opt->Freq_Calc Optimized Geometry SPE_Calc Single Point Energy & Property Calculation (HOMO, LUMO, MEP, etc.) Freq_Calc->SPE_Calc Verified Structure FMO_Analysis Frontier Molecular Orbital (FMO) Analysis SPE_Calc->FMO_Analysis MEP_Analysis Molecular Electrostatic Potential (MEP) Mapping SPE_Calc->MEP_Analysis Charge_Analysis Mulliken Population Analysis (Atomic Charges) SPE_Calc->Charge_Analysis

Caption: A step-by-step workflow for the DFT-based analysis of molecular electronic properties.

Step-by-Step Protocol
  • Molecular Structure Creation:

    • Construct the 3D structure of 4-Methoxy-2-nitro-biphenyl using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Causality: The first and most critical step is to find the molecule's lowest energy conformation, as all subsequent electronic properties are dependent on this geometry. An incorrect geometry will yield meaningless results.

    • Execution: Submit the structure for a full geometry optimization using DFT.

      • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[7][8]

      • Basis Set: 6-311G(d,p). This is a split-valence basis set that provides flexibility for valence electrons and includes polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to accurately describe anisotropic electron distributions.[9]

      • Software Keyword (Example for Gaussian): #p B3LYP/6-311G(d,p) Opt

  • Frequency Calculation (Self-Validation):

    • Causality: To confirm that the optimized geometry is a true energy minimum on the potential energy surface and not a saddle point (a transition state), a frequency calculation must be performed.

    • Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

      • Software Keyword (Example for Gaussian): #p B3LYP/6-311G(d,p) Freq

    • Trustworthiness Check: A true minimum will have zero imaginary frequencies. If any imaginary frequencies are found, the optimization has located a transition state, and the geometry must be perturbed and re-optimized.

  • Single-Point Energy and Property Calculation:

    • Causality: With the validated minimum-energy structure, a final, high-precision calculation is performed to derive the electronic properties.

    • Execution: Perform a single-point energy calculation. Request the generation of molecular orbitals, electrostatic potential maps, and Mulliken charges.

      • Software Keyword (Example for Gaussian): #p B3LYP/6-311G(d,p) Pop=Mulliken IOp(6/33=2) (The IOp keyword requests visualization data).

Results and Discussion: Interpreting the Data

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity.[2][3] The HOMO, or Highest Occupied Molecular Orbital, represents the ability to donate an electron, while the LUMO, or Lowest Unoccupied Molecular Orbital, represents the ability to accept an electron.[3] The energy gap between them (E_gap = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[10]

  • HOMO Visualization: In 4-Methoxy-2-nitro-biphenyl, the HOMO is expected to be predominantly localized on the methoxy-substituted phenyl ring, as the electron-donating methoxy group increases the electron density in this region.

  • LUMO Visualization: Conversely, the LUMO is anticipated to be concentrated around the nitro-substituted phenyl ring, particularly on the electron-withdrawing nitro group, which is an electron-deficient center.

  • Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be chemically reactive, as it requires less energy to excite an electron from the ground state.[10] This is a key parameter in drug design, where an optimal reactivity window is often sought.[1]

ParameterCalculated Value (eV)Implication for Bioactivity
E_HOMO(Example: -6.15)Electron-donating capability[1]
E_LUMO(Example: -1.98)Electron-accepting capability[1]
Energy Gap (ΔE)(Example: 4.17)Chemical Reactivity & Kinetic Stability[2][10]
Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[10] It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to reactive sites.

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. In our molecule, the most intense red regions are expected around the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potential is often found around hydrogen atoms.

  • Green Regions (Neutral Potential): These areas are relatively non-polar.

Diagram: Molecular Structure & MEP Sites

Molecule_MEP cluster_Molecule 4-Methoxy-2-nitro-biphenyl cluster_MEP Predicted MEP Hotspots mol Structure Nitro_O Nitro Oxygens (Electrophilic Attack Site) Nitro_O->mol Most Negative (Red) Methoxy_Ring Methoxy Ring (Electron Rich) Methoxy_Ring->mol Moderately Negative (Yellow/Green) H_Atoms Hydrogen Atoms (Nucleophilic Attack Site) H_Atoms->mol Most Positive (Blue)

Caption: Predicted sites of electrophilic and nucleophilic interaction based on MEP.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charge on each atom in the molecule.[11][12] While the absolute values can be sensitive to the choice of basis set, the relative charges provide crucial insights into the intramolecular charge distribution.[11]

  • Charge Distribution: The analysis will quantify the electron-withdrawing effect of the nitro group, showing significant negative charges on its oxygen atoms and a positive charge on the nitrogen atom. Conversely, the oxygen of the methoxy group will carry a negative charge, influencing the charge distribution on its attached phenyl ring.

  • Reactivity Insights: These partial charges can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic structure with biological activity.[11]

Conclusion

The theoretical framework presented here provides a robust and scientifically rigorous approach to characterizing the electronic properties of 4-Methoxy-2-nitro-biphenyl. By combining geometry optimization with analyses of frontier molecular orbitals, molecular electrostatic potential, and atomic charges, researchers can gain a deep and predictive understanding of the molecule's behavior. This knowledge is fundamental for its rational application in drug design, enabling the prediction of intermolecular interactions, metabolic stability, and overall bioactivity, thereby accelerating the development of new therapeutic agents.

References

  • Title: Mulliken population analysis. Source: Wikipedia. URL: [Link]

  • Title: HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Source: YouTube. URL: [Link]

  • Title: 10.7: Mulliken Populations. Source: Chemistry LibreTexts. URL: [Link]

  • Title: A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Source: PubMed Central. URL: [Link]

  • Title: Computational workflow. The full workflow can be divided into (a)... Source: ResearchGate. URL: [Link]

  • Title: Systematic Study on the TD-DFT Calculated Electronic Circular Dichroism Spectra of Chiral Aromatic Nitro Compounds: A Comparison of B3LYP and CAM-B3LYP. Source: PubMed. URL: [Link]

  • Title: DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Source: PubMed Central. URL: [Link]

  • Title: A DFT Study on Nitro Derivatives of Pyridine. Source: ResearchGate. URL: [Link]

  • Title: HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Source: DergiPark. URL: [Link]

  • Title: Mulliken population analysis. Source: chemeurope.com. URL: [Link]

  • Title: Modern Computational Organic Chemistry. Source: Baran Lab, Scripps Research. URL: [Link]

  • Title: Physical and computational organic chemistry. Source: EPFL. URL: [Link]

  • Title: Mulliken-Dipole Population Analysis. Source: ChemRxiv. URL: [Link]

  • Title: Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Source: PubMed Central. URL: [Link]

  • Title: B3LYP/6-31G (d, p) optimized structures under study. Source: ResearchGate. URL: [Link]

  • Title: DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. Source: ResearchGate. URL: [Link]

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"4-Methoxy-2-nitro-biphenyl" crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 4-Methoxy-2-nitro-biphenyl

Abstract

This technical guide offers a detailed exploration of the principles governing the crystal structure and polymorphism of the organic compound 4-Methoxy-2-nitro-biphenyl (C₁₃H₁₁NO₃). While crystallographic data for this specific molecule is not extensively available in public literature, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals by establishing a framework for its study. By leveraging data from structurally analogous compounds, this guide explains the causality behind experimental choices, provides detailed protocols for crystallization and characterization, and discusses the critical impact of polymorphism on the physicochemical properties of active pharmaceutical ingredients (APIs). The narrative emphasizes scientific integrity, with methodologies designed as self-validating systems and all claims grounded in authoritative references.

Introduction: The Significance of Solid-State Chemistry

4-Methoxy-2-nitro-biphenyl is an organic intermediate used in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[1] Like many APIs and specialty chemicals, its performance, stability, and bioavailability are not solely dictated by its molecular structure but are profoundly influenced by its solid-state properties. The arrangement of molecules in a crystal lattice—the crystal structure—and the ability of a compound to exist in multiple crystalline forms—polymorphism—are critical parameters in drug development and materials science.

Polymorphism is a crucial consideration because different polymorphs of the same compound can exhibit divergent properties, including:

  • Solubility and Dissolution Rate: Affecting a drug's bioavailability.

  • Melting Point and Stability: Impacting formulation, storage, and shelf-life.

  • Mechanical Properties: Influencing tablet manufacturing and processing.

Understanding and controlling polymorphism is, therefore, a matter of regulatory importance and a cornerstone of robust product development. This guide provides the foundational knowledge and practical methodologies required to investigate the crystallographic landscape of 4-Methoxy-2-nitro-biphenyl.

Elucidating the Crystal Structure: A Practical Approach

The definitive method for determining a molecule's crystal structure is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions that define the crystal packing.

Illustrative Crystallographic Data

The data presented below for N-(4-Methoxy-2-nitrophenyl)acetamide demonstrates the standard parameters reported in crystallographic studies.[2] A similar analysis would be the primary goal for characterizing 4-Methoxy-2-nitro-biphenyl.

Parameter Value (for N-(4-Methoxy-2-nitrophenyl)acetamide) Significance
Chemical FormulaC₉H₁₀N₂O₄Defines the elemental composition of the molecule.
Molecular Weight210.19 g/mol Mass of one mole of the substance.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/nDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa = 14.8713 Å, b = 3.9563 Å, c = 17.2057 ÅThe lengths of the unit cell axes.
β = 114.051°The angle between the 'a' and 'c' axes in a monoclinic system.
Unit Cell Volume924.42 ųThe volume of the repeating unit of the crystal lattice.
Molecules per Unit Cell (Z)4The number of molecules contained within one unit cell.
Key Torsion AnglesC7—N1—C1—C6 = 25.4°Describes the deviation from planarity of the acetamido group relative to the phenyl ring, indicating steric strain.
C9—O2—C4–C3 = 6.1°Shows the methoxy group is nearly coplanar with the phenyl ring.

Data sourced from Uppu et al. (2022) for N-(4-Methoxy-2-nitrophenyl)acetamide as an illustrative example.[2]

Intermolecular Interactions and Crystal Packing

In the crystal structure of the analog, molecules are linked into dimers via C—H⋯O hydrogen bonds.[2] These dimers then form a herringbone pattern. For 4-Methoxy-2-nitro-biphenyl, one would anticipate that weak intermolecular forces such as C—H⋯O interactions (involving the methoxy and nitro groups) and π-π stacking (between the biphenyl rings) would be the dominant forces governing crystal packing. The dihedral angle between the two phenyl rings would be a critical parameter, influenced by the steric hindrance of the ortho-nitro group, forcing a non-planar conformation.[3]

Investigating Polymorphism: A Systematic Workflow

The search for polymorphs is an exercise in exploring the kinetic and thermodynamic landscape of crystallization. Different conditions (solvent, temperature, cooling rate) can favor the nucleation and growth of different crystal forms.

Thermodynamic vs. Kinetic Polymorphs
  • Thermodynamic Polymorph: The most stable form at a given temperature and pressure, exhibiting the lowest free energy.

  • Kinetic Polymorph: A metastable form that is kinetically favored to crystallize first under certain conditions. Metastable forms can convert to the more stable form over time.

The relationship between polymorphs can be monotropic (one form is always more stable) or enantiotropic (the stability order changes with temperature). Differential Scanning Calorimetry (DSC) is a key technique to investigate these relationships.[4]

Experimental Workflow for Polymorph Screening

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of 4-Methoxy-2-nitro-biphenyl. The following diagram illustrates a robust workflow.

Polymorph_Screening_Workflow cluster_0 Phase 1: Crystallization Screening cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Structural Elucidation & Stability cluster_3 Outcome start Amorphous or Crude 4-Methoxy-2-nitro-biphenyl crystallization Vary Crystallization Conditions: - Solvents (Polar, Nonpolar, etc.) - Temperature (Cooling, Evaporation) - Supersaturation Rate start->crystallization pxrd Powder X-Ray Diffraction (PXRD) (Identify unique diffraction patterns) crystallization->pxrd thermal Differential Scanning Calorimetry (DSC) (Identify melting points, phase transitions) pxrd->thermal For each unique pattern sc_xrd Single-Crystal X-Ray Diffraction (SC-XRD) (Solve crystal structure) thermal->sc_xrd Grow single crystals spectroscopy Spectroscopy (FT-IR, Raman) (Confirm unique vibrational modes) thermal->spectroscopy stability Stability & Slurry Experiments (Determine thermodynamic relationships) thermal->stability outcome Polymorph Landscape Defined: - Crystal Structures - Thermodynamic Stabilities - Interconversion Pathways sc_xrd->outcome spectroscopy->outcome stability->outcome

Caption: Workflow for a systematic polymorph screening and characterization study.

Key Experimental Methodologies: Step-by-Step Protocols

Protocol for Single Crystal Growth by Slow Evaporation

This protocol is a foundational technique for obtaining high-quality crystals suitable for SC-XRD. The choice of solvent is critical and often requires preliminary screening.

Objective: To grow single crystals of 4-Methoxy-2-nitro-biphenyl.

Materials:

  • Purified 4-Methoxy-2-nitro-biphenyl

  • Selection of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Small glass vials (1-2 mL) with loose-fitting caps or perforated parafilm

  • Microscope for crystal inspection

Procedure:

  • Solvent Selection: Test the solubility of the compound in various solvents. An ideal solvent is one in which the compound is moderately soluble at room temperature or highly soluble when heated.

  • Preparation of Saturated Solution: Add a small amount of 4-Methoxy-2-nitro-biphenyl to a vial. Incrementally add the chosen solvent while stirring or sonicating until the solid just dissolves completely. A slightly supersaturated solution can be made by gently warming the mixture to dissolve more solute and then allowing it to cool.

  • Crystallization Setup: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over time.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature). Avoid disturbing the vial.

  • Monitoring: Observe the vial daily for the formation of crystals. High-quality single crystals are typically clear with well-defined faces. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or pipette and dry them on filter paper.

Causality: The slow rate of evaporation is crucial. It allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and preventing the rapid precipitation of amorphous solid or polycrystalline material.

Protocol for Polymorph Characterization by DSC

Objective: To identify melting points, phase transitions, and assess the thermodynamic stability of different polymorphs.

Materials:

  • Crystal samples of each identified polymorph

  • Differential Scanning Calorimeter (DSC) with inert gas supply (e.g., Nitrogen)

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the crystal sample into an aluminum DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program: Program the DSC with a heat-cool-heat cycle. A typical program would be:

    • Segment 1 (Initial Heating): Heat from room temperature to a point well above the expected melting point at a constant rate (e.g., 10 °C/min). This will show the melting endotherm of the initial form.

    • Segment 2 (Cooling): Cool the molten sample at a controlled rate (e.g., 10-20 °C/min) to induce recrystallization.

    • Segment 3 (Reheating): Heat the recrystallized sample again at 10 °C/min. The melting point observed in this cycle corresponds to the form that crystallizes from the melt.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks typically represent melting or solid-solid phase transitions, while exothermic peaks represent crystallization. The peak onset temperature is usually reported as the transition temperature or melting point.

Trustworthiness: Comparing the thermograms from the first and second heating cycles provides a self-validating system. If the melting point in the second heat is different from the first, it indicates that a different, possibly more stable or kinetically favored, polymorph formed upon cooling the melt.

Conclusion and Future Outlook

This guide outlines the essential theoretical concepts and practical workflows for a comprehensive investigation into the crystal structure and polymorphism of 4-Methoxy-2-nitro-biphenyl. While specific experimental data for this compound remains to be published, the principles and methodologies detailed herein provide a robust framework for any researcher in the pharmaceutical or chemical industries. A thorough polymorph screen, followed by detailed structural and thermal analysis, is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and quality of a final product. The application of these techniques will undoubtedly uncover the rich solid-state landscape of this and other important molecular compounds.

References

  • Razler, T. M., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 67(2), o2915. [Link]

  • Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Boletín del Centro de Investigaciones Biológicas, 47(1), 47-60. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(10), x220914. [Link]

  • Jotani, M. M., et al. (2015). Crystal structure of (E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o50-o51. [Link]

  • Zia-ur-Rehman, M., et al. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2090. [Link]

  • National Center for Biotechnology Information (n.d.). 4-Methoxy-2-nitro-biphenyl. PubChem Compound Database. Retrieved from [Link]

  • ChemBK (2024). 4-METHOXY-2-NITRO-BIPHENYL. ChemBK Chemical Database. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 4-Methoxy-4'-nitrobiphenyl. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 2-Methoxy-4'-nitro-1,1'-biphenyl. PubChem Compound Database. Retrieved from [Link]

  • Lone, M. Y., et al. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). ResearchGate. [Link]

  • Al-Hujran, T. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 8(12), x231264. [Link]

  • Friscic, T., et al. (2006). Polymorphism in 4-Methoxy-3-nitrobenzaldehyde. ResearchGate. [Link]

  • Scharfetter, H., et al. (2019). Tris(2-Methoxyphenyl)Bismuthine Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

  • Graz University of Technology (2019). Tris(2-Methoxyphenyl)bismuthine polymorphism characterized by nuclear quadrupole resonance spectroscopy. Graz University of Technology Research Portal. [Link]

  • Coles, S. J., et al. (2022). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 12(11), 1604. [Link]

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Methodological & Application

Suzuki coupling protocol for "4-Methoxy-2-nitro-biphenyl" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Methoxy-2-nitro-biphenyl via Suzuki-Miyaura Coupling

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Methoxy-2-nitro-biphenyl, a valuable intermediate in the development of pharmaceuticals and functional materials.[4][5] The synthesis presents a common challenge in cross-coupling chemistry: the coupling of a sterically hindered electrophile. The ortho-nitro group on the phenyl ring significantly impacts the reactivity and requires careful optimization of the catalytic system.[6][7] This guide delves into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust methodology validated by established chemical principles. We provide a detailed step-by-step protocol, troubleshooting advice, and a mechanistic overview to empower researchers to successfully navigate this challenging yet crucial transformation.

Mechanistic Rationale: The Engine of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle.[1] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]

  • Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-2-nitrobenzene). This is typically the rate-determining step and results in a Palladium(II) intermediate.[2][3] For sterically hindered or electron-rich aryl halides, this step can be sluggish and requires a carefully selected ligand to promote reactivity.[7][10]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., 4-methoxyphenylboronic acid) is transferred to the Palladium(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[3][11]

  • Reductive Elimination : The final step involves the two organic groups coupled on the palladium center forming a new carbon-carbon bond and being expelled from the coordination sphere. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_intermediate1 R¹-Pd(II)L₂-X Pd0->PdII_intermediate1 Oxidative Addition PdII_intermediate2 R¹-Pd(II)L₂-R² PdII_intermediate1->PdII_intermediate2 Transmetalation PdII_intermediate2->Pd0 Reductive Elimination Product R¹-R² (4-Methoxy-2-nitro-biphenyl) PdII_intermediate2->Product ArylHalide R¹-X (1-Bromo-2-nitrobenzene) ArylHalide->PdII_intermediate1 BoronicAcid R²-B(OH)₂ (4-Methoxyphenylboronic acid) BoronicAcid->PdII_intermediate2 Base Base (e.g., K₃PO₄) Base->PdII_intermediate2 Activates Boronic Acid Workflow start Start setup 1. Reagent Setup (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvents 3. Add Degassed Solvents (Toluene/Water) inert->solvents react 4. Heat Reaction (100 °C, 4-12h) solvents->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (EtOAc/Water Extraction) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product: 4-Methoxy-2-nitro-biphenyl purify->product

Sources

Application Notes and Protocols: 4-Methoxy-2-nitro-biphenyl as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-2-nitro-biphenyl is a pivotal intermediate in the landscape of modern pharmaceutical synthesis. Its unique structural arrangement, featuring a methoxy group that influences electronic properties and a strategically placed nitro group that serves as a versatile chemical handle, makes it an invaluable precursor for a range of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Methoxy-2-nitro-biphenyl. We will explore its role in the construction of carbazole alkaloids and as a crucial building block in the synthesis of the antihypertensive drug Telmisartan. Detailed, field-proven protocols are provided, emphasizing the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction: The Strategic Importance of 4-Methoxy-2-nitro-biphenyl

The biphenyl moiety is a prevalent scaffold in numerous biologically active compounds. The introduction of specific functional groups onto this core structure allows for the fine-tuning of pharmacological properties. 4-Methoxy-2-nitro-biphenyl (C13H11NO3) stands out as a particularly useful intermediate due to the ortho-nitro group, which can be readily transformed into an amino group, enabling subsequent cyclization reactions.[1] This reactivity is fundamental to the synthesis of various heterocyclic systems, which are cornerstones of many pharmaceutical agents.[2]

The methoxy group at the 4-position, being an electron-donating group, can influence the reactivity of the aromatic rings and serves as a key structural element in the final active pharmaceutical ingredient (API). This guide will delve into two primary applications of this intermediate: its conversion to carbazoles via reductive cyclization and its integral role in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor antagonist.[3]

Synthesis of 4-Methoxy-2-nitro-biphenyl

The most common and efficient method for synthesizing 4-Methoxy-2-nitro-biphenyl is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[5][6]

Rationale for Synthetic Route Selection

The Suzuki-Miyaura coupling is chosen for its robustness and versatility. Alternative methods may exist, but this approach consistently provides high yields and is amenable to a wide range of substrates, making it a reliable choice for both laboratory-scale and industrial production. The use of a palladium catalyst with appropriate ligands ensures efficient coupling under relatively mild conditions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 4-bromo-3-nitroanisole with phenylboronic acid.

Materials and Reagents:

  • 4-bromo-3-nitroanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 4-bromo-3-nitroanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degassing is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as a combination of palladium(II) acetate (e.g., 2-5 mol%) and a phosphine ligand like triphenylphosphine (e.g., 4-10 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-Methoxy-2-nitro-biphenyl as a pale yellow solid.[8]

Application in Carbazole Synthesis

Carbazole alkaloids are a class of naturally occurring compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. 4-Methoxy-2-nitro-biphenyl is an excellent precursor for the synthesis of substituted carbazoles through reductive cyclization, often referred to as the Cadogan reaction.[9][10]

Mechanistic Insight: The Cadogan Reductive Cyclization

The Cadogan reaction involves the deoxygenation of the nitro group in 2-nitrobiphenyls by a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite.[10] This process is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole core.

Experimental Protocol: Synthesis of 2-Methoxy-9H-carbazole

Materials and Reagents:

  • 4-Methoxy-2-nitro-biphenyl

  • Triphenylphosphine (PPh₃)

  • High-boiling solvent (e.g., o-dichlorobenzene or N,N-dimethylformamide)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-Methoxy-2-nitro-biphenyl (1.0 equiv.) in a suitable high-boiling solvent.

  • Reagent Addition: Add a slight excess of triphenylphosphine (e.g., 1.1-1.5 equiv.).

  • Reaction Execution: Heat the mixture to reflux. The high temperature is necessary to facilitate the reductive cyclization.[10] Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography to afford 2-Methoxy-9H-carbazole as an off-white solid.[8]

Case Study: Intermediate in the Synthesis of Telmisartan

Telmisartan is an angiotensin II receptor blocker used to treat high blood pressure. The synthesis of Telmisartan often involves the construction of a complex bis-benzimidazole structure, and intermediates derived from 4-Methoxy-2-nitro-biphenyl can play a role in forming parts of this scaffold.[11][12] While various synthetic routes to Telmisartan exist, many rely on the strategic assembly of substituted biphenyl fragments.[3][13]

The key transformation of 4-Methoxy-2-nitro-biphenyl in this context is its reduction to 2-amino-4-methoxy-biphenyl.[1] This amine is a versatile building block for constructing the benzimidazole rings required for the final Telmisartan molecule.

Synthetic Workflow Visualization

Telmisartan_Intermediate_Synthesis A 4-Methoxy-2-nitro-biphenyl B Reduction (e.g., H₂, Pd/C) A->B C 2-Amino-4-methoxy-biphenyl B->C D Further Synthetic Steps (e.g., Benzimidazole formation) C->D E Telmisartan Precursor D->E

Caption: Synthetic pathway from 4-Methoxy-2-nitro-biphenyl to a Telmisartan precursor.

Experimental Protocol: Reduction to 2-Amino-4-methoxy-biphenyl

Materials and Reagents:

  • 4-Methoxy-2-nitro-biphenyl

  • Palladium on carbon (Pd/C, 5-10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate

Procedure:

  • Reaction Setup: To a solution of 4-Methoxy-2-nitro-biphenyl in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of Pd/C.

  • Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reduction can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield 2-Amino-4-methoxy-biphenyl, which is often used in the next step without further purification.[1]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 4-Methoxy-2-nitro-biphenyl.

Analytical Technique Expected Results for 4-Methoxy-2-nitro-biphenyl
Appearance Pale yellow solid or colorless crystals.[2]
Molecular Formula C₁₃H₁₁NO₃[14]
Molecular Weight 229.23 g/mol [14]
Melting Point 105-106 °C[2]
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the methoxy protons (singlet, ~3.9 ppm), and aromatic protons in their respective regions.[8]
¹³C NMR (CDCl₃, δ ppm) Resonances for the methoxy carbon and the thirteen aromatic carbons.
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight.
Infrared (IR) Spectroscopy Characteristic peaks for the nitro group (asymmetric and symmetric stretching), C-O stretching of the methoxy group, and aromatic C-H stretching.

Safety Information

As with all chemical syntheses, appropriate safety precautions must be taken.[2]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, or skin contact with the reagents and products.[1]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the protocols.

Conclusion

4-Methoxy-2-nitro-biphenyl is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and its utility in constructing complex heterocyclic systems like carbazoles and benzimidazoles underscore its importance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

  • Zhao, J., Xiong, Y., Yang, W.-L., Yang, F., & Jin, Y. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Organic Process Research & Development, 25(4), 1022–1027.
  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL.
  • ResearchGate. (n.d.). Synthesis of bis-benzimidazole intermediates and telmisartan.
  • ChemBK. (2024). 2-amino-4-methoxy-biphenyl.
  • Zhao, J., Xiong, Y., Yang, W.-L., Yang, F., & Jin, Y. (2021). Formal Synthesis of Telmisartan. Synfacts, 17(07), 0734.
  • Venugopal, M., Raju, M. B., & Reddy, G. M. (n.d.). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry.
  • Li, J., et al. (2023). Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile. ACS Publications.
  • Freeman, D. B., & Furst, L. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. AWS.
  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl.
  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling.
  • ResearchGate. (n.d.). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction.
  • Bjørsvik, H.-R., & Gambarotti, C. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(3), 98.
  • ResearchGate. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV).
  • Anto, A. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

Sources

Application Notes & Protocols: 4-Methoxy-2-nitro-biphenyl in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Biphenyl Intermediates in Chromophore Development

In the expansive field of synthetic organic chemistry, the biphenyl scaffold represents a cornerstone for the development of functional materials. Its rigid, conjugated system is a fertile ground for the construction of chromophores, the core of all dye molecules. The strategic functionalization of this scaffold allows for the fine-tuning of electronic properties, which in turn dictates the absorption and emission of light, and thus, the color of the resulting dye.

This document provides a detailed exploration of 4-Methoxy-2-nitro-biphenyl , a versatile intermediate poised for the synthesis of vibrant azo dyes. We will delve into the underlying chemical principles that make this molecule a valuable precursor and provide detailed, field-tested protocols for its conversion into a functional dyestuff. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further research and development in the realm of novel colorants.

Physicochemical Properties of 4-Methoxy-2-nitro-biphenyl

A thorough understanding of the starting material is paramount for successful synthesis. The properties of 4-Methoxy-2-nitro-biphenyl dictate its reactivity and handling requirements.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1]
Molar Mass 229.23 g/mol [1]
Melting Point 75-77 °C
Boiling Point 120-135 °C (at 0.05 Torr)
CAS Number 16098-16-1[1][2]
Appearance Not specified, likely a crystalline solid
Solubility Insoluble in water, soluble in common organic solvents

The Synthetic Pathway: From Nitro Precursor to Azo Chromophore

The transformation of 4-Methoxy-2-nitro-biphenyl into an azo dye is a classic two-step sequence in organic chemistry. This pathway is a cornerstone of the dye manufacturing industry and involves:

  • Reduction of the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group and must be converted to an electron-donating amino group (-NH₂) to enable the subsequent diazotization reaction.

  • Diazotization and Azo Coupling: The newly formed primary aromatic amine is transformed into a reactive diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with a coupling agent to form the final azo dye.

G A 4-Methoxy-2-nitro-biphenyl B Reduction of Nitro Group (e.g., SnCl₂/HCl) A->B Step 1 C 4-Methoxy-2-amino-biphenyl (Aromatic Amine) B->C D Diazotization (NaNO₂/HCl, 0-5 °C) C->D Step 2a E Diazonium Salt Intermediate D->E F Azo Coupling (with Coupling Agent, e.g., Phenol) E->F Step 2b G Azo Dye F->G

Caption: Synthetic workflow from 4-Methoxy-2-nitro-biphenyl to an azo dye.

Detailed Experimental Protocols

Safety First: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Reduction of 4-Methoxy-2-nitro-biphenyl to 4-Methoxy-2-amino-biphenyl

Principle: The nitro group is reduced to a primary amine using a metal-acid system, a common and effective method for this transformation. Tin(II) chloride in the presence of concentrated hydrochloric acid is a reliable choice for this reaction.

Materials:

  • 4-Methoxy-2-nitro-biphenyl

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxy-2-nitro-biphenyl (1 equivalent).

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the flask.

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic, so addition should be done carefully, with cooling if necessary.

  • Heat the mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts in a separatory funnel and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Methoxy-2-amino-biphenyl.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of an Illustrative Azo Dye via Diazotization and Coupling

Principle: The synthesized 4-Methoxy-2-amino-biphenyl is converted to a diazonium salt at low temperatures, which is then immediately reacted with an electron-rich aromatic compound (the coupling agent) to form the azo linkage (-N=N-), the chromophore of the dye. For this illustrative protocol, we will use phenol as the coupling agent.

Materials:

  • 4-Methoxy-2-amino-biphenyl (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 4-Methoxy-2-amino-biphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black). Avoid a large excess of nitrous acid.

Part B: Azo Coupling

  • In a separate beaker, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold phenol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the alkaline pH (around 8-10) by adding more sodium hydroxide solution if necessary.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold water to remove any unreacted salts.

  • Dry the dye in a desiccator or a low-temperature oven.

G cluster_0 Diazotization cluster_1 Azo Coupling A 4-Methoxy-2-amino-biphenyl B NaNO₂ / HCl 0-5 °C A->B C Diazonium Salt B->C E Coupling Reaction C->E D Phenol (in NaOH solution) D->E F Azo Dye Precipitate E->F

Caption: Workflow for the diazotization and azo coupling steps.

Characterization of the Synthesized Dye

The resulting azo dye should be characterized to confirm its structure and purity. The following techniques are recommended:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which will indicate the color of the dye in solution.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the azo linkage (-N=N-), aromatic C-H bonds, and the methoxy group (C-O stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the successful coupling.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion and Future Directions

4-Methoxy-2-nitro-biphenyl serves as a valuable and versatile precursor for the synthesis of azo dyes. The protocols outlined in this document provide a robust framework for the conversion of this intermediate into a functional chromophore. The true power of this synthetic route lies in its modularity. By varying the coupling agent, a wide array of colors and dye properties can be achieved. Future research could explore the use of different coupling components, such as naphthols, anilines, or pyrazolones, to generate a library of novel dyes with tailored properties for specific applications, ranging from textiles to advanced materials.

References

  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 16098-16-1 | 4-Methoxy-2-nitro-biphenyl. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Methoxy-Substituted Carbazole Derivatives via 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of methoxy-substituted carbazole derivatives, utilizing 4-Methoxy-2-nitro-biphenyl as a strategic precursor. The core methodology detailed is the triphenylphosphine-mediated Cadogan reductive cyclization, a robust and high-yielding pathway to the carbazole scaffold. We delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested laboratory protocol, and discuss the significance of the resulting 2-methoxycarbazole product as a valuable building block in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and efficient route to this important class of heterocyclic compounds.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus is a privileged heterocyclic scaffold found in numerous bioactive natural products and synthetic pharmaceuticals.[1] Its rigid, planar, and electron-rich structure imparts unique photophysical and electronic properties, making it a cornerstone in materials science, particularly for organic light-emitting diodes (OLEDs) and photovoltaics.[2] In medicinal chemistry, carbazole derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]

The introduction of substituents, such as a methoxy group, onto the carbazole core allows for the fine-tuning of its electronic and pharmacological properties.[3][4][5] The synthesis of 2-methoxycarbazole, for example, provides a versatile intermediate for more complex molecular architectures. A highly efficient and widely adopted method for constructing the carbazole ring system from ortho-nitrobiphenyls is the Cadogan reductive cyclization.[6][7][8] This application note focuses on the practical implementation of this reaction starting from 4-Methoxy-2-nitro-biphenyl.

Mechanistic Insight: The Cadogan Reductive Cyclization

The Cadogan reaction is a powerful method for synthesizing carbazoles via the reductive cyclization of 2-nitrobiphenyls. The transformation is typically mediated by trivalent phosphorus reagents, such as triethyl phosphite or, more conveniently, triphenylphosphine (PPh₃).[9][10]

The generally accepted mechanism proceeds through the following key steps:

  • Deoxygenation: The trivalent phosphine reagent acts as an oxygen scavenger, abstracting oxygen atoms from the nitro group of the 2-nitrobiphenyl precursor. This is a stepwise process.

  • Nitrene Formation: The exhaustive deoxygenation of the nitro group leads to the formation of a highly reactive nitrene intermediate.

  • Intramolecular C-H Insertion: The electrophilic nitrene intermediate rapidly undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by C-H insertion to form the fused five-membered pyrrole ring.

  • Aromatization: The resulting intermediate aromatizes to yield the stable carbazole scaffold. The phosphine reagent is converted to the corresponding phosphine oxide (e.g., triphenylphosphine oxide, Ph₃P=O).

This reaction is valued for its operational simplicity and tolerance of a broad range of functional groups, making it a staple in heterocyclic synthesis.[9][10] Higher boiling point solvents are often employed as elevated temperatures facilitate the deoxygenation process and improve reaction kinetics and overall yield.[9][10]

Experimental Protocol: Synthesis of 2-Methoxycarbazole

This section provides a detailed, step-by-step methodology for the synthesis of 2-methoxycarbazole from 4-Methoxy-2-nitro-biphenyl.

Principle: This protocol employs the triphenylphosphine-mediated Cadogan cyclization. 4-Methoxy-2-nitro-biphenyl is heated to reflux in the presence of triphenylphosphine in a high-boiling solvent. The phosphine reduces the nitro group, inducing cyclization to form 2-methoxycarbazole. The primary byproduct, triphenylphosphine oxide, is largely removed by precipitation prior to final purification via column chromatography.

Materials and Equipment
  • Reagents:

    • 4-Methoxy-2-nitro-biphenyl (C₁₃H₁₁NO₃, MW: 229.23 g/mol )[11]

    • Triphenylphosphine (PPh₃, MW: 262.29 g/mol )

    • 1,2-Dichlorobenzene (o-DCB) (anhydrous)

    • Ligroin (or petroleum ether/hexanes)

    • Dichloromethane (DCM)

    • Silica Gel (for column chromatography)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle with sand bath and magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator and high-vacuum pump

    • Standard glassware for filtration and column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine 4-Methoxy-2-nitro-biphenyl (1.00 g, 4.36 mmol, 1.0 equiv.) and triphenylphosphine (2.86 g, 10.9 mmol, 2.5 equiv.).[12]

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichlorobenzene (approx. 9 mL, ~2 mL per mmol of nitro compound).[12]

  • Heating and Monitoring: With vigorous stirring, heat the mixture to reflux (approx. 180 °C) using a heating mantle and sand bath. Monitor the reaction's progress by TLC (e.g., using a 75:25 ligroin:dichloromethane eluent), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.

  • Solvent Removal: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the 1,2-dichlorobenzene solvent under high vacuum. Caution: o-DCB has a high boiling point and requires a good vacuum source.

  • Workup and Byproduct Removal: To the resulting crude residue, add ligroin (~25 mL) and stir or sonicate the slurry. This step is crucial as it precipitates the majority of the triphenylphosphine oxide byproduct, which is sparingly soluble in ligroin.

  • Filtration: Filter the slurry to remove the precipitated triphenylphosphine oxide. Wash the collected solid with a small amount of cold ligroin.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the remaining residue by flash column chromatography on silica gel. Elute with a solvent system such as 75:25 ligroin:dichloromethane to afford the pure product.[12]

  • Final Product: Concentrate the pure fractions to yield 2-methoxycarbazole as an off-white solid. The reported yield for this procedure is approximately 91%.[12]

Data Summary and Visualization

Reaction Parameters
ParameterValueReference
Starting Material 4-Methoxy-2-nitro-biphenyl[12]
Reagent Triphenylphosphine (2.5 eq.)[12]
Solvent 1,2-Dichlorobenzene[12]
Temperature Reflux (~180 °C)[12]
Product 2-Methoxycarbazole[12]
Reported Yield 91%[12]
Synthetic Workflow Diagram

Cadogan_Cyclization Start 4-Methoxy-2-nitro-biphenyl Reaction Cadogan Reductive Cyclization Start->Reaction Reagent Triphenylphosphine (PPh3) + Heat (o-DCB) Reagent->Reaction Intermediate Nitrene Intermediate (transient) Reaction->Intermediate Deoxygenation Byproduct Triphenylphosphine Oxide (Ph3P=O) Reaction->Byproduct Product 2-Methoxycarbazole Intermediate->Product C-H Insertion

Caption: Workflow of the Cadogan cyclization for 2-methoxycarbazole synthesis.

Applications of Methoxy-Carbazole Derivatives

The product of this synthesis, 2-methoxycarbazole, is not merely a final compound but a versatile building block for creating more complex and functional molecules. The methoxy group, being a strong electron-donating group, significantly influences the electronic properties of the carbazole core.

  • Organic Electronics: Methoxy-substituted carbazoles are highly sought after in the field of organic electronics. They serve as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells, contributing to device efficiency and stability.[5] Their electronic structure can be precisely tuned, making them ideal for integration into sophisticated device architectures.

  • Pharmaceutical Scaffolding: In drug development, the 2-methoxycarbazole core can be further functionalized to explore new chemical space. The methoxy group can serve as a handle for further reactions or influence the binding of the molecule to biological targets.

  • Fluorescent Probes: The inherent fluorescence of the carbazole system, which can be modulated by substituents like the methoxy group, makes these compounds candidates for the development of chemical sensors and biological imaging agents.

References

  • Freeman, A. W., & Urvoy, M. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019. [Link]

  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. [Link]

  • Boron Molecular. (n.d.). 2-Methoxy-9H-carbazole: A Versatile Building Block for Advanced Materials. [Link]

  • Freeman, A. W., & Urvoy, M. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. ResearchGate. [Link]

  • Hep Journals. (n.d.). A highly efficient methodology for the preparation of N-methoxycarbazoles and the total synthesis of 3,3'-[oxybis(methylene)]bis(9-methoxy-9H-carbazole). [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • Cravotto, G., et al. (2019). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. AIR Unimi. [Link]

  • Freeman, A. W., & Urvoy, M. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles - Supporting Information. pubs.acs.org. [Link]

  • Cravotto, G., et al. (2019). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. ResearchGate. [Link]

  • Kampars, V., et al. (2018). Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine. ResearchGate. [Link]

  • Wang, D., et al. (2020). Visible-light-driven Cadogan reaction. Nature Communications. [Link]

  • Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]

  • ResearchGate. (n.d.). Mechanistic details for the synthesis of carbazole derivative. [Link]

  • Ullah, H., et al. (2021). Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry, 14(10), 103366. [Link]

  • Bubniene, S., et al. (2019). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. ACS Omega, 4(2), 2757–2765. [Link]

  • ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls. [Link]

  • ResearchGate. (n.d.). A general scheme on Cadogan cyclization. [Link]

  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters, 21(11), 4159–4163. [Link]

  • ResearchGate. (n.d.). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan/Cadogan-Sundberg Reaction. [Link]

  • Radosevich, A. T., et al. (2016). Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations. Journal of the American Chemical Society, 138(26), 8072–8075. [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Wang, X., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega, 6(26), 16933–16945. [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. [Link]

  • Procter, D. J., et al. (2022). A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. The Journal of Organic Chemistry, 87(7), 4603–4616. [Link]

  • Wang, X., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega. [Link]

  • Procter, D. J., et al. (2022). A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. ResearchGate. [Link]

  • Zhang, M., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(11), 13530–13539. [Link]

Sources

Application Note: A Detailed Protocol for the Regioselective Nitration of 4-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the regioselective nitration of 4-methoxybiphenyl. Nitrated biphenyl derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details the underlying mechanistic principles, a step-by-step experimental protocol, methods for product characterization, and critical safety considerations. The procedure is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for synthesizing nitrated 4-methoxybiphenyl isomers.

Introduction and Scientific Rationale

The electrophilic aromatic substitution (EAS) of biphenyl and its derivatives is a cornerstone of organic synthesis. The introduction of a nitro (-NO₂) group, in particular, provides a versatile chemical handle for further transformations, most notably reduction to an amino group. 4-Methoxybiphenyl is an activated aromatic system where the directing effects of two distinct substituents—the methoxy group (-OCH₃) and the phenyl group (-C₆H₅)—govern the position of electrophilic attack.

Understanding the interplay of these directing effects is crucial for predicting and controlling the reaction's outcome. The methoxy group is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. The phenyl group is generally considered weakly activating and also ortho-, para-directing. This protocol focuses on a standard nitration method using a mixture of concentrated nitric and sulfuric acids, a robust system for generating the necessary nitronium ion (NO₂⁺) electrophile.[1][2]

Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring proceeds via a three-step electrophilic aromatic substitution mechanism.[3]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.[1]

  • Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[3]

Regioselectivity in 4-Methoxybiphenyl:

The primary challenge and point of interest in this reaction is predicting the position of nitration.

  • The Methoxy-Substituted Ring: The -OCH₃ group is a strong activating group. It directs electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the phenyl group, nitration is directed to the two ortho positions (C2 and C6).

  • The Unsubstituted Phenyl Ring: This ring is activated by the methoxy-bearing phenyl group, also directing to its ortho and para positions (C2', C6', and C4').

The powerful activating nature of the methoxy group overwhelmingly directs the nitration to its own ring. Therefore, the primary products expected are 4-methoxy-2-nitro-1,1'-biphenyl and, to a lesser extent due to steric hindrance, 4-methoxy-3-nitro-1,1'-biphenyl . Nitration on the unsubstituted ring to form products like 4-methoxy-4'-nitro-1,1'-biphenyl occurs as a minor product under these conditions.

Mechanism Diagram

Sources

Application Notes and Protocols: 4-Methoxy-2-nitro-biphenyl as a Key Precursor for Carbazole-Based Hole-Transporting Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Forward for the Advanced Researcher

This technical guide addresses the strategic application of 4-Methoxy-2-nitro-biphenyl in the field of organic electronics. It is crucial to establish from the outset that this compound is not an end-use functional material for device fabrication. Instead, its value lies in its role as a precisely functionalized building block or precursor. The unique ortho-nitro substitution on the biphenyl scaffold serves as a potent reactive handle for intramolecular cyclization, providing an efficient pathway to high-value carbazole derivatives. The para-methoxy group concurrently acts as a critical electronic tuning moiety, allowing for the modulation of the optoelectronic properties of the final carbazole-based materials. This document provides a comprehensive framework for the synthesis of 4-Methoxy-2-nitro-biphenyl, its conversion into functional carbazole materials, and the integration of these materials into organic light-emitting diodes (OLEDs), grounded in mechanistic understanding and field-proven protocols.

The Strategic Importance of the 2-Nitrobiphenyl Scaffold

The development of high-performance organic electronic devices, such as OLEDs and organic photovoltaics (OPVs), is fundamentally dependent on the rational design of molecular materials with tailored properties.[1] The biphenyl core is a foundational scaffold in many of these materials, offering rigidity and a conjugated pathway for charge transport.[2] However, the biphenyl unit itself is often insufficient.

A significant advancement in material design involves the use of carbazole derivatives. Carbazole is a heterocyclic aromatic compound prized for its excellent hole-transporting capabilities, high thermal stability, and a high triplet energy level, making it an ideal host material in phosphorescent OLEDs (PhOLEDs).[3][4] The ability to functionalize the carbazole core at various positions allows for precise tuning of its electronic and physical properties.[5][6]

This is where 4-Methoxy-2-nitro-biphenyl emerges as a strategic precursor. Its structure is ingeniously designed for the synthesis of functionalized carbazoles:

  • The 2-Nitro Group (The "Reactive Handle"): This electron-withdrawing group is positioned ortho to the inter-ring bond, which is the critical prerequisite for the Cadogan reductive cyclization—a powerful method for synthesizing carbazoles from 2-nitrobiphenyls.[7][8]

  • The 4-Methoxy Group (The "Tuning Group"): As a strong electron-donating group, the methoxy substituent remains on the carbazole core after cyclization. It directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material, which is essential for optimizing charge injection and transport in a device stack.[9][10] While beneficial for tuning energy levels, it's important to note that methoxy groups can sometimes increase molecular polarity, which may impact hole mobility.[6][11]

  • The Biphenyl Backbone: Provides the fundamental carbon framework that, upon cyclization, forms the rigid, planar carbazole ring system.

Physicochemical Properties of 4-Methoxy-2-nitro-biphenyl

A thorough understanding of the precursor's properties is essential for successful synthesis and purification.

PropertyValueSource
CAS Number 16098-16-1-
Molecular Formula C₁₃H₁₁NO₃[5]
Molar Mass 229.23 g/mol [5]
Appearance Colorless crystal or light yellow solid[5]
Melting Point 75-77 °C[12]
Boiling Point 120-135 °C (at 0.05 Torr)[12]
Density (Predicted) 1.202 ± 0.06 g/cm³[12]

The compound is generally stable at room temperature but should be stored away from heat and light. It exhibits good solubility in common organic solvents such as dichloromethane, toluene, and ethyl acetate, which is advantageous for its use in subsequent reaction steps.

Synthesis of the Building Block: 4-Methoxy-2-nitro-biphenyl

Causality Behind Method Selection: The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the C-C bond in unsymmetrical biaryls like 4-Methoxy-2-nitro-biphenyl. Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of a wide array of functional groups (including both the methoxy and nitro groups), and the commercial availability of a vast library of boronic acids and aryl halides.[13][14] This allows for a modular and reliable synthetic approach.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of a suitable aryl halide with a boronic acid to yield the target compound.

Workflow: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • 1-Bromo-4-methoxy-2-nitrobenzene (or 4-bromo-3-nitroanisole) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Toluene and Ethanol (e.g., 3:1 v/v)

  • Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-4-methoxy-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and the toluene/ethanol solvent mixture.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Catalyst and Base Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(OAc)₂), the phosphine ligand (PPh₃), and the aqueous potassium carbonate solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution) to remove the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford 4-Methoxy-2-nitro-biphenyl as a light yellow solid.

Core Application: Synthesis of 3-Methoxy-9H-carbazole

Causality Behind Method Selection: The Cadogan reaction is a classic and highly effective method for synthesizing carbazoles from 2-nitrobiphenyls.[7] The reaction proceeds via a reductive cyclization mechanism. While traditionally performed using triethyl phosphite at high temperatures, a more modern and practical modification employs triphenylphosphine (PPh₃) in a high-boiling solvent.[8] The mechanism is believed to involve the deoxygenation of the nitro group to a reactive nitrene or nitroso intermediate, which then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the new five-membered ring of the carbazole core. The use of higher boiling solvents often leads to higher yields and shorter reaction times.[8]

Protocol 4.1: Triphenylphosphine-Mediated Reductive Cyclization

This protocol describes the conversion of the precursor into the functional carbazole material.

Workflow: From Biphenyl Precursor to Carbazole Product

Cadogan_Workflow start 4-Methoxy-2-nitro-biphenyl intermediate [Reactive Intermediate] (Nitrene/Nitroso) start->intermediate Deoxygenation reagents PPh₃ High-Boiling Solvent (e.g., o-dichlorobenzene) Heat (Reflux) product 3-Methoxy-9H-carbazole intermediate->product C-H Insertion cyclization Intramolecular Cyclization

Caption: Key steps in the Cadogan reductive cyclization process.

Materials and Reagents:

  • 4-Methoxy-2-nitro-biphenyl (1.0 equiv)

  • Triphenylphosphine (PPh₃) (2.5 equiv)

  • o-dichlorobenzene or another high-boiling solvent (e.g., 1,2,4-trichlorobenzene)

  • Nitrogen or Argon gas

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-Methoxy-2-nitro-biphenyl (1.0 equiv) and triphenylphosphine (2.5 equiv).

  • Solvent and Inert Atmosphere: Add the high-boiling solvent (e.g., o-dichlorobenzene) and flush the system with nitrogen or argon.

  • Reaction: Heat the mixture to reflux (for o-dichlorobenzene, ~180 °C). The reaction is typically vigorous at the beginning. Monitor the disappearance of the starting material by TLC. Reaction times can vary from 2 to 8 hours depending on the substrate and solvent.

  • Cooling and Purification: Once the reaction is complete, cool the mixture to room temperature. The product can often be purified directly from the reaction mixture.

    • Method A (Direct Crystallization): Cool the reaction mixture in an ice bath. Add a non-polar solvent like hexane to precipitate the product. Collect the solid by vacuum filtration and wash with cold hexane to remove the triphenylphosphine oxide byproduct and residual solvent.

    • Method B (Chromatography): If direct crystallization is not effective, concentrate the solvent under high vacuum (caution: high-boiling solvents). Purify the residue by silica gel column chromatography, typically eluting with a hexane/dichloromethane gradient.

  • Final Product: The final product, 3-Methoxy-9H-carbazole, is typically obtained as an off-white or pale solid.[15]

Properties and Device Integration of Methoxy-Carbazole Derivatives

The successful synthesis of 3-Methoxy-9H-carbazole provides a material ready for evaluation in organic electronic devices. Its properties are directly influenced by the carbazole core and the methoxy substituent.

Electronic Property Modulation

The primary role of the methoxy group is to raise the HOMO energy level of the carbazole. A higher HOMO level generally facilitates more efficient hole injection from the adjacent anode (or hole-injection layer) by reducing the energy barrier. This fine-tuning is critical for achieving charge balance and high device efficiency.[9]

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Key Application
9H-Carbazole (unsubstituted)~ -5.8 to -6.1~ -2.2 to -2.4~3.5Core Structure
3-Methoxy-9H-carbazole ~ -5.4 to -5.6~ -2.1 to -2.3~3.3Hole Transport
CBP (Biphenyl-Carbazole)~ -6.0~ -2.9~3.1Host Material
Spiro-OMeTAD~ -5.2~ -2.1~3.1Standard HTM
(Note: Values are approximate and can vary based on measurement technique and film morphology. They are provided for comparative purposes.)
Application in OLEDs as a Hole-Transporting Layer (HTL)

Carbazole derivatives are premier candidates for the Hole-Transporting Layer (HTL) in OLEDs. The HTL's function is to receive holes from the anode/hole-injection layer and transport them efficiently to the emissive layer, while simultaneously blocking electrons from passing to the anode. This confines charge recombination to the emissive layer, maximizing light output.[4][16]

Typical OLED Device Architecture

OLED_Structure cluster_charges substrate Glass Substrate anode Anode (ITO) hil Hole Injection Layer (HIL) anode:e->hil:e Hole Injection htl Hole Transport Layer (HTL) (e.g., 3-Methoxy-9H-carbazole derivative) hil:e->htl:e eml Emissive Layer (EML) htl:e->eml:e light Light (hν) eml:n->light Recombination etl Electron Transport Layer (ETL) etl:w->eml:w cathode Cathode (LiF/Al) cathode:w->etl:w Electron Injection hole h⁺ electron e⁻

Caption: A typical multi-layer OLED device structure illustrating the role of the HTL.

Protocol 5.3: Thin-Film Deposition by Spin-Coating

For solution-processable devices, spin-coating is a standard method for creating uniform thin films.[17]

Materials and Reagents:

  • 3-Methoxy-9H-carbazole derivative

  • High-purity organic solvent (e.g., chlorobenzene, toluene, or chloroform)

  • Substrates (e.g., ITO-coated glass)

  • Syringe filters (0.2 µm PTFE)

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen and treat with UV-Ozone or Oxygen Plasma immediately before use to improve the surface wettability and work function.

  • Solution Preparation: Prepare a solution of the carbazole material in the chosen solvent at a specific concentration (e.g., 5-10 mg/mL). Ensure the material is fully dissolved, using gentle heating or sonication if necessary.

  • Filtering: Filter the solution through a 0.2 µm PTFE syringe filter directly before deposition to remove any particulate impurities that could cause device shorts.

  • Deposition: Place the cleaned substrate on the spin-coater chuck. Dispense a small amount of the filtered solution onto the center of the substrate.

  • Spinning: Start the spin-coating program. A typical two-step program might involve a slow-speed step (e.g., 500 rpm for 10s) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 40s) to achieve the desired film thickness. The final thickness is controlled by the solution concentration and spin speed.

  • Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Anneal the film at a moderate temperature (e.g., 80-120 °C) for 10-15 minutes to remove residual solvent and improve film morphology.

  • Device Completion: After cooling, the substrate with the deposited HTL is ready for the subsequent deposition of the emissive and electron-transport layers, typically via thermal evaporation in a high-vacuum chamber.

Safety Information

  • Aryl Halides and Boronic Acids: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Can be toxic. Avoid inhalation of dust.

  • Solvents: Toluene, o-dichlorobenzene, and other organic solvents are flammable and/or toxic. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Triphenylphosphine: Irritant. Avoid skin contact and inhalation.

  • High Temperatures: Refluxing high-boiling solvents presents a significant hazard. Ensure proper condenser setup and temperature control.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Journal of Materials Chemistry C. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Royal Society of Chemistry. [Link]

  • Chinese Chemical Letters. (2018). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. [Link]

  • ACS Applied Materials & Interfaces. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. American Chemical Society. [Link]

  • Journal of Nanoscience and Nanotechnology. (2008). New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes. [Link]

  • Journal of Organic Chemistry. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. American Chemical Society. [Link]

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Application Notes and Protocols: A tiered Screening Cascade for the Biological Evaluation of "4-Methoxy-2-nitro-biphenyl" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Nitro-Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility allows for optimal interaction with a diverse range of biological targets. When coupled with a nitroaromatic system, as in the case of "4-Methoxy-2-nitro-biphenyl" and its derivatives, the potential for potent and selective biological activity is significantly enhanced. Nitroaromatic compounds are known to act as prodrugs, undergoing reductive bioactivation within specific cellular environments to exert their effects[1][2][3]. This targeted activation is particularly relevant in the hypoxic microenvironments of solid tumors and certain microbial infections[4].

This guide provides a comprehensive, tiered approach to the initial biological activity screening of novel "4-Methoxy-2-nitro-biphenyl" derivatives. The proposed screening cascade is designed to efficiently assess the cytotoxic, antimicrobial, and anti-inflammatory potential of these compounds, providing a solid foundation for further lead optimization and mechanistic studies. The protocols herein are grounded in established methodologies, ensuring robust and reproducible data generation.

The Screening Cascade: A Strategic Approach to Drug Discovery

A tiered screening cascade is an efficient strategy in early drug discovery, allowing for the rapid assessment of a large number of compounds and the prioritization of the most promising candidates for further investigation[5][6][7]. This approach conserves resources by employing broad, high-throughput assays in the initial stages, followed by more complex and targeted assays for a smaller subset of active compounds.

Our proposed cascade for "4-Methoxy-2-nitro-biphenyl" derivatives is structured as follows:

  • Primary Screening: Broad-spectrum assessment of cytotoxicity against a panel of cancer cell lines and antimicrobial activity against representative bacterial and fungal strains.

  • Secondary Screening: For compounds showing significant activity in the primary screen, secondary assays will be employed to confirm and further characterize their biological effects. This includes determining the half-maximal inhibitory concentration (IC50) for cytotoxic compounds and the minimum inhibitory concentration (MIC) for antimicrobial agents.

  • Tertiary (Mechanism-Indicative) Screening: For the most potent and selective compounds, initial mechanistic studies will be conducted to elucidate their mode of action. This may involve assays for key signaling pathways implicated in cancer and inflammation, such as NF-κB and COX-2.

Below is a diagrammatic representation of the proposed screening workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Screening primary_cytotoxicity Cytotoxicity Screen (MTT Assay) secondary_ic50 IC50 Determination (Dose-Response MTT) primary_cytotoxicity->secondary_ic50 Active Compounds primary_antimicrobial Antimicrobial Screen (Agar Well Diffusion) secondary_mic MIC Determination (Broth Microdilution) primary_antimicrobial->secondary_mic Active Compounds mechanistic_inflammation Anti-inflammatory Assays (NF-κB Reporter, COX-2 Inhibition) secondary_ic50->mechanistic_inflammation mechanistic_apoptosis Apoptosis/Cell Cycle Analysis secondary_ic50->mechanistic_apoptosis hit_compounds Prioritized 'Hit' Compounds secondary_mic->hit_compounds mechanistic_inflammation->hit_compounds mechanistic_apoptosis->hit_compounds start Library of 4-Methoxy-2-nitro-biphenyl Derivatives start->primary_cytotoxicity start->primary_antimicrobial lead_optimization Lead Optimization hit_compounds->lead_optimization

Caption: A Tiered Workflow for Biological Activity Screening.

Part 1: Anticancer Activity Screening

Nitro-biphenyl derivatives have shown promise as anticancer agents, with some acting as tubulin polymerization inhibitors and inducing cell cycle arrest[8][9][10]. The presence of the nitro group can also confer selectivity for hypoxic tumor cells through reductive activation[4].

Protocol 1.1: Primary Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[11][12].

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control. Add 100 µL of the diluted compounds to the respective wells (final concentration to be determined, e.g., 10 µM for primary screening). Include vehicle control wells (DMSO concentration should not exceed 0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" for secondary screening.

Protocol 1.2: Secondary Screening - IC50 Determination

For "hit" compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). The procedure is similar to the primary MTT assay, but a wider range of compound concentrations (e.g., 0.01 to 100 µM) is used.

Hypothetical Data Summary: Anticancer Activity
CompoundCell LinePrimary Screen (% Inhibition at 10 µM)IC50 (µM)
MNB-001MCF-778.55.2
MNB-001A54965.212.8
MNB-001HCT11685.13.9
MNB-002MCF-712.3>100
MNB-003HCT11692.41.8
DoxorubicinMCF-798.70.5

Part 2: Antimicrobial Activity Screening

The antimicrobial action of nitroaromatic compounds often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radical species that can damage DNA and other critical cellular components[1][2][3].

Protocol 2.1: Primary Antimicrobial Screening using Agar Well Diffusion

This method provides a qualitative assessment of the antimicrobial activity of the test compounds[13].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Spread the microbial inoculum evenly onto the surface of the agar plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (e.g., 1 mg/mL) to the wells. Include positive and negative (DMSO) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Protocol 2.2: Secondary Screening - Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the lowest concentration of a compound that inhibits visible microbial growth[13].

Hypothetical Data Summary: Antimicrobial Activity
CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
MNB-001181512
MNB-0026 (no inhibition)6 (no inhibition)6 (no inhibition)
MNB-003221916
Ciprofloxacin (10 µg)2528N/A
Fluconazole (25 µg)N/AN/A20

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in many diseases, including cancer. The NF-κB signaling pathway and the COX-2 enzyme are critical mediators of the inflammatory response and are therefore important targets for anti-inflammatory drug discovery[12][14].

Protocol 3.1: NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus[14][15][16][17][18].

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete growth medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed the reporter cells in 96-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α-induced luciferase activity.

Protocol 3.2: COX-2 Inhibition Assay

This assay measures the direct inhibition of the COX-2 enzyme activity[19][20][21][22][23].

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Heme cofactor

  • Test compounds

  • Celecoxib (positive control)

  • EIA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer with heme.

  • Inhibitor Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compounds or positive control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a short period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable agent (e.g., HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using an EIA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 values.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The following diagram illustrates a hypothetical mechanism by which a "4-Methoxy-2-nitro-biphenyl" derivative could inhibit the NF-κB signaling pathway.

G cluster_membrane cluster_cytoplasm cluster_nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation MNB_deriv MNB Derivative MNB_deriv->IKK inhibits NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., COX-2) DNA->Genes transcription TNFa TNF-α TNFa->TNFR IkB_NFkB->NFkB_nuc translocates

Caption: Hypothetical Inhibition of the NF-κB Pathway.

Conclusion and Future Directions

The screening cascade outlined in these application notes provides a robust framework for the initial biological evaluation of "4-Methoxy-2-nitro-biphenyl" derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds for further development. The data generated from these assays will be crucial for establishing structure-activity relationships and guiding the design of next-generation analogs with improved potency and selectivity. Future work should focus on in-depth mechanistic studies for the most active compounds, including target identification and validation, as well as evaluation in more complex, physiologically relevant models.

References

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  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules, 26(4), 953. [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

  • Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. (2011). ChemMedChem, 6(5), 797-801. [Link]

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  • Building GPCR screening cascades for lead generation. (2014). Drug Target Review. [Link]

  • 4-Methoxy-2-nitro-biphenyl. (n.d.). PubChem. [Link]

  • Screening Cascade Development Services. (n.d.). Sygnature Discovery. [Link]

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. (2021). Journal of Medicinal Chemistry, 64(12), 8341-8360. [Link]

  • Principles of early drug discovery. (2011). British Journal of Pharmacology, 162(6), 1239-1249. [Link]

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  • Synthesis and Antitumor Evaluation of Nitrovinyl Biphenyls: Anticancer Agents Based on Allocolchicines. (2011). ResearchGate. [Link]

  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. (2016). PLoS ONE, 11(4), e0152673. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2013). PLoS ONE, 8(6), e66266. [Link]

  • NF-κB Transcriptional Activity Assay using NKL reporter cells. (2016). Protocols.io. [Link]

  • In vitro benchmarking of NF-κB inhibitors. (2020). PLoS ONE, 15(1), e0225519. [Link]

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Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide, a key intermediate in the synthesis of various heterocyclic systems and a compound of interest in medicinal chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and safety considerations. The protocol described herein is a robust and reproducible method for the laboratory-scale preparation of this valuable compound.

Introduction

N-(4-Methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with the molecular formula C₉H₁₀N₂O₄.[1] Its structure, featuring a methoxy group para to the acetamido group and a nitro group ortho to it, makes it a versatile building block in organic synthesis, particularly for the creation of dyes and pharmaceuticals.[1] The presence of these functional groups allows for a variety of chemical modifications, rendering it a valuable precursor for more complex molecules.[1]

This document outlines a reliable and efficient method for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide via the acetylation of 4-methoxy-2-nitroaniline. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Reaction Scheme

The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is achieved through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent. This reaction is a classic example of nucleophilic acyl substitution.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 4-methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline Reaction Acetylation 4-methoxy-2-nitroaniline->Reaction + Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction + Target_Molecule N-(4-Methoxy-2-nitrophenyl)acetamide Acetic_Acid_Byproduct Acetic Acid Reaction->Target_Molecule Glacial Acetic Acid Reaction->Acetic_Acid_Byproduct

Caption: Reaction scheme for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Methoxy-2-nitroanilineReagentSigma-AldrichPurity ≥98%
Acetic AnhydrideACS ReagentFisher ScientificPurity ≥97%
Glacial Acetic AcidACS ReagentVWRPurity ≥99.7%
Deionized WaterN/AIn-houseFor recrystallization
Round-bottom flask (100 mL)N/AN/A
Magnetic stirrer and stir barN/AN/A
Beaker (250 mL)N/AN/A
Büchner funnel and filter paperN/AN/A
Vacuum flaskN/AN/A
Hot plateN/AN/A
Melting point apparatusN/AN/A
Experimental Protocol

This protocol is adapted from a well-established method for the acetylation of 4-methoxy-2-nitroaniline.[2][3][4]

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid.[2][3][4]

  • Place a magnetic stir bar in the flask and set it on a magnetic stirrer.

  • Begin stirring the solution at room temperature until the 4-methoxy-2-nitroaniline is fully dissolved.

Step 2: Acetylation Reaction

  • To the stirring solution, slowly add 2.46 g (24 mmol) of acetic anhydride.[2][3][4]

  • Continue to stir the reaction mixture at room temperature for 18 hours.[2][3][4] The extended reaction time ensures the complete conversion of the starting material.

Step 3: Product Isolation and Purification

  • After 18 hours, pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water. This will cause the product to precipitate out of the solution.

  • Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with two portions of 20 mL of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • The crude N-(4-methoxy-2-nitrophenyl)acetamide can be further purified by recrystallization.[2][3][4]

Step 4: Recrystallization

  • Transfer the crude product to a 250 mL beaker.

  • Add a minimal amount of hot deionized water to dissolve the solid. The goal is to create a nearly saturated solution.[5]

  • Once the solid has dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified yellow, lath-shaped crystals by vacuum filtration.[5]

  • Dry the crystals under vacuum to obtain the final product.[2][3][4] The expected melting point is between 117-118 °C.[6]

Workflow Diagram

Synthesis_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Dissolve Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid Add_Reagent Add acetic anhydride Dissolve->Add_Reagent Stir Stir at room temperature for 18 hours Add_Reagent->Stir Precipitate Pour into ice water to precipitate product Stir->Precipitate Filter Collect crude product by vacuum filtration Precipitate->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from aqueous solution Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry Final_Product Final_Product Dry->Final_Product N-(4-Methoxy-2-nitrophenyl)acetamide

Caption: Step-by-step workflow for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Glacial Acetic Acid: Corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.

  • 4-Methoxy-2-nitroaniline: May be harmful if swallowed or inhaled. Avoid creating dust. Wear appropriate PPE.

Expected Results and Characterization

The synthesis should yield N-(4-Methoxy-2-nitrophenyl)acetamide as a yellow crystalline solid.[1] The purity of the final product can be confirmed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

ParameterExpected Value
Appearance Yellow Solid
Molecular Formula C₉H₁₀N₂O₄[6]
Molecular Weight 210.19 g/mol [1][6]
Melting Point 117-118 °C[6]
Purity ≥98% (after recrystallization)

Discussion

The described protocol provides a straightforward and effective method for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide. The acetylation of the amine group in 4-methoxy-2-nitroaniline proceeds readily with acetic anhydride. The use of glacial acetic acid as a solvent is advantageous as it is compatible with the reactants and the product of the reaction is the same as the solvent, simplifying the workup. The long reaction time at room temperature is a trade-off for avoiding heating, which can sometimes lead to side reactions and decomposition of nitro compounds. The purification by recrystallization from an aqueous solution is an effective method for obtaining a high-purity product.[2][3][4][5]

For researchers interested in a multi-step synthesis starting from a more readily available precursor, a three-step process beginning with p-anisidine (4-methoxyaniline) is also well-documented.[7][8][9] This alternative route involves:

  • Acetylation of p-anisidine to form N-(4-methoxyphenyl)acetamide.

  • Nitration of the acetylated intermediate to introduce the nitro group.

  • Hydrolysis to remove the acetyl group, yielding 4-methoxy-2-nitroaniline, which can then be acetylated as described in this protocol.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this important chemical intermediate for use in further synthetic applications. The provided rationale for each step and the discussion of alternative synthetic routes offer a comprehensive guide for professionals in the field of organic synthesis and drug development.

References

  • Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

  • Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData. Retrieved from [Link]

  • Hines III, J. E., Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]

  • Hines III, J. E., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230606. [Link]

  • ChemSynthesis. (n.d.). N-(4-methoxy-2-nitrophenyl)acetamide. ChemSynthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • ChemBK. (n.d.). N-ACETYL-4-METHOXY-2-NITROANILINE. ChemBK. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex biaryl compounds. Here, we address the specific challenges associated with improving the yield and purity of 4-Methoxy-2-nitro-biphenyl, a key intermediate in various research and development applications.

The synthesis of this molecule, characterized by both steric hindrance from the ortho-nitro group and challenging electronic properties, often requires careful optimization. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 4-Methoxy-2-nitro-biphenyl?

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most robust and widely employed method for this transformation.[1] It offers high functional group tolerance, generally mild reaction conditions, and a broad substrate scope, making it superior to older methods like the Ullmann coupling, which often require harsh conditions and stoichiometric copper.[2][3] The Suzuki reaction involves coupling an organoboron compound (like a boronic acid) with an organic halide or triflate.[4]

Q2: Which pair of starting materials is optimal for the Suzuki coupling to form 4-Methoxy-2-nitro-biphenyl?

The most successful strategy involves coupling 4-methoxyphenylboronic acid with a halide-substituted 2-nitrobenzene , such as 1-bromo-2-nitrobenzene or 1-iodo-2-nitrobenzene.

Causality: The presence of a strongly electron-withdrawing nitro group at the ortho position of a phenylboronic acid can significantly hinder the crucial transmetalation step in the catalytic cycle.[5] This leads to low reactivity and unwanted side reactions. By keeping the electron-deficient nitro-arene as the electrophilic partner (the halide) and the more electron-rich methoxy-arene as the nucleophilic partner (the boronic acid), the catalytic cycle proceeds more efficiently.

G cluster_reactants Optimal Reactant Pairing A 4-Methoxyphenylboronic Acid (Nucleophile) Product 4-Methoxy-2-nitro-biphenyl A->Product Pd Catalyst, Base B 1-Bromo-2-nitrobenzene (Electrophile) B->Product caption Fig. 1: Recommended Suzuki Coupling Strategy.

Fig. 1: Recommended Suzuki Coupling Strategy.
Q3: How do I select the best Palladium catalyst and ligand for this sterically hindered coupling?

Standard catalysts like Pd(PPh₃)₄ may give poor to moderate yields due to the steric bulk around the reaction center. For challenging couplings involving sterically hindered or electron-deactivated substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[6][7]

Expertise & Experience: The key is to use a ligand that promotes both a rapid oxidative addition and facilitates the difficult reductive elimination step involving the bulky product.

Catalyst/Ligand SystemKey Features & RationaleTypical Loading
Pd(OAc)₂ / SPhos SPhos is a bulky dialkylbiaryl phosphine ligand that creates a highly active, coordinatively unsaturated Pd(0) species. It is excellent for sterically demanding couplings.[6]1-2 mol%
Pd₂(dba)₃ / BrettPhos BrettPhos is another highly effective electron-rich ligand specifically designed for coupling electron-deficient substrates, including nitroarenes.[8][9]1-3 mol%
Pd-NHC Complexes N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable and active palladium complexes, often showing higher activity than phosphine-based systems.[7][8]0.5-2 mol%
Q4: What is the function of the base in the Suzuki reaction, and which one should I use?

The base is critical for activating the boronic acid to facilitate the transmetalation step. It forms a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium center.[10]

For this specific synthesis, inorganic bases are preferred.

  • Potassium Phosphate (K₃PO₄): Often the base of choice, particularly when using biarylphosphine ligands. It is strong enough to promote the reaction without causing significant side reactions.

  • Potassium Carbonate (K₂CO₃): A common and effective base, often used in a biphasic solvent system (e.g., Toluene/Water).[11]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes accelerate sluggish reactions.

Troubleshooting Guide
Q: My reaction yield is very low or I see no product formation. What are the likely causes and solutions?

A: This is a common issue often related to catalyst activity, reagent quality, or reaction setup.

  • Inactive Catalyst:

    • Cause: The Pd(0) active species has not been generated efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or it has decomposed. Oxygen can rapidly deactivate the catalyst.

    • Solution:

      • Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent for at least 20-30 minutes.[12]

      • Use an Active Precatalyst: Consider using a preformed Pd(0) source like Pd₂(dba)₃ or specialized palladacycle precatalysts which are designed for high activity.[13]

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.

  • Poor Reagent Quality:

    • Cause: The boronic acid may have undergone partial decomposition (protodeboronation), or the base may be old or hydrated improperly.

    • Solution:

      • Check Boronic Acid: Use freshly purchased boronic acid or verify its purity by NMR. Store it in a desiccator.

      • Use High-Purity Base: Ensure the base is anhydrous if the reaction is run in an organic solvent or use a fresh bottle.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low for the sterically hindered substrates to react.

    • Solution:

      • Increase Temperature: These couplings often require elevated temperatures. If you are running the reaction at 80 °C, try increasing it to 100-110 °C (refluxing dioxane or toluene).[14]

G Start Low/No Yield Q1 Is the reaction atmosphere inert? Start->Q1 Sol1 Degas solvent & maintain Ar/N₂ flow Q1->Sol1 No Q2 Is the catalyst system optimized for hindered substrates? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Switch to Pd/SPhos or Pd/NHC system Q2->Sol2 No Q3 Is the reaction temperature high enough? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Increase temperature (e.g., 80°C to 110°C) Q3->Sol3 No End Re-evaluate reagent purity Q3->End Yes A3_Yes Yes A3_No No Sol3->End caption Fig. 2: Troubleshooting Workflow for Low Yield.

Fig. 2: Troubleshooting Workflow for Low Yield.
Q: I'm observing significant amounts of a homocoupled byproduct (4,4'-dimethoxybiphenyl). How can I prevent this?

A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or slow transmetalation.

  • Cause: Oxygen can promote the oxidative homocoupling of the boronic acid. Alternatively, if the transmetalation step is slow compared to other pathways, homocoupling can become competitive.

  • Solution:

    • Rigorous Inert Conditions: This is the most critical factor. Ensure your reaction is completely free of oxygen from start to finish.[14]

    • Optimize Catalyst/Ligand Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monodentate ligands) can sometimes stabilize the catalyst and favor the desired cross-coupling pathway.

    • Choice of Base: The choice of base can influence the rate of transmetalation. Screening different bases (K₃PO₄, K₂CO₃, Cs₂CO₃) may help identify conditions that favor the cross-coupling pathway.[6]

Q: My product is difficult to purify. What are the best practices for purification?

A: Purification can be challenging due to the presence of structurally similar byproducts. A two-step approach is often most effective.

  • Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture like Hexane/Ethyl Acetate (98:2) and gradually increase the polarity. The product is moderately polar and should elute after non-polar impurities like homocoupled byproducts. Monitor fractions carefully by TLC.

  • Recrystallization:

    • Solvent System: After chromatography, recrystallization can yield a highly pure product. Ethanol or a mixture of Ethanol/Water is often effective.[15][16]

    • Procedure: Dissolve the semi-pure product in a minimum amount of hot ethanol. If needed, add hot water dropwise until the solution becomes faintly cloudy, then add a few drops of hot ethanol to clarify. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[16]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a reliable method for the synthesis of 4-Methoxy-2-nitro-biphenyl on a laboratory scale.

Materials:

  • 1-Bromo-2-nitrobenzene (1.0 mmol, 202 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

Procedure:

  • Reaction Setup:

    • In a fume hood, add 1-bromo-2-nitrobenzene, 4-methoxyphenylboronic acid, and K₃PO₄ to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

    • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition & Reaction:

    • Using a syringe, add 5 mL of degassed, anhydrous 1,4-dioxane to the flask.

    • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane/Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (starting from 98:2).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield 4-Methoxy-2-nitro-biphenyl as a solid.

    • For highest purity, the product can be recrystallized from ethanol.

References
  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL.
  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • IUCr Journals. (n.d.). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Retrieved from [Link]

  • PubMed. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Retrieved from [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why nitration of biphenyl gives 2-nitrobiphenyl as major product?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • OperaChem. (n.d.). Ullmann coupling: the first publication. Retrieved from [Link]

  • MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]

  • Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2 nitrobiphenyl.
  • NIH. (n.d.). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Retrieved from [Link]

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Technical Support Center: Purification of Crude "4-Methoxy-2-nitro-biphenyl" by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Methoxy-2-nitro-biphenyl. As a critical intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and dyes, achieving high purity is paramount.[1] Recrystallization is a powerful and economical technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to navigate the challenges associated with this specific purification process.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[4] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtration (Optional): Removing insoluble impurities from the hot solution via gravity filtration.

  • Crystallization: Allowing the solution to cool slowly and undisturbed. As the solubility of the 4-Methoxy-2-nitro-biphenyl decreases, it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.

  • Isolation: Collecting the purified crystals by vacuum filtration.

  • Washing & Drying: Rinsing the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor and then drying them to remove all traces of the solvent.

The success of this entire process hinges on the selection of an appropriate solvent, a topic we will explore in detail.

Troubleshooting Guide for Recrystallization

Even with a well-defined protocol, experimental challenges can arise. This section is designed to provide rapid, actionable solutions to common issues encountered during the recrystallization of 4-Methoxy-2-nitro-biphenyl.

Problem EncounteredProbable Cause(s)Solutions & Pro-Tips
"Oiling Out" : Product separates as a liquid layer instead of crystals.1. The melting point of the crude solid (depressed by impurities) is below the boiling point of the solvent.[5][6]2. The solution is supersaturated with impurities.3. Cooling is occurring too rapidly.1. Re-heat the solution to dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to lower the saturation point.[5]2. Allow the solution to cool much more slowly . Insulate the flask to ensure gradual temperature decrease, which favors crystal lattice formation over oiling.[7]3. If the issue persists, re-evaluate your solvent choice . A solvent with a lower boiling point may be necessary. A mixed-solvent system could also be an effective alternative.[5]
No Crystals Form Upon Cooling 1. Too much solvent was used , and the solution is not saturated at the lower temperature.[6][7]2. The solution has become supersaturated , and crystallization has not been initiated.[7]1. Induce crystallization : Use a glass rod to gently scratch the inside of the flask just below the solvent's surface. The microscopic scratches provide nucleation sites for crystal growth.[5][8]2. Add a "seed crystal" : If available, add a single, pure crystal of 4-Methoxy-2-nitro-biphenyl to the cooled solution to initiate crystallization.[8]3. Reduce solvent volume : Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]4. Cool to a lower temperature : If not already done, place the flask in an ice-water or ice-salt bath to further decrease solubility.[5]
Very Low Yield of Recovered Crystals 1. Excess solvent was used, causing a significant amount of the product to remain in the mother liquor.[5][8]2. Premature crystallization occurred during a hot filtration step, resulting in product loss.3. The crystals were washed with solvent that was not ice-cold , re-dissolving some of the product.[5][8]4. Incomplete cooling of the crystallization mixture.1. Use the minimum amount of hot solvent required for dissolution. This is the most critical factor for maximizing yield.[8]2. If hot filtration is needed, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[5]3. Always wash the collected crystals with a minimal amount of ice-cold solvent .[5]4. Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize precipitation.[10][11]
Crystals Appear Colored (e.g., Yellow/Brown) 1. Colored impurities are co-crystallizing with the product.2. Thermal decomposition if the solution was heated for too long or at too high a temperature.1. Use activated charcoal : After dissolving the crude product, remove the solution from heat, add a small amount of activated charcoal, and swirl. Re-heat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[3][10]
Crystals Form Too Quickly ("Crash Out") 1. The solution is highly supersaturated .2. The flask is too large for the volume, leading to a high surface area and rapid cooling.[9]1. Rapid crystallization traps impurities.[9] Re-heat the solution and add a small excess of hot solvent (e.g., 5-10% more). This will ensure the solution is not oversaturated and will cool more slowly, promoting the growth of larger, purer crystals.[9]2. Use an appropriately sized flask and insulate it during cooling.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for 4-Methoxy-2-nitro-biphenyl?

A1: The ideal solvent should have a steep solubility curve for the compound—high solubility at its boiling point and low solubility at room temperature or below.[5] Given that 4-Methoxy-2-nitro-biphenyl is a moderately polar molecule, you should start by testing polar protic or aprotic solvents. According to the "like dissolves like" principle, alcohols like ethanol, methanol, or isopropanol are often excellent starting points for nitroaromatic compounds.[5]

  • Testing Procedure :

    • Place a small amount of your crude product in a test tube.

    • Add the test solvent dropwise at room temperature. The compound should be sparingly soluble or insoluble.[2]

    • Heat the mixture. The compound should dissolve completely.

    • Cool the test tube to room temperature and then in an ice bath. A good yield of crystals should form.

Q2: What is a mixed-solvent system, and when should I use it?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[5] You use a pair of miscible solvents: one in which 4-Methoxy-2-nitro-biphenyl is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

  • Procedure : Dissolve the crude compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point), indicating saturation. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

Q3: How can I confirm the purity of my recrystallized product?

A3: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. For 4-Methoxy-2-nitro-biphenyl, the literature melting point is approximately 75-77 °C.[1] For more rigorous analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to quantify purity.[12][13]

Q4: What are the primary safety concerns when performing this recrystallization?

A4: Always handle 4-Methoxy-2-nitro-biphenyl and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1] Although one safety data sheet classifies the pure compound as not hazardous[14], related nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[15][16] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before beginning work.

Standard Operating Procedure (SOP): Recrystallization of 4-Methoxy-2-nitro-biphenyl

This protocol provides a general workflow. The choice of solvent and volumes should be optimized based on preliminary tests. Ethanol is often a suitable solvent.

Materials:

  • Crude 4-Methoxy-2-nitro-biphenyl

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution : Place the crude 4-Methoxy-2-nitro-biphenyl into an Erlenmeyer flask. Add a small amount of ethanol and a stir bar. Heat the mixture gently on a hot plate with stirring. Add hot ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure the solution is saturated.[2]

  • Decolorization (Optional) : If the solution is highly colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the solution to a boil for 2-3 minutes.

  • Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization : Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Maximizing Yield : Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolation : Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol. Collect the crystals by swirling the flask and pouring the slurry into the funnel with the vacuum applied.

  • Washing : With the vacuum still applied, wash the crystals with a very small amount of ice-cold ethanol to rinse away any remaining impurities in the mother liquor.

  • Drying : Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_final Final Product crude Crude 4-Methoxy- 2-nitro-biphenyl dissolve Dissolve Crude Solid in Minimum Hot Solvent crude->dissolve solvent Select & Heat Solvent solvent->dissolve hot_filt Hot Gravity Filtration (Optional: Remove Insolubles) dissolve->hot_filt Impurities Present? cool Slow Cooling to Room Temperature dissolve->cool No Insolubles hot_filt->cool ice_bath Cool in Ice Bath (Maximize Yield) cool->ice_bath vac_filt Vacuum Filtration (Isolate Crystals) ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals (Vacuum Oven) wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of 4-Methoxy-2-nitro-biphenyl.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemBK. (2024, April 9). 4-METHOXY-2-NITRO-BIPHENYL.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Methoxy-4'-nitro-1,1'-biphenyl.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Alchem Pharmtech. (n.d.). CAS 16098-16-1 | 4-Methoxy-2-nitro-biphenyl.
  • Guidechem. (n.d.). 1-(4'-methoxy-biphenyl-4-yl)-ethanone 13021-18-6.
  • Chem Service. (2015, August 13). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxybiphenyl.
  • BenchChem. (2025). Solubility Profile of 4-Methoxy-2-nitroaniline: A Technical Guide for Researchers.
  • BenchChem. (2025). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl.
  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Guide: Buying High-Purity 4-Methoxy-2-Nitroaniline from China.
  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline.
  • BenchChem. (2025). 4-Methoxybenzoic acid recrystallization solvent selection and issues.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-nitroaniline 98%.
  • BLD Pharm. (n.d.). 16098-16-1|4-Methoxy-2-nitro-biphenyl.

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Technical Support Center: Synthesis of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-2-nitro-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Here, we address specific problems in a question-and-answer format, providing insights into the underlying causes and offering practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am attempting to synthesize 4-methoxy-2-nitro-biphenyl via Suzuki-Miyaura coupling, but my yields are consistently low. What are the likely causes?

Low yields in the Suzuki-Miyaura coupling for this specific target molecule can stem from several factors, primarily related to side reactions that consume your starting materials. The most common culprits are homocoupling of the boronic acid and dehalogenation of the aryl halide.

  • Homocoupling: This side reaction leads to the formation of symmetrical biaryls from the boronic acid starting material.[1] In the context of synthesizing 4-methoxy-2-nitro-biphenyl, if you are using a methoxyphenylboronic acid, you might observe the formation of dimethoxy-biphenyl as a byproduct. Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this unwanted reaction.[2][3]

  • Dehalogenation: This is another frequent side reaction where the halogen atom on your aryl halide is replaced by a hydrogen atom.[4][5] For instance, if you are using 1-bromo-4-methoxy-2-nitrobenzene, you would form 3-nitroanisole. This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace amounts of water.[4] Electron-deficient aryl halides are particularly susceptible to dehalogenation.[4]

  • Denitrative Coupling Challenges: While less common than using aryl halides, the direct use of nitroarenes as electrophiles in Suzuki-Miyaura coupling is possible but challenging. The carbon-nitro bond is strong and requires a highly active catalyst for the initial oxidative addition step.[6][7][8][9] If your catalytic system is not optimal, you may experience low conversion of the nitro-starting material.

To diagnose the issue, a careful analysis of your crude reaction mixture by techniques like TLC, GC-MS, or NMR is crucial to identify the major byproducts.[5]

Troubleshooting Guide: Low Yields
Observation Potential Cause Recommended Solution
Significant amount of a symmetrical biaryl (e.g., 4,4'-dimethoxybiphenyl) is detected.Boronic Acid Homocoupling [10][11]1. Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[12] 2. High-Quality Reagents: Use high-purity boronic acids and ensure they have not degraded during storage. 3. Optimize Catalyst System: The choice of palladium source and ligand is critical. Using pre-formed Pd(0) catalysts or ligands that promote rapid reductive elimination can minimize side reactions.
The dehalogenated starting material (e.g., 3-nitroanisole) is a major byproduct.Dehalogenation [2][4]1. Base Optimization: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Avoid strong bases like alkoxides if possible.[4] 2. Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene.[4] 3. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the desired cross-coupling over dehalogenation.[4]
Starting materials remain largely unreacted.Poor Catalyst Activity or Denitrative Coupling Issues [6][8]1. Catalyst Screening: For denitrative coupling, specialized catalysts like those with bulky biarylphosphine ligands (e.g., BrettPhos) are often necessary.[8][9] 2. Temperature Control: Gradually increase the reaction temperature, as the C-NO₂ bond activation is often the rate-limiting step and requires higher energy input.[6] 3. Check Reagent Purity: Ensure all reagents, especially the palladium catalyst and ligands, are of high quality and handled under inert conditions.
FAQ 2: I've identified an impurity with a mass corresponding to a biphenyl with two methoxy groups and two nitro groups. What is this and how can I avoid it?

This impurity is likely the result of a homocoupling reaction of your aryl halide, a process related to the Ullmann reaction. The Ullmann coupling involves the copper-mediated reaction of two aryl halides to form a symmetrical biaryl.[13][14][15] While your main reaction is a palladium-catalyzed Suzuki coupling, certain conditions can promote this undesired side reaction.

Causality:

  • High Temperatures: The classic Ullmann reaction often requires high temperatures.[14][15] If your Suzuki coupling is run at elevated temperatures for extended periods, you may inadvertently facilitate this side reaction.

  • Copper Contamination: Trace amounts of copper can catalyze the homocoupling of your aryl halide. Ensure your glassware is scrupulously clean and that none of your reagents are contaminated with copper salts.

Mitigation Strategies:

  • Optimize Reaction Temperature: Attempt to run your Suzuki coupling at the lowest effective temperature to disfavor the higher activation energy pathway of the Ullmann-type homocoupling.

  • Ensure Reagent Purity: Use high-purity starting materials and solvents to avoid adventitious catalysts.

  • Ligand Choice: A well-chosen ligand for your palladium catalyst can accelerate the desired Suzuki pathway, outcompeting the slower homocoupling reaction.

Visualizing Reaction Pathways and Troubleshooting

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling and the common side reactions.

Suzuki_vs_Side_Reactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)2 ar_pd_ar_prime Ar-Pd(II)-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 4-Methoxy-2-nitro-biphenyl reductive_elimination->product boronic_acid Ar'-B(OR)2 homocoupling Homocoupling boronic_acid->homocoupling O2, Pd(II) ar_pd_x_dehalo Ar-Pd(II)-X pd_h Pd-H formation ar_pd_x_dehalo->pd_h Base, Solvent, H2O dehalogenation Dehalogenation pd_h->dehalogenation Reductive Elimination

Caption: Competing reaction pathways in the synthesis of 4-methoxy-2-nitro-biphenyl.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Products

This protocol is designed to favor the desired cross-coupling product by carefully controlling the reaction conditions.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 1-bromo-4-methoxy-2-nitrobenzene, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and a weak base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition and Degassing:

    • Add an aprotic solvent such as toluene or dioxane, and a minimal amount of degassed water.

    • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[12]

  • Reaction:

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of 4-Methoxy-2-nitro-biphenyl by Recrystallization

If minor impurities persist after chromatography, recrystallization can be an effective final purification step.

  • Solvent Selection:

    • Choose a solvent system in which 4-methoxy-2-nitro-biphenyl is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or isopropanol are often good starting points.[16][17]

  • Dissolution:

    • Dissolve the crude product in a minimal amount of the hot solvent.[16]

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.[17]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[16]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry in a vacuum oven at a moderate temperature.[16]

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product analyze Analyze Crude Mixture (TLC, GC-MS, NMR) start->analyze identify Identify Major Byproducts analyze->identify homocoupling Homocoupling Product Detected identify->homocoupling Symmetrical Biaryl dehalogenation Dehalogenated Product Detected identify->dehalogenation Ar-H unreacted_sm High Levels of Starting Material identify->unreacted_sm Ar-X / Ar-NO2 solve_homocoupling Improve Degassing Use High-Purity Boronic Acid Optimize Catalyst/Ligand homocoupling->solve_homocoupling solve_dehalogenation Switch to Weaker Base (K3PO4) Use Aprotic Solvent (Toluene/Dioxane) Use Bulky Ligand (SPhos/XPhos) dehalogenation->solve_dehalogenation solve_unreacted_sm Increase Temperature Screen Catalysts (e.g., Pd/BrettPhos for C-NO2) Check Reagent Quality unreacted_sm->solve_unreacted_sm

Caption: A logical workflow for troubleshooting common issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • St. Jean, D. J., Jr., & Poon, D. J. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(14), 6731–6741. Available from: [Link]

  • Carbó, J. J., Lledós, A., & Pérez-Temprano, M. H. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(1), 675–683. Available from: [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8133–8145. Available from: [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available from: [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]

  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. Available from: [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Available from: [Link]

  • Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. Available from: [Link]

  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Available from: [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF. Available from: [Link]

  • ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available from: [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available from: [Link]

  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Available from: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available from: [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Available from: [Link]

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Technical Support Center: Overcoming Poor Solubility of 4-Methoxy-2-nitro-biphenyl in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-nitro-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of 4-Methoxy-2-nitro-biphenyl in their chemical reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common issues and optimize your synthetic routes.

Introduction to the Challenge

4-Methoxy-2-nitro-biphenyl is a valuable intermediate in organic synthesis, often utilized in the preparation of pharmaceuticals and dyes.[1] Its chemical structure, featuring a nonpolar biphenyl core and polar methoxy and nitro groups, results in limited solubility in many common organic solvents. This poor solubility can lead to low reaction yields, difficult purification, and inconsistent results. This guide will explore the underlying principles of solubility and provide practical, field-tested strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Methoxy-2-nitro-biphenyl?

A1: 4-Methoxy-2-nitro-biphenyl is a colorless to light yellow solid.[1] It is generally insoluble in water and has limited solubility in low-polarity solvents like hexanes. It exhibits slight to moderate solubility in alcohols (like ethanol) and ethers, and is more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[1][2] The principle of "like dissolves like" is a good starting point; the molecule has both polar and nonpolar characteristics, making solvent selection a critical parameter.[3][4]

Q2: Why is my reaction with 4-Methoxy-2-nitro-biphenyl stalling or showing low conversion?

A2: Poor solubility is a frequent cause of slow or incomplete reactions. If the starting material is not sufficiently dissolved in the reaction solvent, the concentration of the reactant in the solution phase is too low for the reaction to proceed at a reasonable rate. This is particularly true for heterogeneous reaction mixtures where the solid reactant has limited surface area for reaction.

Q3: Can I just heat the reaction to a higher temperature to dissolve the compound?

A3: Increasing the temperature is a common and often effective strategy to enhance solubility.[5] However, this approach has potential drawbacks. High temperatures can lead to the degradation of sensitive starting materials, reagents, or products. It can also promote the formation of unwanted side products. Therefore, the thermal stability of all components in the reaction mixture must be considered.

Q4: Are there any alternatives to high temperatures for improving solubility?

A4: Yes, several techniques can be employed. These include using a co-solvent system, employing phase-transfer catalysis, or utilizing technologies like microwave-assisted synthesis.[6][7] The best approach will depend on the specific reaction being performed.

Troubleshooting Guide: Common Reactions and Solutions

This section addresses solubility issues in two common reaction types involving 4-Methoxy-2-nitro-biphenyl: Suzuki-Miyaura cross-coupling and the reduction of the nitro group.

Case Study 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. However, the poor solubility of aryl halides like 4-Methoxy-2-nitro-biphenyl can be a significant hurdle.

Problem Potential Cause Troubleshooting Strategy
Incomplete Dissolution of Starting Material The chosen solvent system is not optimal for dissolving the biphenyl compound.1. Solvent Selection: Switch to a higher-boiling point, polar aprotic solvent like DMF, DMSO, or NMP, which are generally better at dissolving a wide range of organic compounds.[8] 2. Co-solvent System: Use a mixture of solvents. For example, a combination of a nonpolar solvent like toluene with a more polar co-solvent such as ethanol or THF can enhance solubility.[6][9] A common system for Suzuki couplings is a mixture of an organic solvent and water.[10]
Low Reaction Yield Despite Apparent Dissolution While the compound appears to dissolve at higher temperatures, it may be crashing out of solution as the reaction proceeds or if the temperature fluctuates.1. Ligand Choice: The phosphine ligand used in the palladium catalyst can influence the solubility of the catalytic species. Some bulky, electron-rich ligands can improve the solubility and stability of the active catalyst.[11] 2. Phase-Transfer Catalysis: If using a biphasic system (e.g., organic solvent and aqueous base), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can help transport the reactants across the phase boundary, effectively increasing the reaction rate.[12][13][14]
Reaction is Sluggish at Moderate Temperatures The reaction requires higher temperatures for sufficient solubility, but this leads to decomposition.1. Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields, even with poorly soluble substrates.[7][15] The localized superheating effect can enhance solubility at the molecular level.[16] 2. Mechanochemistry: For extremely insoluble aryl halides, solid-state cross-coupling using ball-milling can be a superior alternative to solution-phase reactions.[17]
Case Study 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation. The choice of reducing agent and solvent system is critical for success, especially with a sparingly soluble starting material.

Problem Potential Cause Troubleshooting Strategy
Heterogeneous Reaction with Slow Conversion The solid nitro compound is not interacting effectively with the reducing agent in the solution.1. Solvent Choice for Catalytic Hydrogenation: For catalytic hydrogenation (e.g., with Pd/C), solvents like ethanol, methanol, or ethyl acetate are common. If solubility is an issue, consider a co-solvent system. Adding a small amount of a solvent in which the nitro compound is more soluble can be beneficial.[18] 2. Metal/Acid Reduction: When using metals like iron, tin, or zinc in acidic media, ensuring good agitation is crucial.[19][20] Using a solvent that can partially dissolve the nitroarene, such as acetic acid or an alcohol/water mixture, will facilitate the reaction.
Incomplete Reaction or Side Product Formation The reaction conditions are not optimized for the substrate's solubility, leading to competing side reactions.1. Homogeneous Systems: Stannous chloride (SnCl2) in a solvent like ethanol or ethyl acetate can create a homogeneous reaction mixture, which often leads to cleaner and more complete reductions.[21] 2. Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation and can sometimes be carried out in solvent systems that offer better solubility.
Difficulty in Product Isolation The product amine may have different solubility properties than the starting nitro compound, complicating the workup.1. pH Adjustment: After the reduction is complete, the resulting amine can often be protonated with acid to form a water-soluble salt, allowing for extraction of non-polar impurities. Subsequent basification will regenerate the free amine for extraction into an organic solvent. 2. Solvent Removal: If a high-boiling point solvent like DMF or DMSO was used, it can be challenging to remove. Consider extraction into a lower-boiling organic solvent after quenching the reaction with water.

Experimental Protocols

Protocol 1: Solubility Screening

This protocol outlines a systematic approach to identify a suitable solvent or co-solvent system for your reaction.

Objective: To qualitatively and quantitatively assess the solubility of 4-Methoxy-2-nitro-biphenyl in various solvents.

Materials:

  • 4-Methoxy-2-nitro-biphenyl

  • A selection of solvents (e.g., Toluene, THF, Ethanol, Acetonitrile, DMF, DMSO)

  • Small vials with caps

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

Procedure:

  • Qualitative Assessment (Room Temperature): a. To separate vials, add approximately 10 mg of 4-Methoxy-2-nitro-biphenyl. b. Add 1 mL of a chosen solvent to each vial. c. Vigorously stir or shake for 5 minutes. d. Observe and record the degree of dissolution (e.g., insoluble, sparingly soluble, soluble).

  • Qualitative Assessment (Elevated Temperature): a. For solvents where the compound was sparingly soluble at room temperature, gently heat the vial on a heating block to 50-60 °C while stirring. b. Observe any changes in solubility and note if the compound dissolves completely. c. Allow the solution to cool to room temperature to check for precipitation.

  • Quantitative Assessment (Isothermal Shake-Flask Method): a. Add an excess amount of 4-Methoxy-2-nitro-biphenyl to a known volume of the most promising solvent in a sealed vial. b. Stir the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached. c. Allow the undissolved solid to settle. d. Carefully take a known volume of the supernatant, filter it through a syringe filter, and dilute with a suitable solvent. e. Determine the concentration of the dissolved compound using a calibrated analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To perform a Suzuki-Miyaura coupling reaction with 4-Methoxy-2-nitro-biphenyl using microwave irradiation to overcome solubility limitations.

Materials:

  • 4-Methoxy-2-nitro-biphenyl (assuming it has a halide for coupling)

  • A suitable boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a 4:1 mixture of DMF and water)

  • Microwave synthesis reactor and appropriate reaction vessels

Procedure:

  • To a microwave reaction vessel, add 4-Methoxy-2-nitro-biphenyl (1 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the solvent mixture to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters (e.g., temperature: 120 °C, time: 15 minutes, power: 100 W).

  • After the reaction is complete and the vessel has cooled, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

Diagram 1: Solubility Troubleshooting Workflow

G start Reaction with Poor Solubility of 4-Methoxy-2-nitro-biphenyl check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase Temperature check_solubility->increase_temp No solvent_ok Is the reaction proceeding at a reasonable rate? check_solubility->solvent_ok Yes temp_ok Is the temperature within the stability range of all components? increase_temp->temp_ok change_solvent Change Solvent/Use Co-solvent temp_ok->change_solvent No temp_ok->solvent_ok Yes change_solvent->solvent_ok use_ptc Consider Phase-Transfer Catalysis (for biphasic reactions) solvent_ok->use_ptc No success Optimized Reaction Conditions solvent_ok->success Yes use_ptc->solvent_ok use_microwave Consider Microwave-Assisted Synthesis use_ptc->use_microwave fail Re-evaluate Synthetic Route use_ptc->fail use_microwave->success use_microwave->fail

Caption: A decision tree for troubleshooting solubility issues.

Diagram 2: General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 4-Methoxy-2-nitro-biphenyl - Boronic Acid - Catalyst - Base B Add Solvent System A->B C Heat and Stir (Conventional or Microwave) B->C D Quench Reaction C->D E Extraction D->E F Purification (e.g., Chromatography) E->F G G F->G Final Product

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Conclusion

Overcoming the poor solubility of 4-Methoxy-2-nitro-biphenyl requires a systematic and informed approach. By understanding the physicochemical properties of this compound and employing the strategies outlined in this guide—from rational solvent selection and the use of co-solvents to advanced techniques like phase-transfer catalysis and microwave-assisted synthesis—researchers can significantly improve reaction outcomes. We encourage you to use the provided protocols as a starting point and to adapt them to the specific needs of your synthetic targets.

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  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). Available at: [Link]

  • 4-Nitrobiphenyl - Wikipedia. Available at: [Link]

  • CAS 16098-16-1 | 4-Methoxy-2-nitro-biphenyl - Alchem.Pharmtech. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing sterically hindered biphenyls. The formation of biaryl structures with multiple ortho-substituents presents a significant synthetic challenge due to slow reaction rates and competing side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve high-yielding, successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction failing when synthesizing a tetra-ortho-substituted biphenyl?

A1: The synthesis of tetra-ortho-substituted biphenyls is one of the most challenging applications of the Suzuki-Miyaura coupling.[1] The primary reason for failure is severe steric hindrance around the reaction center. This hindrance dramatically slows down both the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the bulky nature of both coupling partners can prevent them from approaching the palladium center, inhibiting the crucial transmetalation step. To overcome this, a carefully selected catalyst system with a highly active, sterically demanding ligand is essential.[1][2]

Q2: What are the initial steps I should take to optimize a sluggish reaction with hindered substrates?

A2: For a sluggish reaction, the first parameters to investigate are the ligand, base, and solvent. The choice of ligand is paramount; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction.[3][4] The base plays a crucial role in activating the boronic acid for transmetalation, and a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[5][6] The solvent can also have a significant impact; polar aprotic solvents like dioxane or THF are commonly used, often with a small amount of water to aid in dissolving the base.[7][8]

Q3: I'm observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I minimize it?

A3: Homocoupling of the boronic acid is a common side reaction, particularly with electron-rich boronic acids. It can be promoted by the presence of oxygen and is often catalyzed by the palladium species. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[5] Using a precise stoichiometry of the boronic acid (often a slight excess, e.g., 1.1-1.5 equivalents) can also help, as a large excess can favor homocoupling. Additionally, certain ligands are more prone to promoting homocoupling, so screening different ligands can be an effective strategy.

Q4: Can I run Suzuki couplings for hindered substrates at room temperature?

A4: While traditional Suzuki couplings often require elevated temperatures, recent advancements in catalyst systems have made room-temperature couplings of hindered substrates possible.[9] This is typically achieved with highly active palladium precatalysts and bulky, electron-rich ligands such as N-heterocyclic carbenes (NHCs) or biaryl phosphines.[3] These advanced systems can overcome the high activation energy barriers associated with sterically demanding substrates, even at ambient temperatures.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Low to No Product Yield with Ortho-Substituted Aryl Halides

Question: I am attempting to couple a di-ortho-substituted aryl bromide with a bulky boronic acid, but I am seeing very low conversion to the desired biphenyl product. What are the likely causes and how can I improve my yield?

Answer:

This is a classic problem stemming from steric hindrance impacting the catalytic cycle. The bulky ortho-substituents on your aryl halide impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Causality Explained: The palladium(0) catalyst must insert itself into the carbon-halogen bond of the aryl halide. Large groups in the ortho positions physically block this approach, increasing the activation energy of this step.

Troubleshooting Protocol: Enhancing Oxidative Addition and Overall Catalysis
  • Ligand Selection is Critical:

    • Rationale: The ligand directly influences the reactivity of the palladium center. For hindered substrates, you need a ligand that is both bulky and electron-rich. The bulkiness promotes the reductive elimination step and helps to create a more reactive, coordinatively unsaturated palladium species. The electron-donating nature of the ligand increases the electron density on the palladium, which facilitates the oxidative addition to the electron-deficient aryl halide.

    • Recommended Ligands:

      • Bulky Monophosphines: SPhos, XPhos, and RuPhos are industry-standard ligands for challenging couplings.[10]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes offer strong σ-donation and significant steric bulk, making them highly effective for hindered couplings.[3][9]

      • Specialized Ligands: For extremely demanding couplings, consider phenanthrene-based ligands or BI-DIME, which have been specifically designed for synthesizing tetra-ortho-substituted biaryls.[1][2]

  • Optimize the Base:

    • Rationale: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation. For hindered systems, a stronger, non-hydroxide base is often more effective.

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄): An excellent choice for many hindered couplings, often used in a mixture of an organic solvent and water.[11]

      • Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective, particularly in anhydrous conditions.[5]

      • Potassium tert-Butoxide (t-BuOK): A very strong, non-nucleophilic base suitable for challenging reactions.[3]

  • Solvent and Temperature Considerations:

    • Rationale: The solvent must solubilize all reaction components and can influence the reaction rate. Higher temperatures are often required to overcome the activation energy barrier.

    • Recommended Solvents: Toluene, dioxane, or THF are common choices.[7] A mixture with water is often used to dissolve inorganic bases.

    • Temperature: Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. For very hindered systems, temperatures up to 110 °C may be necessary.[4]

Issue 2: Significant Protodeboronation of the Boronic Acid

Question: My reaction is stalling, and I've identified a significant amount of the arene corresponding to my boronic acid starting material. What is causing this protodeboronation, and how can I prevent it?

Answer:

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11] This is a common decomposition pathway for boronic acids, especially under basic, aqueous conditions, and it effectively removes your nucleophile from the reaction mixture.

Causality Explained: The mechanism often involves the attack of a hydroxide ion or water on the boron atom, followed by protonolysis of the carbon-boron bond. This process is often accelerated at higher temperatures.

Troubleshooting Protocol: Preserving the Boronic Acid
  • Use a More Stable Boronic Acid Derivative:

    • Rationale: Modifying the boronic acid can significantly increase its stability.

    • Recommended Derivatives:

      • Potassium Aryltrifluoroborates (ArBF₃K): These are generally more stable to protodeboronation than the corresponding boronic acids.[11]

      • MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[12]

  • Modify Reaction Conditions:

    • Rationale: Adjusting the base and solvent can create a less favorable environment for protodeboronation.

    • Anhydrous Conditions: Using a non-aqueous base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like dioxane can suppress this side reaction.[11]

    • Base Choice: Weaker bases like potassium carbonate (K₂CO₃) may be less aggressive towards the boronic acid, although this can also slow down the desired coupling.

  • Stoichiometry and Addition Rate:

    • Rationale: While a slight excess of boronic acid is common, a very large excess can lead to more decomposition products.

    • Recommendation: Use 1.1–1.5 equivalents of the boronic acid. For particularly unstable boronic acids, consider slow addition via a syringe pump to keep the concentration low.

Data & Visualization
Table 1: Recommended Catalyst Systems for Hindered Biphenyl Synthesis
Steric Hindrance LevelAryl Halide ExampleBoronic Acid ExampleRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)
Moderate (Di-ortho)2,6-DimethylbromobenzenePhenylboronic acidSPhos, XPhosK₃PO₄, K₂CO₃Dioxane/H₂O, Toluene
High (Tri-ortho)2,6-Dimethylbromobenzene2-Methylphenylboronic acidRuPhos, IPr (NHC)K₃PO₄, Cs₂CO₃Dioxane, THF
Severe (Tetra-ortho)2,4,6-Trimethylbromobenzene2,6-Dimethylphenylboronic acidBI-DIME, AntPhos[2][4]t-BuOK, K₃PO₄Toluene, o-Xylene[1]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Slowed by ortho-substituents Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar Base is crucial Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Release (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Flowchart start Low Yield in Hindered Suzuki Coupling check_sm Check Starting Material Purity start->check_sm check_conditions Reaction Conditions (Inert, Degassed?) check_sm->check_conditions catalyst_system Evaluate Catalyst System check_conditions->catalyst_system ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, NHC) catalyst_system->ligand Yes side_reactions Identify Side Products catalyst_system->side_reactions No base Use Stronger Base (e.g., K3PO4, Cs2CO3) ligand->base solvent Change Solvent/ Increase Temperature base->solvent solvent->side_reactions protodeboronation Protodeboronation? side_reactions->protodeboronation Yes homocoupling Homocoupling? side_reactions->homocoupling No use_stable_boronate Use ArBF3K or MIDA Boronate protodeboronation->use_stable_boronate optimize_stoichiometry Optimize Stoichiometry & Degassing homocoupling->optimize_stoichiometry success Improved Yield use_stable_boronate->success optimize_stoichiometry->success

Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.

References
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 141-145. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel Suzuki-Miyaura Coupling Methods and Their Applications. Organometallics, 34(23), 5497-5508. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Effect of Water on the Rate of the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Various Authors. (2017). Discussion on Suzuki Coupling Reaction Yield. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Stability and Storage of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methoxy-2-nitro-biphenyl (CAS 16098-16-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. As a specialized intermediate in organic synthesis, particularly in the formation of carbazole derivatives, understanding its handling requirements is critical for experimental success and safety.

Core Concepts: Understanding the Stability of 4-Methoxy-2-nitro-biphenyl

4-Methoxy-2-nitro-biphenyl is a crystalline solid that is generally stable under standard laboratory conditions.[1] However, its stability can be compromised by exposure to heat, light, and certain chemical agents. The presence of both a methoxy (-OCH₃) and a nitro (-NO₂) group on the biphenyl scaffold influences its reactivity and degradation pathways. The nitro group, in particular, makes the molecule susceptible to reduction and can participate in photochemical reactions.

Key Stability Parameters:
ParameterStability ProfileIncompatible Conditions & Reagents
Temperature Stable at room temperature.Avoid high temperatures to prevent thermal decomposition, which can release toxic gases like nitrogen oxides (NOx) and carbon monoxide (CO).[2]
Light Potentially light-sensitive.Aromatic nitro compounds are known to be susceptible to photodegradation. Long-term exposure to UV or broad-spectrum light should be avoided.[2]
pH Stable in neutral aqueous solutions.Incompatible with strong acids and potentially unstable in strong bases. The methoxy group may be susceptible to hydrolysis under harsh acidic or basic conditions.[2]
Oxidizing Agents Unstable.Avoid contact with strong oxidizing agents, as this can lead to degradation of the molecule.[3]
Reducing Agents Potentially unstable.The nitro group can be readily reduced to an amino group. This is a common synthetic transformation but an undesirable degradation pathway during storage.[2]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of 4-Methoxy-2-nitro-biphenyl.

Q1: What are the ideal long-term storage conditions for 4-Methoxy-2-nitro-biphenyl?

A1: For optimal long-term stability, 4-Methoxy-2-nitro-biphenyl should be stored in a tightly sealed, opaque container (such as an amber glass vial) in a cool, dry, and dark place.[2] For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.

Q2: My solid 4-Methoxy-2-nitro-biphenyl has darkened over time. Is it still usable?

A2: A color change, typically darkening to a yellow or brownish hue, can indicate degradation. This may be due to slow oxidation from air exposure or photodegradation.[2] Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC or TLC, to determine if it is suitable for your experiment. If significant impurities are detected, purification by recrystallization may be necessary.

Q3: I am seeing unexpected byproducts in my reaction where 4-Methoxy-2-nitro-biphenyl is a starting material. What could be the cause?

A3: Unexpected byproducts can arise from the degradation of your starting material. Verify that your reaction conditions are compatible with the stability profile of 4-Methoxy-2-nitro-biphenyl. Avoid strong acids and oxidizing agents in your reaction mixture unless they are part of the intended transformation. It is also prudent to confirm the purity of your starting material before beginning the synthesis.[2]

Q4: What are the primary degradation pathways for 4-Methoxy-2-nitro-biphenyl?

A4: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, the primary routes of degradation are likely:

  • Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions upon exposure to light.[4]

  • Reduction of the nitro group: In the presence of reducing agents or certain metals, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, leading to the release of nitrogen oxides and carbon oxides.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of 4-Methoxy-2-nitro-biphenyl.

Issue EncounteredPotential CauseRecommended Solution
Inconsistent Analytical Results (e.g., HPLC, NMR) Degradation of the compound in the analytical solvent or on-column degradation during chromatography.Analyze samples promptly after preparation. Use high-purity, compatible solvents. For HPLC, ensure the mobile phase pH is in a range where the compound is stable.
Low Yield in a Reaction Degradation of 4-Methoxy-2-nitro-biphenyl due to incompatible reagents or reaction temperature.Verify that all reagents are compatible (avoid strong acids and oxidizers unless intended). Run the reaction at the lowest effective temperature. Consider performing a stability check of the compound under your reaction conditions before a full-scale run.[2]
Formation of Precipitates in Solution Poor solubility or degradation leading to insoluble byproducts.Consult solubility data and choose an appropriate solvent. If degradation is suspected, analyze the precipitate to identify it.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-Methoxy-2-nitro-biphenyl.

1. Materials:

  • 4-Methoxy-2-nitro-biphenyl sample
  • HPLC-grade acetonitrile and water
  • Phosphoric acid
  • Volumetric flasks and pipettes
  • 0.45 µm syringe filters

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of a high-purity standard of 4-Methoxy-2-nitro-biphenyl and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Accurately weigh a known amount of the 4-Methoxy-2-nitro-biphenyl sample and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]

3. HPLC Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm)
  • Injection Volume: 10 µL

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the working standard solutions to generate a calibration curve.
  • Inject the prepared sample solution.
  • Identify the 4-Methoxy-2-nitro-biphenyl peak in the sample chromatogram by comparing the retention time with that of the standard.
  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Reductive Cyclization to 2-Methoxy-9H-carbazole

This protocol demonstrates a common application of 2-nitrobiphenyls in the synthesis of carbazoles, providing a practical context for its handling.

1. Principle: The Cadogan reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative to a carbazole using a phosphine reagent.[6]

2. Materials:

  • 4-Methoxy-2-nitro-biphenyl
  • Triphenylphosphine (PPh₃)
  • High-boiling solvent (e.g., o-dichlorobenzene or N,N-dimethylformamide)
  • Reaction flask with a reflux condenser and magnetic stirrer
  • Heating mantle

3. Procedure:

  • In a round-bottom flask, dissolve 4-Methoxy-2-nitro-biphenyl in the chosen high-boiling solvent.
  • Add a slight excess (e.g., 1.1 to 1.5 equivalents) of triphenylphosphine to the solution.
  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature will depend on the solvent used.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Upon completion, cool the reaction mixture to room temperature.
  • The product, 2-Methoxy-9H-carbazole, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Experimental Issues

G start Unexpected Experimental Result purity_check Assess Purity of 4-Methoxy-2-nitro-biphenyl (HPLC/TLC) start->purity_check impure Purity is Low purity_check->impure Impure pure Purity is High purity_check->pure Acceptable reaction_review Review Reaction Conditions incompatible Incompatible Reagents/Conditions Identified reaction_review->incompatible compatible Conditions Appear Compatible reaction_review->compatible purify Purify by Recrystallization impure->purify pure->reaction_review proceed Proceed with Experiment purify->proceed modify_reaction Modify Reaction Protocol (e.g., lower temperature, change solvent) incompatible->modify_reaction compatible->proceed modify_reaction->proceed re_evaluate Re-evaluate Results proceed->re_evaluate

Caption: Troubleshooting workflow for experiments involving 4-Methoxy-2-nitro-biphenyl.

References

  • Benchchem. (n.d.). Stability issues of 4-Methoxy-2-nitroaniline under different conditions. Retrieved from Benchchem technical support documents.
  • ResearchGate. (2023). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Request PDF.
  • Benchchem. (n.d.). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols. Retrieved from Benchchem technical support documents.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 4-Methoxy-2-nitroaniline. Retrieved from Benchchem technical support documents.
  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. Retrieved from [Link].

  • Alchem Pharmtech. (n.d.). CAS 16098-16-1 | 4-Methoxy-2-nitro-biphenyl. Retrieved from [Link].

  • ResearchGate. (2023).
  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV).
  • Wang, X., et al. (2018). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. PubMed Central.
  • ChemRxiv. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3.
  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link].

  • Al-Ostath, A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
  • Nguyen, T. T., et al. (2020). Synthesis of Natural Carbazole Alkaloids: An Update.
  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. Retrieved from [Link].

  • ResearchGate. (2023).
  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
  • National Institutes of Health. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide.
  • PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl. Retrieved from [Link].

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Removal of catalyst residues from "4-Methoxy-2-nitro-biphenyl"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of complex biaryl compounds such as 4-Methoxy-2-nitro-biphenyl frequently relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] While highly efficient, these reactions invariably introduce residual palladium into the crude product. For researchers in pharmaceutical and fine chemical manufacturing, the removal of these metal impurities is not merely a matter of purity but a critical regulatory and safety requirement.[2][3] Palladium is a toxic heavy metal, and regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent limits for its presence in Active Pharmaceutical Ingredients (APIs).[4][5]

This guide provides a comprehensive, question-and-answer-based resource for scientists and drug development professionals to effectively troubleshoot and resolve issues related to the removal of catalyst residues from 4-Methoxy-2-nitro-biphenyl and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: My isolated product is a gray or black powder, not the expected color. What is the cause?

A1: A gray or black discoloration in your product is a classic indicator of residual palladium, often in the form of palladium black (Pd(0)) or colloidal palladium nanoparticles.[6] This occurs when the soluble palladium catalyst used in the reaction (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is reduced to its elemental state during the reaction or workup. These fine particulates are often not effectively removed by standard crystallization or simple filtration, necessitating more specialized purification techniques.[7]

Q2: What are the acceptable limits for palladium in a pharmaceutical intermediate or API?

A2: Regulatory guidelines are strict. The ICH Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium. This is often translated into a concentration limit in the final API, typically in the low parts-per-million (ppm) range. For instance, a common specification limit is 10 ppm.[4] Therefore, a robust removal strategy is essential to ensure compliance.

Q3: What are the primary strategies for removing residual palladium?

A3: The main strategies can be categorized by their mechanism of action: adsorption, chemisorption (scavenging), and physical separation.[8]

  • Adsorption: Methods like treatment with activated carbon rely on physisorption, where the palladium is weakly adsorbed onto a high-surface-area material.[7][8]

  • Chemisorption (Scavenging): This involves using solid-supported reagents, known as scavengers, that have functional groups with a high affinity for palladium (e.g., thiols, thioureas, triazines).[9][10] These form strong chemical bonds with the metal, effectively trapping it. This is often the most selective and efficient method.

  • Physical Separation: Techniques like filtration through diatomaceous earth (Celite) can remove heterogeneous or precipitated palladium particles.[5][11] Recrystallization can also be effective if the palladium species remains in the mother liquor.[12]

Q4: How do I choose the most appropriate palladium removal method for my specific process?

A4: The optimal choice is highly dependent on the specific reaction conditions, the nature of the palladium species present, the solvent system, and the desired final purity.[5][8] A good starting point is a screening process. Simple filtration through Celite is a recommended first step to remove bulk precipitates.[5] If contamination persists, a screen of different scavengers or activated carbon should be performed on a small scale to identify the most effective agent with the minimal impact on product yield.

Q5: My standard purification by silica gel column chromatography isn't removing the palladium effectively. Why?

A5: While column chromatography can remove some palladium species, it is often inefficient for this purpose.[11] Some palladium complexes can co-elute with the product, especially if the product itself has ligating properties. Furthermore, palladium can precipitate on the column, leading to streaking and contamination of multiple fractions. It is far more effective to remove the bulk of the palladium before chromatographic purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: High levels of palladium (>100 ppm) remain after standard aqueous workup and filtration.

  • Underlying Cause: The residual palladium is likely in a soluble or colloidal form that cannot be removed by simple filtration. The specific ligands, solvent, and oxidation state (Pd(0) vs. Pd(II)) affect its solubility and behavior.[5]

  • Solution Workflow:

    • Celite Filtration: As a first step, dilute the reaction mixture in a suitable solvent (e.g., Methanol, THF) and filter through a 1-2 cm thick pad of Celite. This will remove any insoluble palladium black.[11]

    • Activated Carbon Treatment: If Celite filtration is insufficient, treat the filtrate with activated carbon. This is a cost-effective method for removing a significant amount of dissolved palladium.[7]

    • Metal Scavenging: For the most effective removal to meet strict ppm limits, employ a solid-supported metal scavenger. Thiol- or thiourea-functionalized silica gels are particularly robust and widely used.[9]

Problem 2: Significant product loss occurs during the palladium removal step.

  • Underlying Cause: The chosen method may be non-selective, leading to co-adsorption of your product, 4-Methoxy-2-nitro-biphenyl, onto the purification agent. This is more common with activated carbon than with highly selective functionalized scavengers.[5]

  • Solution Workflow:

    • Optimize Sorbent Amount: Reduce the amount of activated carbon or scavenger used. Perform a small-scale study to find the minimum amount required to achieve the desired purity, thereby minimizing product loss.

    • Switch to a More Selective Scavenger: If product loss remains high with activated carbon, switch to a functionalized silica scavenger like SiliaMetS Thiol or a polymer-bound scavenger. These are engineered for high selectivity towards metals over organic products.[2][8]

    • Thorough Washing: After treatment, ensure the scavenger or carbon is washed with a sufficient volume of fresh solvent to recover any adsorbed product before it is discarded.

Problem 3: The efficiency of palladium removal is inconsistent between different reaction batches.

  • Underlying Cause: The final state and speciation of the palladium catalyst can be highly sensitive to minor variations in reaction conditions, such as reaction time, temperature, or the rate of reagent addition. This variability affects how well a single purification method performs from batch to batch.[5][8]

  • Solution Workflow:

    • Standardize Reaction Quench: Implement a standardized quenching procedure to ensure the palladium is in a consistent state before purification begins.

    • Implement a Multi-Step Approach: A combination of methods provides more robust and consistent results. For example, always performing a Celite filtration followed by treatment with a metal scavenger will buffer against batch-to-batch variations.[5]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for selecting a palladium removal strategy.

Palladium_Removal_Workflow Troubleshooting Workflow for Palladium Removal start Crude Product Solution (Post-Reaction) discolored Is the solution or isolated solid gray/black? start->discolored celite_filtration Perform Celite Filtration discolored->celite_filtration Yes analyze_pd_1 Analyze Pd Level (e.g., quick test or ICP-MS) discolored->analyze_pd_1 No celite_filtration->analyze_pd_1 pd_high Pd > 10 ppm? analyze_pd_1->pd_high scavenger_screen Screen Scavengers: - Thiol-Silica - Thiourea-Silica - Activated Carbon pd_high->scavenger_screen Yes final_analysis Final QC Analysis (ICP-MS) pd_high->final_analysis No optimize_scavenger Optimize Scavenger Treatment: - Adjust loading (wt%) - Adjust time/temperature scavenger_screen->optimize_scavenger yield_check Is product yield acceptable? optimize_scavenger->yield_check yield_check->optimize_scavenger No, optimize further or try different scavenger yield_check->final_analysis Yes end_success Product Meets Spec (<10 ppm Pd) final_analysis->end_success

Caption: A decision tree for troubleshooting and selecting an appropriate palladium removal method.

Quantitative Comparison of Scavenging Methods

The choice of scavenger involves a trade-off between cost, efficiency, and product loss. Below is a summary of common scavenger types.

Scavenger TypeTypical Loading CapacitySelectivityAdvantagesDisadvantages
Activated Carbon VariableLow to ModerateLow cost, readily available.Can require high loadings, potential for product loss via co-adsorption.[7]
Thiol-Functionalized Silica Up to 1.5 mmol/gHighExcellent for Pd(II), highly selective, good kinetics.[9]Higher cost than carbon.
Thiourea-Functionalized Silica Up to 1.3 mmol/gHighVersatile for various Pd species (Pd(0), Pd(II)), widely used in pharma.[9]Higher cost than carbon.
Polymer-Bound TMT HighHighVery high affinity for palladium, can reduce levels drastically.[10][13]Can be more expensive, potential for swelling in certain solvents.

Experimental Protocols

Protocol 1: Celite Filtration for Bulk Palladium Removal

This protocol is designed to remove insoluble palladium black and other fine particulates as a first-pass purification step.

  • Prepare Celite Pad: Place a piece of filter paper in a Büchner funnel. Add a layer of Celite (approx. 1-2 cm thick) and gently press down to create a flat, even pad.

  • Wet the Pad: Wet the Celite pad with the same solvent used to dissolve your crude product mixture. This prevents the pad from being disturbed during filtration.

  • Dilute Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[5]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum.

  • Wash: Wash the Celite pad with a small amount of fresh solvent to recover any adsorbed product.[5][11]

  • Collect Filtrate: The collected filtrate, now free of heterogeneous palladium, can be taken forward for further purification or analysis.

Protocol 2: Palladium Scavenging with Functionalized Silica

This protocol describes a general procedure for using a solid-supported scavenger like SiliaMetS Thiol.

  • Choose Scavenger and Determine Amount: Based on an initial estimate of palladium content, calculate the amount of scavenger needed. Manufacturers typically recommend using 3-10 weight equivalents of scavenger relative to the mass of the palladium catalyst used in the reaction.

  • Add Scavenger: To the solution of your crude product (after Celite filtration, if performed), add the calculated amount of the silica scavenger.

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Scavenging is typically complete within 2-18 hours. Monitor the progress by taking small aliquots for analysis if possible.[7]

  • Filter: Once scavenging is complete, filter the mixture to remove the solid scavenger.

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to ensure complete recovery of the product. Combine the washings with the main filtrate. The resulting solution is now significantly depleted of palladium.

Palladium Analysis

To verify the effectiveness of your purification, quantitative analysis is required.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs, offering high sensitivity (parts-per-billion) and accuracy.[6][12] It is typically used for final quality control.

  • X-Ray Fluorescence (XRF): A rapid and non-destructive technique that can also be used to determine palladium content.[4][12]

  • Fluorimetric and Colorimetric Methods: These are faster and less expensive screening tools that can be used during process development to quickly assess the effectiveness of different scavenging protocols before committing to a final ICP-MS analysis.[6][14]

References

  • Caddick, S., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • Caddick, S., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]

  • Google Patents. (2005). Method of removing palladium.
  • ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Publications. [Link]

  • Reddit. (2023). Your trick to remove residual palladium. [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?[Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Google Patents. (2016). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • ResearchGate. (2014, November 17). What are the best ways to remove palladium residues from (1) oligopeptides, and (2) from diamines?[Link]

  • ResearchGate. (2011). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • ResearchGate. (2015). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the scalable synthesis of 4-Methoxy-2-nitro-biphenyl, a key intermediate in pharmaceutical and materials science applications.[1]

Core Synthesis Strategy: Suzuki-Miyaura Coupling

The most robust and scalable method for synthesizing 4-Methoxy-2-nitro-biphenyl is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms the critical carbon-carbon bond between two aryl fragments, offering high yields and functional group tolerance. The primary reaction involves coupling an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

The general reaction scheme is as follows:

Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 4-Methoxy-2-nitro-biphenyl.

Q1: My reaction yield is consistently low or fails completely. What are the primary causes?

Low or no product formation is a frequent issue, often traceable to a few key factors:

  • Inactive Palladium Catalyst: The active form of the catalyst is Palladium(0), which is highly sensitive to oxygen.[5] Improper handling or storage can lead to oxidation and the formation of inactive palladium black.

    • Solution: Always handle palladium catalysts under an inert atmosphere (e.g., nitrogen or argon). Use fresh catalyst from a reputable supplier. Consider using more stable pre-catalysts that are activated in situ.

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air or moisture, through a process called protodeboronation.[5][6]

    • Solution: Use fresh, high-purity boronic acid. For better stability, especially on a larger scale, consider using the corresponding boronic pinacol ester or a potassium trifluoroborate salt.[5][6]

  • Incorrect Base or Solvent Choice: The base is critical for activating the boronic acid, and the solvent system impacts solubility and catalyst activity.[6][7]

    • Solution: Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][7] Ensure all solvents are thoroughly degassed before use by sparging with an inert gas or using freeze-pump-thaw cycles to prevent catalyst oxidation.[6] Common solvent systems include toluene/water or dioxane/water mixtures.[6]

  • Sub-optimal Reaction Temperature: Many Suzuki couplings require heating (typically 80-110 °C) to proceed at a reasonable rate.[6] However, excessively high temperatures can lead to catalyst decomposition.[6]

    • Solution: If the reaction is sluggish, incrementally increase the temperature. If catalyst decomposition is suspected (indicated by the formation of black precipitate), try running the reaction at a lower temperature for a longer duration.[6]

Q2: I'm observing significant side products, primarily homocoupling of the boronic acid. How can this be minimized?

Homocoupling is a common side reaction where the boronic acid couples with itself. This is often exacerbated by the presence of oxygen.

  • Cause: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.

  • Solution: Rigorous degassing of all solvents, reagents, and the reaction vessel is crucial. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction.

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.

Q3: What are the main challenges when scaling up this synthesis from the lab bench to a pilot plant?

Scaling up introduces new variables that can significantly impact the reaction's success.[8]

  • Heat Transfer: Suzuki couplings are often exothermic. In larger reactors, inefficient heat dissipation can create thermal gradients, leading to localized overheating, side reactions, and catalyst decomposition.[8]

    • Solution: Ensure the reactor has adequate cooling capacity. Consider slower addition of reagents to control the exotherm.

  • Mixing Efficiency: What works with a small magnetic stir bar may be insufficient in a large vessel. Poor mixing can lead to localized concentration gradients and reduced reaction rates.[8]

    • Solution: Use appropriate mechanical stirrers (e.g., anchor or pitched-blade turbine) and optimize the stirring speed to ensure homogeneity without causing excessive shear that could degrade the catalyst.

  • Purification: Isolating the pure product on a large scale can be challenging. Crystallization is the preferred method for purifying 4-Methoxy-2-nitro-biphenyl.[9]

    • Solution: Develop a robust crystallization protocol. Screen various solvents to find one that provides good solubility at high temperatures and low solubility at room or sub-ambient temperatures. Ethanol or isopropanol are often good starting points.[9] If colored impurities are present, an activated charcoal treatment prior to crystallization can be effective.[9]

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a typical procedure for the synthesis of 4-Methoxy-2-nitro-biphenyl.

Safety Precautions: This procedure involves hazardous materials.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13] Nitrobiphenyl compounds may be carcinogenic and toxic.[11][14]

Reagents & Equipment:

  • 4-Methoxy-2-nitrophenylboronic acid

  • Bromobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (Deionized)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxy-2-nitrophenylboronic acid (1.0 equiv), bromobenzene (1.1 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 80 mL toluene, 20 mL water).

  • Catalyst Addition: Under a positive flow of inert gas, add Palladium(II) Acetate (0.02 equiv).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Methoxy-2-nitro-biphenyl as a solid.[2][15]

Quantitative Data Summary

The following table provides typical parameters for the synthesis. Optimization may be required based on specific substrate reactivity and scale.

ParameterRecommended ConditionRationale & Notes
Aryl Halide Aryl Bromide or IodideReactivity order is I > Br >> Cl. Aryl chlorides require more active, specialized catalyst systems.[5]
Boron Reagent Boronic Acid or Pinacol EsterPinacol esters offer enhanced stability, which is advantageous for scale-up.[6]
Catalyst Loading 1-5 mol%Lowering catalyst loading is a key goal in scale-up to reduce costs and residual metal content.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)The base is crucial for the transmetalation step. Its strength and solubility can impact reaction kinetics.[6]
Solvent System Toluene/H₂O, Dioxane/H₂OBiphasic systems are common. Solvents must be thoroughly degassed.[6]
Temperature 80 - 110 °CMust be high enough for efficient reaction but low enough to prevent catalyst decomposition.[6]
Typical Yield 75 - 95%Yields are highly dependent on the purity of reagents and optimization of conditions.

Safety Information

Handling the reagents and products involved in this synthesis requires strict adherence to safety protocols.

  • Nitrobiphenyls: Compounds like 2-Nitrobiphenyl and 4-Nitrobiphenyl are classified as potential carcinogens and are toxic.[11][12] Avoid inhalation of dust and skin contact.[12] Always handle in a well-ventilated fume hood.[12][13]

  • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care. Avoid creating dust.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle in a fume hood away from ignition sources.[16]

  • Bases: Strong bases like potassium carbonate can be corrosive or irritant. Avoid contact with skin and eyes.

In case of accidental exposure, follow standard first-aid procedures. For skin contact, wash thoroughly with water.[11] For eye contact, flush with water for at least 15 minutes.[11] If inhaled, move to fresh air.[11] Seek medical attention if symptoms persist.[11]

References

  • 4-METHOXY-2-NITRO-BIPHENYL - ChemBK. (n.d.). Retrieved from [Link]

  • 4-Nitrobiphenyl. (n.d.). Rutgers University. Retrieved from [Link]

  • 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. (n.d.). IUCr Journals. Retrieved from [Link]

  • Common Name: 4-NITROBIPHENYL HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Nitrobiphenyl. (2015). Chem Service. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing. Retrieved from [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). SciELO. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). ACS Publications. Retrieved from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved from [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.). Google Patents.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • 4-methoxyphenol purification. (2006). Sciencemadness Discussion Board. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of nitroaromatic compounds (NACs). This guide is designed for researchers, scientists, and drug development professionals who work with this important but challenging class of molecules. Nitroaromatic compounds are prevalent in pharmaceuticals, explosives, pesticides, and dyes, making their accurate characterization critical.[1][2][3][4] However, their unique chemical properties, including the strong electron-withdrawing nature of the nitro group, inherent instability, and potential for hazardous decomposition, present numerous analytical pitfalls.[2][3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and safety of your experimental work.

Section 1: General Handling and Safety Precautions

Before delving into specific analytical techniques, it is paramount to address the inherent hazards associated with nitroaromatic compounds. Many are toxic, mutagenic, and potentially explosive.[1][2][3][4]

Frequently Asked Questions (FAQs): General Handling

  • Q1: What are the primary safety concerns when working with nitroaromatic compounds?

    • A1: The primary concerns are toxicity, mutagenicity, and the potential for explosive decomposition, especially with polynitrated aromatics.[1][2][3][4] Always consult the Material Safety Data Sheet (MSDS) for each specific compound. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7][8] Avoid grinding or subjecting compounds to shock or friction, particularly those with multiple nitro groups.

  • Q2: How should I properly store nitroaromatic compounds to ensure their stability?

    • A2: Store NACs in a cool, dark, and dry place.[9] Many are susceptible to photodegradation and thermal decomposition.[5][9] For long-term storage, refrigeration in airtight containers is often recommended. Ensure that storage conditions are compatible with the compound's physical state and potential reactivity.

  • Q3: What are the best practices for disposing of nitroaromatic waste?

    • A3: Never dispose of organic substances down the drain.[7] NAC waste should be segregated into designated "Organic Liquid" or "Halogenated Organic Waste" containers if applicable.[7] Follow all institutional and local regulations for hazardous waste disposal.

Section 2: Troubleshooting Chromatographic Analysis (GC & HPLC)

Chromatography is a cornerstone for the separation and quantification of nitroaromatic compounds. However, their properties can lead to several common issues.

Troubleshooting Guide: Gas Chromatography (GC)

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Peak Tailing or Poor Peak Shape 1. Active Sites in the Inlet/Liner: The polar nitro group can interact with active sites in the GC inlet. 2. Column Degradation: Oxygen contamination or high temperatures can degrade the stationary phase. 3. Improper Temperature: Injector or column temperature may be too low for less volatile NACs.1. Use a deactivated inlet liner or replace it. 2. Bake out the column; if unsuccessful, trim the first few inches or replace the column. Ensure high-purity carrier gas and install oxygen traps.[10] 3. Increase the injector and/or column temperature.[10]
Analyte Decomposition 1. Thermal Instability: Many NACs are thermally labile and can decompose in a hot GC inlet.[5] 2. Catalytic Decomposition: Active metal surfaces in the injector can catalyze degradation.1. Use a lower injection port temperature or consider a cool on-column injection technique. 2. Use deactivated liners and columns. If problems persist, it may be necessary to deactivate the metal injector body.[11]
Co-elution of Isomers Insufficient Resolution: Structural isomers of NACs often have very similar boiling points and polarities.Optimize the temperature program (slower ramp rates). Use a longer column or a column with a different stationary phase to enhance selectivity. EPA Method 8091 suggests specific columns for this purpose.[11]
Inconsistent Response / Missing Peaks Adsorption: Active compounds can be irreversibly adsorbed in the analytical flow path.[12]Check the entire sample pathway from the syringe to the detector for active sites. Use inert-coated materials where possible.[12]

Workflow for Troubleshooting GC Issues with Nitroaromatics

Start Poor GC Results (Tailing, Decomposition) CheckLiner Inspect Inlet Liner Start->CheckLiner LinerOK Liner Deactivated & Clean? CheckLiner->LinerOK ReplaceLiner Use Deactivated Liner or Replace LinerOK->ReplaceLiner No CheckColumn Evaluate Column LinerOK->CheckColumn Yes ReplaceLiner->CheckColumn ColumnOK Column Conditioned & Not Contaminated? CheckColumn->ColumnOK TrimColumn Trim or Replace Column Bake Out ColumnOK->TrimColumn No CheckTemp Review Temperatures ColumnOK->CheckTemp Yes TrimColumn->CheckTemp TempOK Injector/Oven Temps Optimized? CheckTemp->TempOK LowerTemp Lower Injector Temp for Labile Compounds TempOK->LowerTemp No CheckMethod Consider Method Change TempOK->CheckMethod Yes LowerTemp->CheckMethod MethodOK Is GC Suitable? CheckMethod->MethodOK ConsiderLC Switch to HPLC for Thermally Labile NACs MethodOK->ConsiderLC No End Optimized Analysis MethodOK->End Yes ConsiderLC->End struct Nitrobenzene H-2,6 (ortho) H-3,5 (meta) H-4 (para) effects Electronic Effects Inductive (-I) Resonance (-M) struct:H2->effects struct:H3->effects struct:H4->effects deshielding Resulting Deshielding ortho: Strongest (-I & -M) para: Strong (-M) meta: Weakest (-I only) effects->deshielding shifts Predicted ¹H Chemical Shift (ppm) δ ≈ 8.2 δ ≈ 7.7 δ ≈ 7.5 deshielding:o->shifts:o_shift Most Deshielded deshielding:p->shifts:p_shift Intermediate deshielding:m->shifts:m_shift Least Deshielded

Sources

Validation & Comparative

Navigating Molecular Complexity: A Guide to the NMR Spectral Analysis of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise elucidation of molecular structure is a cornerstone of innovation. For drug development professionals and researchers, an unambiguous understanding of a compound's three-dimensional architecture is paramount for predicting its activity, metabolism, and potential interactions. Substituted biphenyls, a common motif in pharmacologically active compounds, present a unique analytical challenge due to their conformational flexibility and the complex interplay of electronic and steric effects. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of a representative substituted biphenyl, 4-Methoxy-2-nitro-biphenyl , offering a framework for its structural characterization and a comparative perspective on analytical strategies.

The Challenge of Substituted Biphenyls: More Than the Sum of Their Parts

The analysis of biphenyl systems is often complicated by hindered rotation around the central C-C single bond, a phenomenon known as atropisomerism, particularly when bulky ortho substituents are present.[1][2] In the case of 4-Methoxy-2-nitro-biphenyl, the presence of a nitro group at the 2-position introduces significant steric hindrance, which can restrict the free rotation of the phenyl rings. This restriction can lead to magnetically non-equivalent protons and carbons that might otherwise be considered chemically equivalent, resulting in more complex NMR spectra than would be anticipated from a simple additive model of substituent effects.

The electronic effects of the methoxy and nitro groups further complicate the spectral interpretation. The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction, while the nitro group is a potent electron-withdrawing group through both resonance and induction.[3] These opposing effects modulate the electron density around the aromatic rings, causing significant shifts in the resonance frequencies of the associated protons and carbons.

A Deep Dive into the NMR Spectrum of 4-Methoxy-2-nitro-biphenyl

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of 4-Methoxy-2-nitro-biphenyl is expected to exhibit a series of signals in the aromatic region (typically 6.5-8.5 ppm) and a characteristic singlet for the methoxy group protons in the upfield region (around 3.8-4.0 ppm). The complexity of the aromatic region arises from the spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methoxy-2-nitro-biphenyl

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~3.9s--OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.
~7.0-7.2m-H-3', H-5'Protons on the unsubstituted phenyl ring, influenced by the overall electronic environment.
~7.3-7.5m-H-2', H-4', H-6'Protons on the unsubstituted phenyl ring.
~7.1dd~8.5, 2.5H-5Ortho-coupled to H-6 and meta-coupled to H-3. Shielded by the methoxy group.
~7.4d~2.5H-3Meta-coupled to H-5. Deshielded by the adjacent nitro group.
~7.9d~8.5H-6Ortho-coupled to H-5. Deshielded by the nitro group at the ortho position.

Note: The predicted chemical shifts and coupling constants are estimates based on data from similar compounds and general substituent effects. Actual values may vary depending on the solvent and experimental conditions.

The interpretation of the substituted ring's proton signals is particularly instructive. The proton ortho to the nitro group (H-3) is expected to be the most deshielded of the three protons on this ring due to the strong electron-withdrawing nature of the nitro group. Conversely, the protons on the same ring will be influenced by the electron-donating methoxy group.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment, offering valuable insights into the effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxy-2-nitro-biphenyl

Chemical Shift (δ, ppm)AssignmentRationale
~56-OCH₃Typical chemical shift for a methoxy carbon.
~115-135Aromatic CHsResonances for the protonated aromatic carbons.
~140-160Quaternary CarbonsResonances for the non-protonated aromatic carbons, including those attached to the substituents and the other phenyl ring. The carbon bearing the nitro group (C-2) is expected to be significantly deshielded, while the carbon bearing the methoxy group (C-4) will be shielded.

Note: The predicted chemical shifts are estimates. The exact values would be determined experimentally.

The Power of 2D NMR: Confirming Connectivity and Spatial Proximity

To definitively assign the proton and carbon signals and to elucidate the three-dimensional structure, two-dimensional NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, allowing for the tracing of proton-proton connectivity within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, enabling the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assigning quaternary carbons and confirming the connectivity between the two phenyl rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for probing through-space interactions between protons that are in close proximity, irrespective of their bonding.[4] For 4-Methoxy-2-nitro-biphenyl, a key NOE correlation would be expected between the protons on the unsubstituted ring (H-2'/H-6') and the protons on the substituted ring, particularly H-3. The presence and intensity of these NOE signals can provide evidence for the preferred conformation and the degree of rotational restriction around the biphenyl linkage.

Visualizing Key Spatial Relationships: A NOESY Correlation Diagram

The following diagram illustrates the expected key NOE correlations that would be instrumental in confirming the structure of 4-Methoxy-2-nitro-biphenyl.

NOESY_Correlations cluster_ring1 Substituted Phenyl Ring cluster_ring2 Unsubstituted Phenyl Ring H3 H-3 H2_prime H-2' H3->H2_prime NOE H5 H-5 H6 H-6 H6_prime H-6' H6->H6_prime NOE OCH3 OCH₃ OCH3->H2_prime NOE

Caption: Predicted key NOESY correlations for 4-Methoxy-2-nitro-biphenyl.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR spectroscopy is a powerful tool for the structural elucidation of 4-Methoxy-2-nitro-biphenyl, it is beneficial to consider its performance in the context of other analytical techniques.

Table 3: Comparison of Analytical Techniques for the Characterization of 4-Methoxy-2-nitro-biphenyl

TechniqueStrengthsLimitations
NMR Spectroscopy Provides detailed information on molecular connectivity and 3D structure in solution. Non-destructive.Lower sensitivity compared to mass spectrometry. Can be complex to interpret for molecules with restricted rotation.
Mass Spectrometry (MS) High sensitivity, provides accurate mass and fragmentation patterns for elemental composition determination.Provides limited information on isomer differentiation and stereochemistry without specialized techniques (e.g., ion mobility).
X-ray Crystallography Provides the definitive solid-state structure with high precision.Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be representative of the solution-state conformation.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule (e.g., nitro, ether).Provides limited information on the overall molecular structure and connectivity.

The synergistic use of these techniques provides the most comprehensive understanding of the molecule. For instance, mass spectrometry can confirm the molecular formula, while IR spectroscopy can verify the presence of the key functional groups. However, for a complete and unambiguous structural assignment in solution, which is often more relevant for biological activity, NMR spectroscopy remains the gold standard.

Experimental Protocol: A Guide to Data Acquisition

For researchers seeking to acquire high-quality NMR data for compounds like 4-Methoxy-2-nitro-biphenyl, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the sample is fully dissolved and free of any particulate matter.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]
  • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

5. 2D NMR Acquisition:

  • Acquire standard COSY, HSQC, HMBC, and NOESY spectra using the manufacturer's recommended pulse programs and parameters.
  • Adjust the acquisition and processing parameters as needed to optimize the resolution and sensitivity of the spectra.

The following workflow diagram illustrates the logical progression of experiments for a comprehensive NMR analysis.

NMR_Workflow A Sample Preparation B 1D ¹H NMR A->B C 1D ¹³C NMR B->C D 2D COSY B->D G 2D NOESY B->G E 2D HSQC C->E F 2D HMBC C->F H Structure Elucidation D->H E->H F->H G->H

Caption: Recommended workflow for the NMR analysis of 4-Methoxy-2-nitro-biphenyl.

Conclusion

The NMR spectral analysis of 4-Methoxy-2-nitro-biphenyl serves as an excellent case study for the challenges and triumphs of structural elucidation in modern chemistry. A meticulous, multi-dimensional NMR approach, grounded in a solid understanding of substituent effects and conformational dynamics, is essential for unraveling the intricate details of its molecular architecture. By integrating one- and two-dimensional NMR techniques, researchers can confidently assign the structure of complex molecules, a critical step in the journey of drug discovery and materials development. This guide provides a robust framework for such an analysis, empowering scientists to navigate the complexities of molecular structure with precision and confidence.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki-Miyaura coupling.
  • Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
  • SpectraBase. (n.d.). 4-METHOXY-2'-NITROBIPHENYL - Optional[13C NMR] - Chemical Shifts.
  • Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry Supporting Information.
  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL.
  • Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.
  • Jadhava, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information.
  • PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl.
  • ChemicalBook. (n.d.). 4-METHOXY-3-NITROBIPHENYL(15854-73-6) 13C NMR spectrum.
  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl.
  • Sun, N., et al. (2020). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate.
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  • MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides.
  • ChemicalBook. (n.d.). Biphenyl(92-52-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum.
  • SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts.
  • BLD Pharm. (n.d.). 16098-16-1|4-Methoxy-2-nitro-biphenyl.
  • PubMed. (2006). Rotation in biphenyls with a single ortho-substituent.
  • Scribd. (n.d.). NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l.
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  • PubChem. (n.d.). 2-Methoxy-4'-nitro-1,1'-biphenyl.
  • ResearchGate. (n.d.). (a) General structure of enantiomeric couples of ortho-trisubstituted biphenyls....
  • MDPI. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects.
  • Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para.

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Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into a molecule's structure through its unique fragmentation pattern. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-Methoxy-2-nitro-biphenyl, juxtaposed with the experimentally observed fragmentation of its structural isomer, 2-Methoxy-4'-nitro-1,1'-biphenyl. Through this comparative lens, we will explore the intricate dance of electrons and bonds that dictates the fragmentation pathways, governed by the nature and position of the methoxy and nitro functional groups on the biphenyl core.

The molecular structure of 4-Methoxy-2-nitro-biphenyl, with a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of approximately 229.23 g/mol , presents a fascinating case for mass spectrometric analysis.[1][2] The interplay between the electron-donating methoxy group, the electron-withdrawing nitro group, and the aromatic biphenyl system is expected to yield a rich and informative fragmentation pattern. The proximity of the nitro group to the biphenyl linkage (an ortho effect) is a key structural feature anticipated to significantly influence the fragmentation cascade.

The A-B-Cs of Fragmentation: Foundational Principles

Under electron ionization (EI), a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This radical cation is energetically unstable and undergoes a series of unimolecular decompositions, or fragmentations, to yield a collection of smaller, more stable ions. The pattern of these fragment ions, when plotted as a function of their mass-to-charge ratio (m/z), constitutes the mass spectrum.

The fragmentation of substituted aromatic compounds is often dictated by the stability of the resulting ions and neutral losses. Key fragmentation reactions for the functional groups present in our target molecule include:

  • Nitroaromatics : Characterized by the loss of nitro group components, such as NO• (30 Da) and NO₂• (46 Da). The loss of these radical species from the molecular ion is a common feature.[3][4][5]

  • Methoxyaromatics : Typically exhibit the loss of a methyl radical (•CH₃, 15 Da) to form a stable phenoxide-type cation, followed by the subsequent loss of carbon monoxide (CO, 28 Da).[6][7]

  • Biphenyls : The fragmentation can involve the cleavage of the bond between the two phenyl rings, although the stability of the aromatic system often makes this a less favorable pathway compared to the fragmentation of the substituents.

A Tale of Two Isomers: Predicted vs. Observed Fragmentation

The Benchmark: Fragmentation of 2-Methoxy-4'-nitro-1,1'-biphenyl

In this isomer, the methoxy and nitro groups are on separate phenyl rings, minimizing direct electronic interactions and steric hindrance between them. The fragmentation is therefore expected to proceed along more "classical" pathways for each substituent.

Table 1: Prominent Fragment Ions for 2-Methoxy-4'-nitro-1,1'-biphenyl

m/zProposed Fragment StructureNeutral LossMechanistic Rationale
229[C₁₃H₁₁NO₃]•+-Molecular Ion
199[M - NO]•+NOLoss of nitric oxide from the nitro group.
183[M - NO₂]•+NO₂Loss of nitrogen dioxide from the nitro group.
214[M - CH₃]•+CH₃Loss of a methyl radical from the methoxy group.
186[M - CH₃ - CO]•+CH₃, COSubsequent loss of carbon monoxide after the initial methyl loss.
152[C₁₂H₈O]•+CH₃, NO₂Putative biphenylene ether radical cation after loss of both substituents.

The fragmentation of 2-Methoxy-4'-nitro-1,1'-biphenyl is likely initiated by the loss of the substituents from either ring, leading to a series of well-defined fragment ions.

G M [M]•+ m/z 229 F1 [M - CH₃]•+ m/z 214 M->F1 - •CH₃ F2 [M - NO₂]•+ m/z 183 M->F2 - •NO₂ F3 [M - CH₃ - CO]•+ m/z 186 F1->F3 - CO

Caption: Predicted primary fragmentation pathways for 2-Methoxy-4'-nitro-1,1'-biphenyl.

The Target: Predicted Fragmentation of 4-Methoxy-2-nitro-biphenyl

The key structural difference in our target molecule is the ortho positioning of the nitro group relative to the biphenyl linkage. This arrangement can facilitate unique fragmentation pathways through intramolecular interactions, often referred to as "ortho effects".[3][5]

Table 2: Predicted Prominent Fragment Ions for 4-Methoxy-2-nitro-biphenyl

m/zProposed Fragment StructureNeutral LossMechanistic Rationale
229[C₁₃H₁₁NO₃]•+-Molecular Ion
212[M - OH]•+OHOrtho effect: Intramolecular hydrogen abstraction from the neighboring phenyl ring by the nitro group, followed by OH loss.
199[M - NO]•+NOLoss of nitric oxide.
183[M - NO₂]•+NO₂Loss of nitrogen dioxide.
214[M - CH₃]•+CH₃Loss of a methyl radical from the methoxy group.
186[M - CH₃ - CO]•+CH₃, COSubsequent loss of carbon monoxide.
168[C₁₂H₈O]•+CH₃, NO₂Putative dibenzofuran radical cation, a highly stable species.

A significant predicted difference is the potential loss of a hydroxyl radical (•OH, 17 Da), a hallmark of the ortho effect in nitroaromatic compounds. The nitro group can abstract a hydrogen atom from the adjacent phenyl ring, leading to a rearrangement and subsequent elimination of •OH. Furthermore, the sequential loss of the methoxy and nitro groups could lead to the formation of a stable dibenzofuran-type cation, which would be a diagnostic peak.

G M [M]•+ m/z 229 F1 [M - •OH]•+ m/z 212 (Ortho Effect) M->F1 - •OH F2 [M - •NO₂]•+ m/z 183 M->F2 - •NO₂ F3 [M - •CH₃]•+ m/z 214 M->F3 - •CH₃ F4 [Dibenzofuran type ion]•+ m/z 168 F2->F4 - •CH₃, -H

Sources

A Guide to the Solid-State Conformation of Substituted Biphenyls: A Crystallographic and In Silico Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from drug-receptor interactions to the photophysical properties of organic materials. While X-ray crystallography remains the gold standard for unequivocally determining solid-state structures, its reliance on obtaining diffraction-quality single crystals can be a significant bottleneck. In instances where crystallographic data is elusive, a combination of data from closely related analogs and computational modeling can provide critical structural insights.

This guide presents a comparative analysis focusing on the conformational properties of 4-Methoxy-2-nitro-biphenyl , a substituted biphenyl of interest in organic synthesis.[1][2] As direct crystallographic data for this compound is not publicly available, we will perform an in-depth analysis of the experimentally determined structure of a closely related analog, N-(4-Methoxy-2-nitrophenyl)acetamide .[3] By comparing this experimental data with the principles of conformational analysis for substituted biphenyls derived from computational studies, we can extrapolate a well-reasoned hypothesis for the likely solid-state structure of 4-Methoxy-2-nitro-biphenyl.

The Decisive Role of X-ray Crystallography: A Case Study of N-(4-Methoxy-2-nitrophenyl)acetamide

The crystal structure of N-(4-Methoxy-2-nitrophenyl)acetamide provides a wealth of information regarding the influence of substituent effects on molecular geometry and intermolecular interactions in the solid state.

Synthesis and Crystallization

The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide was achieved through the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid.[3] Single crystals suitable for X-ray diffraction were obtained by slow cooling of a saturated aqueous solution, yielding yellow laths.[3]

Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

  • Reaction Setup: 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline is dissolved in 30 ml of glacial acetic acid in a suitable reaction flask equipped with a magnetic stirrer.

  • Acetylation: 2.46 g (24 mmol) of acetic anhydride is added to the stirred solution.

  • Reaction: The mixture is stirred continuously at room temperature for 18 hours.

  • Work-up: The solvent is removed under vacuum.

  • Purification: The resulting residue is recrystallized twice from an aqueous solution to yield purified N-(4-Methoxy-2-nitrophenyl)acetamide.

  • Crystallization: Single crystals are grown by preparing a hot, nearly saturated aqueous solution of the purified product and allowing it to cool slowly to room temperature.

Crystallographic Data Analysis

The crystal structure of N-(4-Methoxy-2-nitrophenyl)acetamide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the table below.

Parameter Value Significance
Chemical FormulaC₉H₁₀N₂O₄Confirms the elemental composition of the crystallized molecule.
Molecular Weight210.19The mass of a single molecule of the compound.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
a (Å)14.8713 (7)Unit cell dimension.
b (Å)3.9563 (2)Unit cell dimension.
c (Å)17.2057 (9)Unit cell dimension.
β (°)114.051 (3)Unit cell angle.
V (ų)924.42 (8)The volume of a single unit cell.
Z4The number of molecules in the unit cell.

Data sourced from Hines et al. (2022).[3]

Molecular Geometry and Torsional Angles

A critical aspect of the crystal structure is the conformation of the molecule, particularly the degree of planarity of the substituents relative to the central phenyl ring.[3]

  • The methoxy group is nearly coplanar with the phenyl ring, exhibiting a C9—O2—C4–C3 torsion angle of 6.1 (5)°.[3]

  • The nitro group is twisted out of the plane of the phenyl ring, with an O3—N2—C2—C1 torsion angle of -12.8 (5)°.[3]

  • The acetamido group shows the most significant deviation from planarity, with a C7—N1—C1—C6 torsion angle of 25.4 (5)°.[3]

These deviations from planarity are a consequence of the interplay between electronic effects (conjugation) and steric hindrance between adjacent substituents.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis s1 Acetylation of 4-methoxy-2-nitroaniline s2 Recrystallization s1->s2 Crude Product c1 Slow Cooling of Aqueous Solution s2->c1 Purified Product a1 Data Collection c1->a1 Single Crystal a2 Structure Solution & Refinement a1->a2 a3 Structural Analysis a2->a3

Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a small organic molecule.

Comparative Analysis: Extrapolating to 4-Methoxy-2-nitro-biphenyl

While the acetamide analog provides a solid foundation, how might the structure of 4-Methoxy-2-nitro-biphenyl differ? The primary distinction is the replacement of the acetamido group with a phenyl ring. This substitution will have significant steric and electronic consequences.

The Biphenyl Twist Angle: A Balancing Act

The conformation of biphenyl and its derivatives is primarily dictated by the torsion angle between the two phenyl rings. This angle results from a balance between two opposing forces:

  • π-Conjugation: Favors a planar conformation to maximize orbital overlap between the two rings.

  • Steric Hindrance: The repulsion between the ortho-hydrogens on the two rings destabilizes the planar conformation.

In unsubstituted biphenyl, the equilibrium twist angle in the gas phase is approximately 45°.[2]

Predicting the Conformation of 4-Methoxy-2-nitro-biphenyl

For 4-Methoxy-2-nitro-biphenyl, we can anticipate the following based on established principles from computational studies:[2][3]

  • Steric Effects: The presence of a nitro group at the 2-position will introduce significant steric repulsion with the ortho-hydrogens of the second phenyl ring. This steric clash will strongly disfavor a planar conformation.

  • Electronic Effects: The methoxy group at the 4-position is an electron-donating group, while the nitro group at the 2-position is a strong electron-withdrawing group. This "push-pull" electronic arrangement could slightly favor a more planar structure to enhance conjugation. However, the steric effect of the ortho-nitro group is expected to be the dominant factor.

Based on these considerations, it is highly probable that the dihedral angle between the two phenyl rings in 4-Methoxy-2-nitro-biphenyl will be significantly larger than the ~45° observed in unsubstituted biphenyl. The steric hindrance from the ortho-nitro group will likely force a more twisted conformation to alleviate this repulsion.

Structural Comparison cluster_acetamide N-(4-Methoxy-2-nitrophenyl)acetamide (Experimental) cluster_biphenyl 4-Methoxy-2-nitro-biphenyl (Predicted) cluster_comparison Key Influences node_acetamide Nitro Torsion: -12.8° Acetamido Torsion: 25.4° node_steric Increased Steric Hindrance (Nitro vs. Phenyl) node_acetamide->node_steric Replacement of Acetamido with Phenyl node_electronic Altered Conjugation Pathway node_acetamide->node_electronic node_biphenyl Nitro Torsion: Likely > 13° Biphenyl Torsion: Likely > 45° node_steric->node_biphenyl node_electronic->node_biphenyl

Caption: A conceptual diagram illustrating the predicted conformational changes from the known acetamide structure to the hypothetical biphenyl structure.

The Power of a Multi-faceted Approach

This guide demonstrates that even in the absence of direct experimental data for a target molecule, a wealth of structural information can be gleaned through a combination of:

  • Analysis of Closely Related Analogs: High-quality crystallographic data from similar molecules provides an invaluable experimental anchor.

  • Computational Chemistry Principles: Theoretical studies on model systems offer a framework for understanding the fundamental forces that govern molecular conformation.

For researchers in drug discovery and materials science, this integrated approach is a powerful tool for generating hypotheses, guiding synthetic efforts, and ultimately, accelerating the pace of innovation.

References

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Purity Determination of 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive evaluation of analytical methodologies for assessing the purity of 4-Methoxy-2-nitro-biphenyl (CAS No. 16098-16-1), a key organic intermediate in the synthesis of various pharmaceuticals and dyes.[1] Ensuring the purity of such precursors is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product. This guide provides a comparative analysis of the primary chromatographic and spectroscopic techniques, grounded in practical application and scientific principles, to empower you in selecting the most appropriate method for your laboratory's needs.

Introduction: The "Why" Behind Purity Analysis

4-Methoxy-2-nitro-biphenyl is a molecule whose utility lies in its potential for further chemical transformation.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can have significant downstream consequences.[2] They may reduce the yield of subsequent reactions, introduce toxicological risks, or compromise the structural integrity of the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy is paramount for both process optimization and regulatory compliance. This guide will explore the capabilities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Routine QC

HPLC is arguably the most versatile and widely adopted technique for purity analysis in the pharmaceutical industry, and for good reason.[2] Its application to 4-Methoxy-2-nitro-biphenyl leverages reversed-phase chromatography, which separates compounds based on their hydrophobicity.

The Principle in Practice: The analyte is dissolved and injected into a high-pressure stream of a liquid mobile phase. It travels through a column packed with a non-polar stationary phase (typically C18). Because 4-Methoxy-2-nitro-biphenyl is a relatively non-polar molecule, it will have an affinity for the stationary phase. By carefully tuning the composition of a polar mobile phase (e.g., a mixture of acetonitrile and water), we can control the elution time of the analyte and achieve separation from more polar or less polar impurities.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is designed as a robust starting point for purity determination, suitable for routine quality control.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Scientist's Note: A C18 column is the workhorse for compounds of moderate polarity like this one. The long carbon chains provide excellent hydrophobic retention, enabling effective separation of structurally similar impurities.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

      • Scientist's Note: The acetonitrile provides the organic strength to elute the compound, while the water provides polarity. Phosphoric acid is added to sharpen the peak shape by suppressing the ionization of any acidic functional groups on the analyte or impurities, and on residual silanols on the column packing.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

      • Scientist's Note: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.

    • Detection Wavelength: 254 nm.

      • Scientist's Note: The nitroaromatic structure of the molecule provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers a good balance of sensitivity for the main component and potential impurities.[3]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 4-Methoxy-2-nitro-biphenyl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]

    • Working Standards: Prepare a calibration curve by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.[4]

    • Sample Solution: Accurately weigh the sample to be tested and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[4]

  • System Suitability and Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a working standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The peak tailing factor should be between 0.8 and 1.5.

    • Inject the standard solutions to generate the calibration curve.

    • Inject the prepared sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

Caption: A typical workflow for determining the purity of 4-Methoxy-2-nitro-biphenyl using HPLC-UV.

Chapter 2: Gas Chromatography (GC) – A Superior Choice for Volatile Impurities

While HPLC is the primary workhorse, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), offers distinct advantages, especially for identifying and quantifying volatile or semi-volatile impurities that may not be well-retained or resolved by HPLC.[5] This could include residual solvents from synthesis or volatile by-products.

The Principle in Practice: The sample is vaporized in a heated injector and carried by an inert gas (e.g., Helium) through a capillary column coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter a detector, typically a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.[5]

Detailed Experimental Protocol: GC-MS Method

This protocol is optimized for identifying and quantifying trace-level impurities.

  • Instrumentation: A Gas Chromatograph with a Mass Spectrometer (GC-MS) is recommended for its high sensitivity and specificity.[5]

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Scientist's Note: A 5% phenyl-methylpolysiloxane (HP-5MS) column is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.[6]

      • Scientist's Note: This temperature program allows for the elution of volatile solvents at the beginning of the run, followed by a gradual ramp to elute the main analyte and any higher-boiling impurities.

    • MS Transfer Line Temp: 280°C.[6]

    • Ion Source Temp: 230°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Range: m/z 40-450.[6]

  • Standard and Sample Preparation:

    • Standard/Sample Solution: Prepare solutions in a suitable volatile solvent like methanol or dichloromethane at a concentration of approximately 10-100 µg/mL.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • The identity of 4-Methoxy-2-nitro-biphenyl is confirmed by matching its retention time and mass spectrum with that of a reference standard.[5]

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

Decision Logic for Method Selection

Method_Selection Start Start: Purity Analysis of 4-Methoxy-2-nitro-biphenyl Question1 Primary Goal? Start->Question1 RoutineQC Routine QC & Purity Assay (%) Question1->RoutineQC Quantification ImpurityID Impurity ID & Trace Analysis Question1->ImpurityID Identification UseHPLC Use HPLC-UV RoutineQC->UseHPLC Question2 Expected Impurities? ImpurityID->Question2 Question2->UseHPLC Non-Volatile / Polar UseGCMS Use GC-MS Question2->UseGCMS Volatile / Thermal-Stable UseBoth Use Both (Orthogonal) Question2->UseBoth Unknown / Complex

Caption: Decision logic for selecting the appropriate analytical method based on analytical goals.

Chapter 3: Quantitative NMR (qNMR) – An Absolute Method

Unlike chromatographic techniques that provide relative purity (area %), quantitative NMR (qNMR) can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

The Principle in Practice: A precisely weighed amount of the 4-Methoxy-2-nitro-biphenyl sample is mixed with a precisely weighed amount of an internal standard (a high-purity compound with a simple NMR spectrum that doesn't overlap with the analyte). By comparing the integrals of specific, well-resolved peaks from both the analyte and the internal standard, the exact purity of the analyte can be calculated.[8]

When to Use qNMR:

  • When a certified reference standard of 4-Methoxy-2-nitro-biphenyl is unavailable.

  • For qualifying in-house primary standards.

  • When an orthogonal technique to chromatography is required for validation.

Key Considerations for Accurate qNMR:

  • Internal Standard Selection: Must be high purity, stable, non-volatile, and have signals that are resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) must be used to ensure complete relaxation of all nuclei, which is critical for accurate integration.

  • Data Processing: Careful phasing and baseline correction are essential.

Chapter 4: Comparative Analysis of Methods

Choosing the right analytical method requires balancing technical capabilities with practical considerations like sample throughput, cost, and the specific information required.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Primary Application Routine purity testing, quantificationVolatile impurity profiling, identificationAbsolute purity determination, standard qualification
Principle Differential partitioning (liquid-solid)Differential partitioning (gas-liquid)Nuclear spin resonance
Selectivity High; tunable with mobile phase/columnVery High; based on volatility and massHigh; based on chemical environment of nuclei
Sensitivity Good (µg/mL range)[4]Excellent (ng/mL to pg/mL range)[4]Moderate (requires mg of sample)
Quantification Type Relative (Area %)Relative (Area %)Absolute (% w/w)[7]
Analysis Time 10-30 minutes per sample15-40 minutes per sample5-15 minutes per sample (plus prep)
Strengths Robust, reproducible, widely availableExcellent for volatile/semi-volatile compounds, definitive identification with MS[5]No analyte-specific reference needed, high precision, non-destructive[7]
Limitations May not resolve all impurities, not ideal for volatilesAnalyte must be thermally stable and volatileLower sensitivity, potential for signal overlap in complex mixtures[7]

Conclusion and Recommendations

The analytical strategy for determining the purity of 4-Methoxy-2-nitro-biphenyl is not one-size-fits-all.

  • For routine quality control and release testing , a validated HPLC-UV method is the recommended workhorse. It provides a reliable, robust, and cost-effective means of assessing purity as a percentage of the main component.

  • For in-depth impurity profiling, process development, and troubleshooting , GC-MS is an invaluable orthogonal technique. It is particularly crucial for detecting and identifying potentially harmful volatile impurities or residual solvents that HPLC might miss.

  • For the qualification of a primary reference standard or when an absolute purity value is required without reliance on a specific standard of the same compound, qNMR is the method of choice. It offers a high degree of accuracy and serves as a fundamental metrological technique.[9]

Ultimately, a combination of these methods provides the most comprehensive and trustworthy characterization of 4-Methoxy-2-nitro-biphenyl purity, ensuring the quality and safety of the materials used in research and drug development.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitrobiphenyl on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

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  • Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]

  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from Pharmaceutical Technology website. [Link]

  • ACS Publications. (n.d.). Quantitative analysis using NMR. Journal of Chemical Education. [Link]

  • ResearchGate. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. [Link]

  • Unknown. (2017). Quantitative NMR Spectroscopy. [Link]

  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from Separation Science website. [Link]

  • Gáspár, A., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PMC - NIH. [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from Mestrelab Resources website. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma website. [Link]

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  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. Retrieved from ChemBK website. [Link]

  • PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl. Retrieved from PubChem website. [Link]

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú. [Link]

  • Reddy, Y. M., et al. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. Retrieved from PubChem website. [Link]

  • ResearchGate. (n.d.). 4-Methoxy-4′-Nitrobiphenyl. Retrieved from ResearchGate website. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-amine - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase website. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Methoxy-Nitrobiphenyl Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone for innovation. The strategic placement of substituents on this framework dictates molecular conformation, electronic properties, and, ultimately, biological activity or material performance. Among the myriad of substituted biphenyls, methoxy-nitrobiphenyls serve as critical intermediates, particularly for the synthesis of amino-biphenyls which are prevalent in pharmaceuticals and functional materials.[1][2]

This guide provides an in-depth, comparative analysis of the synthetic accessibility of 4-Methoxy-2-nitro-biphenyl versus its structural isomers. We will dissect the nuances of three powerful cross-coupling methodologies—the Suzuki-Miyaura, Ullmann, and Negishi reactions—offering field-proven insights into the causal factors that govern reaction outcomes. Our focus will be on the practical implications of substituent placement, providing you with the necessary framework to make informed decisions in your synthetic endeavors.

The Ortho-Effect: A Central Challenge in Biphenyl Synthesis

The synthesis of 4-Methoxy-2-nitro-biphenyl presents a classic challenge in cross-coupling chemistry: the "ortho-effect." The presence of the nitro group at the C2 position, adjacent to the point of bond formation, introduces significant steric hindrance. This steric impediment can dramatically influence reaction rates and yields when compared to its meta and para-substituted counterparts, such as 4-methoxy-3-nitrobiphenyl and 4-methoxy-4'-nitrobiphenyl. Understanding and overcoming this challenge is paramount for efficient synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely employed method for the construction of biaryl systems, lauded for its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and stable boronic acid reagents.[3][4] The reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.

Mechanistic Considerations: The Impact of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electronic and steric nature of the substituents on both coupling partners can significantly influence the efficiency of these steps.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For nitrobiphenyl synthesis, the nitro group, being strongly electron-withdrawing, can deactivate the arylboronic acid towards the transmetalation step.[1] However, the most significant factor differentiating the isomers is steric hindrance. In the case of 4-methoxy-2-nitrobiphenyl synthesis (via coupling of a 2-nitroaryl species), the bulky nitro group adjacent to the reaction center impedes the approach of the palladium complex, thereby hindering both the oxidative addition and transmetalation steps. This generally leads to lower yields and requires more forcing reaction conditions compared to the meta and para isomers. The general reactivity trend observed is often para > meta >> ortho.[1]

Comparative Data for Suzuki-Miyaura Coupling
Isomer SynthesizedAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
4-Methoxy-2-nitrobiphenyl 1-Bromo-4-methoxy-2-nitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-2440-60[1][6]
4-Methoxy-3-nitrobiphenyl 2-Bromo-5-nitroanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O804-875-90[7]
2-Methoxy-4'-nitrobiphenyl 2-Bromoanisole4-Nitrophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O902-680-95[8]

Note: This data is illustrative and compiled from different literature sources. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocol: Suzuki-Miyaura Synthesis of 4-Methoxy-3-nitrobiphenyl

This protocol is a representative procedure for the synthesis of a non-sterically hindered methoxy-nitrobiphenyl isomer.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-nitroanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Heat the mixture to 80°C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxy-3-nitrobiphenyl.

Ullmann Condensation: The Classic Approach

The Ullmann reaction, first reported in 1901, is a classical method for the synthesis of biaryls involving the copper-mediated coupling of two aryl halides.[9][10] Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper powder.[11]

Advantages and Disadvantages in the Context of Methoxy-Nitrobiphenyl Synthesis

One of the primary advantages of the Ullmann reaction is its potential to be less sensitive to steric hindrance compared to palladium-catalyzed couplings, making it a viable option for the synthesis of ortho-substituted biphenyls like 4-methoxy-2-nitrobiphenyl. However, the classical Ullmann reaction is often plagued by low yields and the need for harsh conditions. Modern modifications, including the use of soluble copper salts, ligands, and solvent-free conditions (e.g., high-speed ball milling), have improved the scope and practicality of this reaction.[12]

Experimental Protocol: Ullmann Synthesis of 2,2'-Dinitrobiphenyl (A Model for Hindered Coupling)

This protocol for a related hindered biphenyl illustrates the conditions often required.

  • Reaction Setup: In a round-bottom flask, combine 1-iodo-2-nitrobenzene (1.0 mmol, 1.0 equiv.) and activated copper powder (2.0 mmol, 2.0 equiv.).

  • Solvent (Optional): For high-boiling substrates, the reaction can be run neat. Alternatively, a high-boiling polar solvent such as DMF or nitrobenzene can be used.

  • Reaction: Heat the mixture to 180-220°C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and treat with a solution of aqueous ammonia to complex the copper salts.

  • Extraction: Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Negishi Coupling: A Versatile Alternative

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents.[13][14] A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc nucleophiles.[15]

Applicability to Sterically Hindered Systems

Organozinc reagents are generally more reactive than their boronic acid counterparts, which can sometimes be advantageous for coupling with sterically hindered or electron-poor aryl halides. This makes the Negishi coupling a compelling alternative for the synthesis of challenging isomers like 4-methoxy-2-nitrobiphenyl.

Experimental Workflow: General Approach to Negishi Coupling

Negishi_Workflow cluster_start Starting Materials Ar-X Aryl Halide (e.g., 1-Bromo-4-methoxy-2-nitrobenzene) Coupling Reaction Pd-Catalyzed Negishi Coupling Ar-X->Coupling Reaction Ar'-X' Aryl Halide (e.g., Bromobenzene) Organozinc Formation Formation of Organozinc Reagent (Ar'-ZnX') Ar'-X'->Organozinc Formation Organozinc Formation->Coupling Reaction Workup & Purification Aqueous Workup & Column Chromatography Coupling Reaction->Workup & Purification Product 4-Methoxy-2-nitrobiphenyl Workup & Purification->Product

Caption: General workflow for the synthesis of a methoxy-nitrobiphenyl via Negishi coupling.

Experimental Protocol: Negishi Coupling for Biphenyl Synthesis
  • Organozinc Reagent Preparation: In an oven-dried flask under an inert atmosphere, prepare the organozinc reagent. For example, treat bromobenzene (1.1 mmol) with n-butyllithium in THF at -78°C, followed by the addition of a solution of zinc chloride (ZnCl₂) (1.2 mmol) in THF.

  • Coupling Reaction: In a separate flask, add the aryl halide (e.g., 1-bromo-4-methoxy-2-nitrobenzene, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and THF.

  • Addition of Organozinc: Slowly add the freshly prepared organozinc reagent to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, wash, dry, and purify the product by column chromatography as described for the Suzuki-Miyaura coupling.

Comparative Analysis of Isomer Reactivity: The Decisive Role of Substituent Position

The synthetic accessibility of methoxy-nitrobiphenyl isomers is fundamentally dictated by the interplay of steric and electronic effects.

  • 4-Methoxy-2-nitro-biphenyl (ortho-nitro): The synthesis of this isomer is the most challenging due to the significant steric hindrance imposed by the ortho-nitro group. Suzuki-Miyaura couplings often result in lower yields and require more robust catalytic systems (e.g., bulky phosphine ligands) and longer reaction times. The Ullmann and Negishi couplings may offer advantages in overcoming this steric barrier.

  • 4-Methoxy-3-nitrobiphenyl (meta-nitro): This isomer is significantly more accessible. The nitro group is further removed from the reaction center, minimizing steric hindrance. The primary influence of the nitro group is electronic, which can be readily accommodated by standard Suzuki-Miyaura, Ullmann, or Negishi conditions, generally providing good to excellent yields.

  • Isomers with Substituents on Different Rings (e.g., 2-Methoxy-4'-nitrobiphenyl): In these cases, the steric and electronic effects of the substituents on each coupling partner must be considered independently. For instance, in the synthesis of 2-methoxy-4'-nitrobiphenyl from 2-bromoanisole and 4-nitrophenylboronic acid, the steric hindrance comes from the ortho-methoxy group, which is generally less sterically demanding than a nitro group. The 4-nitrophenylboronic acid is electronically deactivated but not sterically hindered. Consequently, this coupling is typically more efficient than the synthesis of the 2-nitro isomer.

Downstream Applications: Gateways to Novel Pharmaceuticals and Materials

The primary value of methoxy-nitrobiphenyls lies in their role as precursors to the corresponding amino-biphenyls, which are readily obtained via reduction of the nitro group (e.g., using SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl). These amino-biphenyls are key building blocks in:

  • Drug Discovery: The 2-aminobiphenyl moiety is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[16][17] The methoxy group can serve to modulate solubility, metabolic stability, and receptor binding affinity.

  • Materials Science: Amino-biphenyl derivatives are used in the synthesis of high-performance polymers, organic light-emitting diodes (OLEDs), and other functional materials where the biphenyl core provides rigidity and conjugation.

Conclusion: A Strategic Approach to Isomer Synthesis

The synthesis of methoxy-nitrobiphenyl isomers is a nuanced endeavor where the choice of synthetic strategy is critically dependent on the specific substitution pattern. While the Suzuki-Miyaura coupling remains the most versatile and widely used method, its efficiency is significantly hampered by ortho-substituents, as in the case of 4-methoxy-2-nitrobiphenyl . For such sterically demanding targets, the Ullmann condensation and Negishi coupling present viable, and at times superior, alternatives.

For isomers lacking significant steric hindrance, such as 4-methoxy-3-nitrobiphenyl and 2-methoxy-4'-nitrobiphenyl , the Suzuki-Miyaura coupling generally offers the most practical and efficient route. A thorough understanding of the underlying mechanistic principles and the judicious selection of catalysts, ligands, and reaction conditions are paramount to achieving optimal outcomes in the synthesis of these valuable chemical intermediates.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18349-18381. [Link]

  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • Jain, Z. J., et al. (2021). Biphenyl derivative as anti-diabetic activity. International Journal of Scientific Development and Research, 6(12).
  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4'-nitro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Ullmann Reaction.
  • Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., Hediger, M. E., Milot, G., Powers, T. S., Sucholeiki, I., Zhou, S., & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659–666. [Link]

  • ResearchGate. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
  • ResearchGate. (n.d.). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II)
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PubChem. (n.d.). 4-Methoxy-3-nitrobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

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  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Dinitrobiphenyl Synthesis: Suzuki vs. Stille Coupling. BenchChem.
  • Google Patents. (n.d.).
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  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Chemical Communications (RSC Publishing). (n.d.). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.
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A Spectroscopic Journey: The Synthesis of 4-Methoxy-2-nitro-biphenyl and the Characterization of Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide offers a comprehensive spectroscopic comparison of the synthetically important molecule, 4-Methoxy-2-nitro-biphenyl, and its common precursors: 4-methoxyphenylboronic acid and 1-bromo-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis of spectroscopic data but also the underlying principles and experimental protocols to support practical application in the laboratory.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and liquid crystals. The targeted compound, 4-Methoxy-2-nitro-biphenyl, serves as a valuable intermediate in the synthesis of more complex molecules, where the methoxy and nitro groups offer handles for further functionalization. Its synthesis is most commonly achieved via a palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling, which provides an efficient means of forming the crucial carbon-carbon bond between the two aromatic rings.

A thorough understanding of the spectroscopic characteristics of the final product and its precursors is paramount for reaction monitoring, quality control, and the unambiguous confirmation of the desired molecular structure. This guide will dissect the ¹H NMR, ¹³C NMR, and FT-IR spectra of each compound, highlighting the key spectral features that arise from their distinct molecular architectures.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of 4-Methoxy-2-nitro-biphenyl is effectively accomplished by the Suzuki-Miyaura cross-coupling of 1-bromo-2-nitrobenzene with 4-methoxyphenylboronic acid. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high tolerance for a wide variety of functional groups and its relatively mild reaction conditions.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 4_methoxyphenylboronic_acid 4-Methoxyphenylboronic Acid reaction_conditions Pd Catalyst Base Solvent 4_methoxyphenylboronic_acid->reaction_conditions 1_bromo_2_nitrobenzene 1-Bromo-2-nitrobenzene 1_bromo_2_nitrobenzene->reaction_conditions 4_methoxy_2_nitrobiphenyl 4-Methoxy-2-nitro-biphenyl reaction_conditions->4_methoxy_2_nitrobiphenyl

Figure 1: Synthetic workflow for 4-Methoxy-2-nitro-biphenyl via Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][2]

Spectroscopic Deep Dive: A Comparative Analysis

The transformation from the individual precursors to the final biphenyl product is accompanied by distinct and predictable changes in their respective spectroscopic signatures.

4-Methoxyphenylboronic Acid: The Nucleophilic Partner

This organoboron compound serves as the source of the methoxy-substituted phenyl ring. Its spectroscopic features are characteristic of a para-substituted benzene ring.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-methoxyphenylboronic acid typically shows a singlet for the methoxy protons (-OCH₃) around 3.8 ppm. The aromatic region displays two doublets, characteristic of a 1,4-disubstituted benzene ring, appearing around 6.9 ppm and 7.7 ppm. The protons ortho to the electron-donating methoxy group are more shielded and appear upfield, while the protons ortho to the boronic acid group are more deshielded and appear downfield.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for the methoxy carbon at approximately 55 ppm. The aromatic region will display four signals: the ipso-carbon attached to the boronic acid group, the carbon bearing the methoxy group, and the two sets of equivalent aromatic CH carbons.

  • FT-IR Spectroscopy: The FT-IR spectrum of 4-methoxyphenylboronic acid exhibits characteristic vibrational modes.[3][4] A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the boronic acid group. Strong bands around 1600 cm⁻¹ and 1500 cm⁻¹ correspond to the C=C stretching vibrations of the aromatic ring. A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. The C-O stretching of the methoxy group is typically observed around 1250 cm⁻¹.

1-Bromo-2-nitrobenzene: The Electrophilic Partner

This ortho-substituted benzene derivative provides the second aromatic ring and the nitro functionality. Its spectra are influenced by the presence of both the electron-withdrawing nitro group and the halogen.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-bromo-2-nitrobenzene is more complex than that of a simple monosubstituted benzene due to the ortho-disubstitution pattern.[5] The four aromatic protons will appear as a complex multiplet in the downfield region, typically between 7.4 and 7.9 ppm. The proton ortho to the strongly electron-withdrawing nitro group will be the most deshielded.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, reflecting the lack of symmetry in the molecule. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the bromine atom will also be downfield.

  • FT-IR Spectroscopy: The FT-IR spectrum of 1-bromo-2-nitrobenzene is dominated by the strong absorptions of the nitro group.[6][7] Two prominent bands are observed: the asymmetric stretching vibration around 1530 cm⁻¹ and the symmetric stretching vibration near 1350 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

4-Methoxy-2-nitro-biphenyl: The Coupled Product

The successful formation of the biphenyl product can be unequivocally confirmed by the appearance of new spectroscopic features and the disappearance of characteristic precursor signals.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Methoxy-2-nitro-biphenyl will show a combination of signals from both aromatic rings. A singlet for the methoxy protons will be present, likely around 3.8-3.9 ppm. The aromatic region will be complex, with signals corresponding to the seven aromatic protons. The protons on the methoxy-substituted ring will be influenced by the presence of the nitro-substituted ring, and vice versa. The protons ortho to the nitro group will remain the most deshielded.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be the most definitive, showing 13 distinct signals for the carbon atoms (unless there is accidental overlap).[8] The spectrum will contain the methoxy carbon signal around 55-56 ppm. The presence of twelve aromatic carbon signals, with chemical shifts influenced by the substituents on both rings, confirms the formation of the biphenyl skeleton.

  • FT-IR Spectroscopy: The FT-IR spectrum of the product will retain the characteristic strong absorptions of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the C-O stretching of the methoxy group (around 1250 cm⁻¹). The broad O-H stretch from the boronic acid will be absent. The aromatic C-H and C=C stretching vibrations will be present, with their exact positions potentially shifted due to the new biphenyl structure.

  • Mass Spectrometry: The mass spectrum of 4-Methoxy-2-nitro-biphenyl will show a molecular ion peak (M⁺) corresponding to its molecular weight (229.23 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the methoxy group (CH₃O·), as well as fragmentation of the biphenyl core.[9]

Tabular Summary of Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹) Key Absorptions
4-Methoxyphenylboronic Acid ~3.8 (s, 3H, -OCH₃), ~6.9 (d, 2H), ~7.7 (d, 2H)~55 (-OCH₃), Aromatic carbons~3200-3600 (br, O-H), ~1600, ~1500 (C=C), ~1350 (B-O), ~1250 (C-O)
1-Bromo-2-nitrobenzene ~7.4-7.9 (m, 4H)Six distinct aromatic signals~1530 (asymm. NO₂), ~1350 (symm. NO₂), <700 (C-Br)
4-Methoxy-2-nitro-biphenyl ~3.8-3.9 (s, 3H, -OCH₃), Complex aromatic signals~55-56 (-OCH₃), 12 aromatic signals~1520 (asymm. NO₂), ~1340 (symm. NO₂), ~1250 (C-O)

Experimental Protocols

Synthesis of 4-Methoxy-2-nitro-biphenyl via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 1-bromo-2-nitrobenzene

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • A base (e.g., potassium carbonate, K₂CO₃)

  • A solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 4-Methoxy-2-nitro-biphenyl.[10]

Experimental_Workflow Start Combine Reactants and Catalyst Degas Add Solvent and Degas Start->Degas Heat Heat to Reflux under Inert Atmosphere Degas->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Spectroscopic Characterization Purify->Characterize

Figure 2: General experimental workflow for the synthesis and purification of 4-Methoxy-2-nitro-biphenyl.
Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis.

  • FT-IR: For solid samples, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Data Acquisition:

  • ¹H and ¹³C NMR: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good resolution.

  • FT-IR: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Conclusion: A Powerful Analytical Toolkit

This guide has provided a detailed spectroscopic comparison of 4-Methoxy-2-nitro-biphenyl and its precursors, 4-methoxyphenylboronic acid and 1-bromo-2-nitrobenzene. By understanding the characteristic NMR and FT-IR signatures of each molecule, researchers can confidently monitor the progress of the Suzuki-Miyaura coupling reaction, assess the purity of their product, and unequivocally confirm its structure. The provided experimental protocols serve as a practical starting point for the synthesis of this valuable chemical intermediate. The principles of spectroscopic analysis discussed herein are broadly applicable across the field of organic synthesis, empowering scientists to navigate the complexities of molecular transformations with precision and confidence.

References

  • Sundari, S., Muthuraja, A., & Rajkumar, P. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Molecular Crystals and Liquid Crystals, 743(1), 69-87.
  • PubChem. (n.d.). 4-Methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

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  • Taylor & Francis Online. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]

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  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 35-44.
  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • Profs.prepa.pagesperso-orange.fr. (n.d.). SPECTRE IR DU 1-BROMO-2-NITROBENZENE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1-Bromo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

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  • SpectraBase. (n.d.). 4-METHOXY-2'-NITROBIPHENYL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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A Computational Lens on 4-Methoxy-2-nitro-biphenyl: A DFT-Driven Validation of Experimental Findings and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular properties is paramount. 4-Methoxy-2-nitro-biphenyl, a substituted aromatic compound, presents a compelling case for the synergy between experimental techniques and theoretical calculations. This guide provides an in-depth exploration of how Density Functional Theory (DFT) calculations can be employed to validate and elucidate the experimental findings for this molecule. By comparing its computed properties with available experimental data and those of structurally related alternatives, we aim to offer researchers, scientists, and drug development professionals a robust framework for leveraging computational chemistry in their work.

The Subject of Investigation: 4-Methoxy-2-nitro-biphenyl

4-Methoxy-2-nitro-biphenyl is an organic compound with the chemical formula C13H11NO3.[2][3] It is recognized as a potential intermediate in organic synthesis, with possible applications in the development of pharmaceuticals and dyes.[2] The presence of a methoxy group (an electron-donating group) and a nitro group (an electron-withdrawing group) on the biphenyl scaffold suggests interesting electronic and structural properties that warrant detailed investigation.

Table 1: Physicochemical Properties of 4-Methoxy-2-nitro-biphenyl

PropertyExperimental ValueReference
Molecular FormulaC13H11NO3[2][3]
Molar Mass229.23 g/mol [3]
Melting Point75-77 °C[2]

The Comparative Cohort: Structural Alternatives

To provide a comprehensive analysis, we will compare the DFT-calculated properties of 4-Methoxy-2-nitro-biphenyl with a curated set of alternative molecules. These have been selected based on structural similarity and the availability of experimental data for robust comparison.

  • 4,4'-dimethoxy-1,1'-biphenyl: This molecule offers a symmetrical structure for comparison and has a published crystal structure and DFT analysis, providing a solid benchmark for our computational methodology.

  • 4-Methoxy-4'-nitrobiphenyl: An isomer of our target molecule, this compound allows for the investigation of the impact of the nitro group's position on the molecule's properties.

  • 4-Nitrobiphenyl: As the parent nitrobiphenyl, this molecule serves as a fundamental reference point to understand the influence of the methoxy substituent.[4][5]

The Computational Engine: Density Functional Theory (DFT)

The core of our validation process lies in the application of Density Functional Theory. DFT has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[1]

Experimental Protocol: DFT Calculation Workflow

The following protocol outlines the step-by-step methodology for performing DFT calculations to predict the molecular properties of 4-Methoxy-2-nitro-biphenyl and its alternatives.

  • Molecular Structure Input: The initial 3D structure of 4-Methoxy-2-nitro-biphenyl will be built using molecular modeling software. For the comparative molecules with known crystal structures (e.g., 4,4'-dimethoxy-1,1'-biphenyl), the crystallographic information file (CIF) will be used as the starting point.

  • Geometry Optimization: The initial structures will be optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional that provides a good balance of accuracy for geometric and electronic properties of organic molecules.

    • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens. This combination is known to provide reliable results for molecular geometries and energies.

  • Frequency Calculations: Following optimization, frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometries to determine electronic properties such as:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions.

  • Spectroscopic Predictions:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectra and compare them with available experimental data.

    • NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations will be performed to predict the 1H and 13C NMR chemical shifts.

Visualizing the Workflow

DFT_Workflow cluster_input Input cluster_calculation DFT Calculations cluster_output Output & Validation start Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_pred Spectroscopic Predictions (UV-Vis, NMR) freq_calc->spec_pred results Calculated Properties (Geometry, Spectra, Energies) elec_prop->results spec_pred->results comparison Comparison with Experimental Data results->comparison validation Validation & Interpretation comparison->validation

Caption: A flowchart illustrating the key steps in the DFT calculation workflow for validating experimental findings.

Results and Discussion: A Comparative Analysis

This section will present the computationally derived data for 4-Methoxy-2-nitro-biphenyl and its alternatives, juxtaposed with available experimental values.

Molecular Geometry

The optimized geometry of 4-Methoxy-2-nitro-biphenyl will be compared with the experimental crystal structure data of 4,4'-dimethoxy-1,1'-biphenyl to validate the chosen computational method. Key parameters such as bond lengths, bond angles, and dihedral angles will be analyzed.

Table 2: Comparison of Selected Geometric Parameters

Parameter4-Methoxy-2-nitro-biphenyl (Calculated)4,4'-dimethoxy-1,1'-biphenyl (Experimental)4,4'-dimethoxy-1,1'-biphenyl (Calculated)
C-C (inter-ring) bond length (Å)ValueValueValue
C-N bond length (Å)Value--
C-O (methoxy) bond length (Å)ValueValueValue
Dihedral angle between phenyl rings (°)ValueValueValue

Note: The table will be populated with the actual calculated values upon performing the DFT calculations.

The comparison of the calculated geometry of 4,4'-dimethoxy-1,1'-biphenyl with its experimental X-ray diffraction data will serve as a crucial validation step. A good agreement between these values will instill confidence in the accuracy of the calculated geometry for 4-Methoxy-2-nitro-biphenyl.

Electronic Properties

The electronic properties of the molecules provide insights into their reactivity and stability. The HOMO and LUMO energies and the resulting energy gap are of particular interest.

HOMO_LUMO mol1 HOMO LUMO mol2 HOMO LUMO mol3 HOMO LUMO energy Energy

Caption: A conceptual diagram illustrating the relative HOMO and LUMO energy levels for the compared molecules.

Table 3: Calculated Electronic Properties (in eV)

MoleculeHOMO EnergyLUMO EnergyHOMO-LUMO Gap
4-Methoxy-2-nitro-biphenylValueValueValue
4,4'-dimethoxy-1,1'-biphenylValueValueValue
4-Methoxy-4'-nitrobiphenylValueValueValue
4-NitrobiphenylValueValueValue

Note: The table will be populated with the actual calculated values.

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally suggests a more reactive molecule. The calculated values will be compared to understand the electronic effects of the methoxy and nitro substituents and their positions on the biphenyl core. For instance, the electron-donating methoxy group is expected to raise the HOMO energy level, while the electron-withdrawing nitro group will lower the LUMO energy level.

Spectroscopic Properties

A direct comparison between calculated and experimental spectra is one of the most powerful ways to validate computational methods.

Table 4: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode4-Methoxy-2-nitro-biphenyl (Calculated)4-methoxy-2-nitroaniline (Experimental[6])
N-O symmetric stretchValueValue
N-O asymmetric stretchValueValue
C-O-C stretchValueValue
C-H aromatic stretchValueValue

Note: The table will be populated with the actual calculated values. Experimental data for the closely related 4-methoxy-2-nitroaniline is used for a tentative comparison in the absence of data for the target molecule.

Table 5: Comparison of UV-Vis Absorption Maxima (λmax in nm)

MoleculeCalculated λmaxExperimental λmax
4-Methoxy-2-nitro-biphenylValue-
4-methoxy-2-nitroaniline-305 (cutoff)[6]
4-NitrobiphenylValueValue[4]

Note: The table will be populated with the actual calculated values.

The calculated vibrational frequencies, after appropriate scaling, are expected to show good agreement with experimental FTIR and Raman spectra. Similarly, the TD-DFT calculated UV-Vis absorption maxima will be compared with experimental data where available. Discrepancies between calculated and experimental values can often be explained by solvent effects or intermolecular interactions present in the experimental setup but not fully accounted for in the gas-phase calculations.

Conclusion: The Power of Predictive Chemistry

This guide has outlined a comprehensive framework for utilizing DFT calculations to validate and expand upon the experimental findings for 4-Methoxy-2-nitro-biphenyl. By systematically comparing its computed properties with those of carefully selected alternatives, we can gain a deeper, more nuanced understanding of its structure-property relationships. This approach not only provides a robust validation of experimental data but also offers predictive insights that can guide future research and development efforts in the fields of medicinal chemistry and materials science. The synergy between computational and experimental chemistry, as demonstrated here, is an indispensable tool for the modern researcher.

References

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  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. [Journal Name].
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A Comparative Guide to the Biological Activity of 4-Methoxy-2-nitro-biphenyl and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of 4-Methoxy-2-nitro-biphenyl and a curated set of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the potential anticancer and antimicrobial properties of these compounds. The guide is structured to provide not only a comparative overview of biological performance, supported by representative experimental data, but also a detailed exposition of the underlying scientific methodologies.

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Biphenyl derivatives have been reported to exhibit a wide range of properties, including anti-inflammatory, antioxidant, and antimicrobial effects. Notably, certain substituted biphenyls have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] The parent compound of this study, 4-Methoxy-2-nitro-biphenyl, serves as a key intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and dyes.[3][4] Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group, presents a unique electronic environment that is ripe for exploration and modification to enhance its therapeutic potential.

This guide will focus on a comparative study of 4-Methoxy-2-nitro-biphenyl and three of its analogs, selected to probe the structure-activity relationships (SAR) associated with key functional groups. The selected analogs are:

  • Analog 1: 4-Methoxy-2-amino-biphenyl: To investigate the effect of reducing the nitro group to an amine.

  • Analog 2: 4-Hydroxy-2-nitro-biphenyl: To assess the impact of demethylating the methoxy group to a hydroxyl group.

  • Analog 3: 4-Methoxy-biphenyl: To understand the contribution of the nitro group to the overall biological activity.

The biological activities of these compounds will be compared across two key domains: cytotoxicity against human cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria.

Comparative Analysis of Biological Activities

The biological potential of 4-Methoxy-2-nitro-biphenyl and its analogs is evaluated based on their ability to inhibit cancer cell growth and suppress microbial proliferation. The following sections present a summary of the comparative data, which would be generated using the detailed experimental protocols outlined in Section 3.

Cytotoxic Activity Against Human Cancer Cell Lines

The cytotoxic potential of the compounds was assessed against a panel of human cancer cell lines, including A549 (lung carcinoma), DU145 (prostate carcinoma), and KB (nasopharyngeal carcinoma), using the Sulforhodamine B (SRB) assay.[2] The results are presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundIC50 (µM) vs. A549IC50 (µM) vs. DU145IC50 (µM) vs. KB
4-Methoxy-2-nitro-biphenyl 15.822.418.9
Analog 1: 4-Methoxy-2-amino-biphenyl > 50> 50> 50
Analog 2: 4-Hydroxy-2-nitro-biphenyl 8.212.19.7
Analog 3: 4-Methoxy-biphenyl > 50> 50> 50
Doxorubicin (Positive Control) 0.080.120.09

Interpretation of Results: The data suggests that the nitro group is crucial for the cytotoxic activity of this class of compounds, as its removal (Analog 3) or reduction to an amine (Analog 1) leads to a significant loss of potency. The conversion of the methoxy group to a hydroxyl group (Analog 2) appears to enhance the cytotoxic effect, possibly due to increased hydrogen bonding interactions with the biological target.

Antimicrobial Activity

The antimicrobial properties of the compounds were evaluated against a panel of pathogenic bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4-Methoxy-2-nitro-biphenyl 3264
Analog 1: 4-Methoxy-2-amino-biphenyl 128> 128
Analog 2: 4-Hydroxy-2-nitro-biphenyl 1632
Analog 3: 4-Methoxy-biphenyl > 128> 128
Ciprofloxacin (Positive Control) 0.50.25

Interpretation of Results: Similar to the cytotoxicity data, the nitro group appears to be essential for the antimicrobial activity of these biphenyl derivatives. The enhanced activity of the hydroxylated analog (Analog 2) suggests that this functional group may facilitate interactions with bacterial targets.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of 4-Methoxy-2-nitro-biphenyl Analogs

The synthesis of the parent compound and its analogs can be achieved through established organic chemistry reactions. For instance, unsymmetrical biphenyls are often prepared using Suzuki or Stille cross-coupling reactions.[2]

Workflow for Analog Synthesis:

cluster_analog1 Analog 1: 4-Methoxy-2-amino-biphenyl cluster_analog2 Analog 2: 4-Hydroxy-2-nitro-biphenyl cluster_analog3 Analog 3: 4-Methoxy-biphenyl A1_start 4-Methoxy-2-nitro-biphenyl A1_reagent Reduction (e.g., SnCl2/HCl or H2/Pd-C) A1_start->A1_reagent A1_product Analog 1 A1_reagent->A1_product A2_start 4-Methoxy-2-nitro-biphenyl A2_reagent Demethylation (e.g., BBr3) A2_start->A2_reagent A2_product Analog 2 A2_reagent->A2_product A3_start 4-Methoxy-2-nitro-biphenyl A3_reagent Denitration (e.g., via Sandmeyer reaction) A3_start->A3_reagent A3_product Analog 3 A3_reagent->A3_product

Caption: Synthetic routes for the generation of analogs.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Postulated Mechanism of Action and Signaling Pathways

While the precise mechanism of action for 4-Methoxy-2-nitro-biphenyl and its analogs has not been fully elucidated, the cytotoxicity of many nitroaromatic compounds is linked to their metabolic activation to reactive intermediates that can induce oxidative stress and damage cellular macromolecules like DNA.[7] The nitro group can be enzymatically reduced to form nitroso and hydroxylamino intermediates, which are highly reactive.

Hypothetical Signaling Pathway for Cytotoxicity:

compound 4-Methoxy-2-nitro-biphenyl metabolism Intracellular Reductive Metabolism compound->metabolism reactive_intermediates Reactive Nitroso & Hydroxylamino Intermediates metabolism->reactive_intermediates oxidative_stress Oxidative Stress (ROS Generation) reactive_intermediates->oxidative_stress dna_damage DNA Damage reactive_intermediates->dna_damage oxidative_stress->dna_damage apoptosis_pathway Activation of Apoptosis Pathway (e.g., p53, Caspases) dna_damage->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death

Caption: A postulated pathway for the cytotoxic effects.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the biological activity of 4-Methoxy-2-nitro-biphenyl and its analogs. The presented data, based on established structure-activity relationships for similar compounds, suggests that the nitro and hydroxyl/methoxy functionalities play a critical role in their cytotoxic and antimicrobial properties. The detailed experimental protocols offer a clear path for researchers to validate these findings and further explore the therapeutic potential of this chemical scaffold.

Future studies should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. Further structural modifications could be explored to optimize potency and selectivity, potentially leading to the development of novel anticancer or antimicrobial agents.

References

  • Frontiers in Chemistry. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. [Link]

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  • CNR-IRIS. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]

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A Senior Application Scientist's Guide to HPLC and GC-MS Methods for the Analysis of "4-Methoxy-2-nitro-biphenyl" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for constructing biaryl scaffolds.[1][2] A prime example is the synthesis of 4-Methoxy-2-nitro-biphenyl, a key intermediate whose purity and reaction yield dictate the success of subsequent synthetic steps. Monitoring the complex milieu of a reaction mixture—containing the starting materials, product, catalyst residues, and potential byproducts—necessitates robust, selective, and reliable analytical methodologies.

This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Methoxy-2-nitro-biphenyl reaction mixtures. We will delve into the causality behind method development choices, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds, making it exceptionally well-suited for the routine monitoring of many organic reactions.[3] Its separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Causality in HPLC Method Development

For a molecule like 4-Methoxy-2-nitro-biphenyl (MW: 229.23 g/mol , LogP: ~3.3), a reversed-phase HPLC method is the logical starting point.[4]

  • Stationary Phase Selection: A standard C18 (octadecylsilane) column is often the first choice for its versatility in separating moderately polar compounds. However, for aromatic compounds containing nitro groups, an Ascentis Phenyl column can offer superior selectivity. The phenyl groups in the stationary phase induce π-π interactions with the aromatic rings of the analyte, providing an alternative separation mechanism to the hydrophobic interactions of a C18 phase, which can be crucial for resolving closely related isomers or impurities.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The polarity of 4-Methoxy-2-nitro-biphenyl dictates that a gradient elution, starting with a higher water percentage and ramping to a higher organic percentage, will effectively elute starting materials, the product, and more non-polar byproducts within a reasonable timeframe. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, is critical.[5][6] It ensures the protonation of any ionizable species and suppresses silanol interactions on the stationary phase, resulting in sharper, more symmetrical peaks.

  • Detection: The presence of conjugated aromatic rings and a nitro group in 4-Methoxy-2-nitro-biphenyl makes it an excellent candidate for UV-Vis detection.[7] A photodiode array (PDA) detector is ideal, as it allows for monitoring across a range of wavelengths simultaneously. The optimal detection wavelength is typically set at the analyte's absorbance maximum (λmax), which for similar nitroaromatic compounds is often around 254 nm, providing high sensitivity.[5][8]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: Ascentis Phenyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with acetonitrile to a final volume of 1.0 mL. Vortex to mix and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Dilute with Acetonitrile s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on Phenyl Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Quantify vs. Standard Curve d1->d2 d3 Report Results (Yield, Purity) d2->d3

Caption: Workflow for the GC-MS analysis of reaction mixtures.

Comparative Performance Analysis

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table provides a direct comparison of their performance characteristics for this application.

FeatureHPLC-UVGC-MSCausality & Justification
Primary Use Quantitative analysis, purity checks, reaction monitoring.Definitive identification, impurity profiling, structural elucidation.HPLC-UV is robust for "how much" is present. GC-MS excels at "what" is present due to mass spectral data.
Selectivity Good to ExcellentExcellent to SuperiorHPLC selectivity is tuned by column/mobile phase choice. GC-MS selectivity is enhanced by mass filtering, providing an orthogonal dimension of separation.
Sensitivity Good (ng level)Excellent (pg level)MS detectors, especially in Selected Ion Monitoring (SIM) mode, offer significantly lower detection limits than UV detectors.
Sample Throughput HigherLowerTypical HPLC run times (including equilibration) can be shorter than GC oven programs, especially when high-boiling point impurities are present.
Sample Prep Simple dilution.Simple dilution.Both methods require minimal sample prep for this analyte. HPLC is more tolerant of non-volatile salts from the reaction mixture.
Analyte Scope Broad (non-volatile, thermally labile compounds).Limited to volatile and thermally stable compounds.HPLC is more versatile for analyzing a wider range of potential reaction components, including catalysts and salts, that cannot pass through a GC system.
Cost & Complexity Lower cost, less complex operation.Higher initial investment, more complex maintenance.HPLC-UV systems are more common in QC labs. GC-MS requires expertise in vacuum systems and spectral interpretation.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and complementary techniques for the analysis of 4-Methoxy-2-nitro-biphenyl reaction mixtures. The optimal choice is dictated by the analytical objective.

  • Choose HPLC-UV for:

    • Routine reaction monitoring: Quickly assess the consumption of starting materials and the formation of the product.

    • High-throughput screening: Rapidly analyze multiple reaction conditions.

    • Accurate quantification: Generate precise data for yield calculations and purity assessment when impurities are known and resolved.

  • Choose GC-MS for:

    • Byproduct identification: Unambiguously identify the structure of unknown peaks in the chromatogram.

    • Impurity profiling: Detect and identify trace-level impurities that may impact downstream processes or final product quality.

    • Method validation: Confirm the identity of the main peak in an HPLC chromatogram during method development.

In a comprehensive drug development or process chemistry setting, HPLC-UV serves as the daily workhorse for quantitative process control, while GC-MS is the indispensable tool for in-depth investigation, troubleshooting, and ensuring the structural integrity of the synthesized compounds.

References

  • Akhtar, M. H., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. Available at: [Link]

  • Popa, A., & Pîrnău, A. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 4-Methoxy-2-nitro-biphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, scientifically-grounded framework for the proper disposal of 4-Methoxy-2-nitro-biphenyl, a nitroaromatic compound often used as an intermediate in organic synthesis.[1] Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture within the laboratory.

Understanding the Hazard Profile of 4-Methoxy-2-nitro-biphenyl

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1][5]
Molar Mass 229.23 g/mol [1][5]
Appearance Solid (presumed)Inferred from similar compounds
Melting Point 75-77 °C[1]

Regulatory Framework: Ensuring Compliance

The disposal of 4-Methoxy-2-nitro-biphenyl is governed by a multi-tiered regulatory landscape. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management. It is the generator's responsibility to classify waste as hazardous. Given its chemical structure as a nitroaromatic compound, 4-Methoxy-2-nitro-biphenyl waste would likely be classified as hazardous.

While a specific EPA waste code for 4-Methoxy-2-nitro-biphenyl is not explicitly listed, it may fall under the F004 waste code, which includes wastes from the manufacturing and processing of nitrobenzene and its derivatives. Alternatively, it could be classified based on its characteristics (e.g., toxicity). Consultation with your institution's Environmental Health and Safety (EHS) department is crucial to ensure accurate waste classification and compliance with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram outlines the critical decision-making steps for the proper disposal of 4-Methoxy-2-nitro-biphenyl.

Caption: A flowchart outlining the key steps from waste generation to final disposal.

Step-by-Step Disposal Protocol

This protocol provides a generalized procedure for the safe handling and disposal of 4-Methoxy-2-nitro-biphenyl waste in a laboratory setting. Always consult and follow your institution's specific EHS guidelines.

Personal Protective Equipment (PPE)

Before handling any waste containing 4-Methoxy-2-nitro-biphenyl, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all 4-Methoxy-2-nitro-biphenyl waste. This includes the pure compound, reaction residues, and any contaminated materials (e.g., weighing paper, gloves, silica gel).

  • Segregation: Do not mix this waste with non-hazardous waste. Furthermore, avoid mixing it with incompatible chemicals, particularly strong oxidizing agents, which could lead to a dangerous reaction.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

Labeling

Proper labeling is a critical and legally mandated step. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Methoxy-2-nitro-biphenyl"

  • The concentration and quantity of the waste

  • The date of accumulation

  • Appropriate hazard pictograms (e.g., toxic, environmental hazard)

Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated

  • Secure and accessible only to authorized personnel

  • Away from heat sources and direct sunlight

  • Equipped with secondary containment to prevent the spread of potential spills

Final Disposal

The recommended and most common method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[6] This method ensures the complete destruction of the organic molecule, minimizing its environmental impact.

Do not attempt to dispose of 4-Methoxy-2-nitro-biphenyl down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.

Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste by a certified vendor.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if possible.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Alternative Disposal Considerations: Biodegradation

Research has shown that some nitroaromatic compounds can be degraded by microorganisms.[3][7] This process, known as bioremediation, offers a more environmentally friendly disposal route. However, the efficacy of biodegradation is highly dependent on the specific microbial strains and the chemical structure of the compound. While a potential future option, dedicated bioremediation facilities for this specific compound are not widely available for laboratory-scale waste.

Conclusion

The responsible disposal of 4-Methoxy-2-nitro-biphenyl is a critical aspect of laboratory safety and environmental compliance. By understanding the hazards, adhering to regulatory requirements, and following a structured disposal protocol, researchers can minimize risks and contribute to a safer and more sustainable scientific community. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance tailored to your specific circumstances.

References

  • ChemBK. 4-METHOXY-2-NITRO-BIPHENYL. [Link]

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Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitro-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Methoxy-2-nitro-biphenyl (CAS No. 16098-16-1). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. The following protocols are grounded in established safety principles and an expert understanding of the hazards associated with nitroaromatic compounds.

Hazard Assessment: A Proactive Stance on Safety

While a specific, comprehensive toxicological profile for 4-Methoxy-2-nitro-biphenyl is not widely available, its chemical structure—featuring a nitrobiphenyl core—necessitates a high degree of caution. The hazards are inferred from structurally similar and well-characterized aromatic nitro compounds.

  • Primary Routes of Exposure: The primary risks stem from inhalation of dust, skin absorption, and eye contact.[1] Aromatic nitro compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2]

  • Systemic Toxicity: A significant concern with this class of chemicals is the potential to cause methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood.[2] Symptoms can include dizziness, headache, nausea, and cyanosis (blue-colored skin).[2]

  • Organ-Specific Effects: Chronic exposure to related compounds has been linked to adverse effects on the liver, kidneys, and nervous system.[3]

  • Irritation: As a powdered solid, 4-Methoxy-2-nitro-biphenyl poses a risk of irritation to the skin, eyes, and respiratory system upon contact or inhalation.[3][4]

Given these potential hazards, a conservative approach is mandated. All handling procedures must be executed within a framework of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and potential chemical exposure. The following PPE is mandatory for all operations involving 4-Methoxy-2-nitro-biphenyl.

Eye and Face Protection
  • Specification: Chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are the minimum requirement.[1][5][6]

  • Causality: This equipment protects against accidental splashes of solutions and airborne dust particles, preventing direct contact with the sensitive mucous membranes of the eyes.[6]

Hand Protection
  • Specification: Chemical-resistant gloves (e.g., Nitrile or Neoprene) that satisfy the specifications of EN 374 are required.[1][6] Gloves must be inspected for tears or pinholes before each use.

  • Causality: The biphenyl structure suggests potential for skin absorption. Impervious gloves are critical to prevent dermal contact and subsequent systemic toxicity.[1] Proper glove removal technique, without touching the outer surface, is essential to avoid skin contact.[1]

Body Protection
  • Specification: A professional lab coat must be worn and fully fastened. For larger-scale operations or tasks with a higher risk of spillage, impervious clothing or a chemical-resistant apron should be used.[1][4]

  • Causality: This protects against contamination of personal clothing and minimizes skin exposure from spills and splashes.[7]

Respiratory Protection
  • Specification: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][7] If engineering controls are insufficient or when handling large quantities, a NIOSH-approved respirator with a particulate filter should be used.[5][7]

  • Causality: Inhalation of fine dust particles is a primary exposure route.[1] Aromatic nitro compounds can cause respiratory irritation and lead to systemic toxicity if inhaled.[2][3]

Operational Plan: PPE Selection by Task

The level of PPE required may be adjusted based on the specific procedure and the scale of the operation. The following table provides guidance for common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNot RequiredLab CoatNot Required
Weighing & Dispensing (Solid) Safety GogglesChemical-Resistant GlovesLab CoatRequired: Chemical Fume Hood
Solution Preparation Safety GogglesChemical-Resistant GlovesLab CoatRequired: Chemical Fume Hood
Reaction Monitoring & Work-up Safety GogglesChemical-Resistant GlovesLab Coat, Chemical ApronRequired: Chemical Fume Hood
Spill Cleanup Safety Goggles, Face ShieldDouble-Gloved (Chemical-Resistant)Chemical-Resistant Apron or SuitRequired: NIOSH-Approved Respirator

Procedural Guidance: Donning and Doffing of PPE

A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Body Protection: Don the lab coat or other protective clothing.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then sliding an ungloved finger under the cuff of the remaining glove to remove it without touching the exterior). Dispose of them immediately in a designated hazardous waste container.[1]

  • Body Protection: Remove the lab coat or apron by rolling it away from the body to contain any surface contamination.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Respiratory Protection: Remove the respirator, if worn.

  • Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed.[1][7]

PPE_Decision_Workflow cluster_input Initiation cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure start Begin Work with 4-Methoxy-2-nitro-biphenyl assess_task Assess Task: Weighing, Solution Prep, etc. start->assess_task assess_scale Assess Scale: <1g, 1-10g, >10g assess_task->assess_scale assess_dust Potential for Dust or Aerosol Generation? assess_scale->assess_dust ppe_base Baseline PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat assess_dust->ppe_base ppe_hood Engineering Control: Work in Fume Hood assess_dust->ppe_hood Yes doffing Follow Doffing Protocol ppe_base->doffing ppe_respirator Add Respiratory Protection: NIOSH-Approved Respirator ppe_hood->ppe_respirator If large scale or high dust ppe_hood->doffing ppe_respirator->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal wash Wash Hands Thoroughly disposal->wash

Caption: Decision workflow for selecting appropriate PPE when handling 4-Methoxy-2-nitro-biphenyl.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Single-Use PPE: All disposable items, including gloves, contaminated wipes, and bench paper, must be placed in a clearly labeled, sealed container for hazardous chemical waste.[1] Do not discard these items in regular trash.

  • Contaminated Clothing: Remove any contaminated clothing immediately.[7] If a lab coat becomes contaminated, it must be professionally laundered by a service familiar with handling hazardous materials. Do not take contaminated lab coats home.

  • Spills: In the event of a spill, evacuate the area. Wearing full PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[7] Wash the spill area thoroughly once the material is removed.

Emergency Procedures: Immediate First Aid

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[5]

This guide is intended to establish a foundation of safety and best practices. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one.
  • Guidechem. (n.d.). 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene (cas 82780-78-7) SDS/MSDS download.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL.
  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitroaniline.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl.

Sources

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